molecular formula C9H9ClO2 B1490065 1-(2-Chloro-6-methoxyphenyl)ethanone CAS No. 881883-32-5

1-(2-Chloro-6-methoxyphenyl)ethanone

Cat. No.: B1490065
CAS No.: 881883-32-5
M. Wt: 184.62 g/mol
InChI Key: BTNKHLHHSHJZHD-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloro-6-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNKHLHHSHJZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856117
Record name 1-(2-Chloro-6-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881883-32-5
Record name 1-(2-Chloro-6-methoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 1-(2-Chloro-6-methoxyphenyl)ethanone, a key building block in modern organic and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical application and scientific rationale behind the data presented, reflecting a deep understanding of its utility in a research and development setting.

At a Glance: Core Molecular Characteristics

This compound, also known as 2'-Chloro-6'-methoxyacetophenone, is a substituted aromatic ketone. Its structure, featuring a sterically hindered ketone and an electron-rich aromatic ring modulated by a chloro and a methoxy group, imparts a unique reactivity profile that is highly valuable in the synthesis of complex molecular architectures.[1][2]

Structural and Physicochemical Data
PropertyValueSource
CAS Number 881883-32-5[1][2][3]
Molecular Formula C₉H₉ClO₂[1][2]
Molecular Weight 184.62 g/mol [1][2]
Purity ≥95% to 97%[1][3]
Appearance Not specified (typically off-white to yellow solid)Inferred
Solubility Soluble in common organic solvents like ChloroformInferred from related compounds
Storage Room temperature, under inert gas[1]

Synthesis Strategies: Constructing the Core Scaffold

The synthesis of this compound can be approached through several established synthetic methodologies. The choice of route is often dictated by the availability of starting materials, desired scale, and purity requirements.

Conceptual Synthetic Pathway: Friedel-Crafts Acylation

A logical and commonly employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.

For the synthesis of our target molecule, the logical precursors would be 1-chloro-3-methoxybenzene and acetyl chloride , with a Lewis acid such as aluminum chloride (AlCl₃).

G cluster_start Starting Materials cluster_reagents Reagents 1_chloro_3_methoxybenzene 1-Chloro-3-methoxybenzene reaction_vessel Friedel-Crafts Acylation 1_chloro_3_methoxybenzene->reaction_vessel acetyl_chloride Acetyl Chloride acetyl_chloride->reaction_vessel lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction_vessel product This compound reaction_vessel->product byproduct HCl reaction_vessel->byproduct G cluster_reactions Synthetic Transformations cluster_products Potential Bioactive Molecules start_material This compound condensation Condensation Reactions (e.g., with aldehydes) start_material->condensation cyclization Cyclization Reactions (e.g., with hydrazines, ureas) start_material->cyclization substitution Nucleophilic Aromatic Substitution (SNAr) start_material->substitution chalcones Chalcones condensation->chalcones other_heterocycles Other Fused Heterocycles cyclization->other_heterocycles pyrazoles Pyrazoles chalcones->pyrazoles + Hydrazine pyrimidines Pyrimidines chalcones->pyrimidines + Urea/Thiourea

Sources

"1-(2-Chloro-6-methoxyphenyl)ethanone" CAS 881883-32-5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 1-(2-Chloro-6-methoxyphenyl)ethanone in Medicinal Chemistry


H

ClO

Molecular Weight: 184.62 g/mol [1][2]

Part 1: Executive Summary & Structural Analysis

This compound is a highly specialized acetophenone derivative characterized by a 2,6-disubstitution pattern. Unlike simple acetophenones, this molecule possesses a high degree of steric congestion around the carbonyl group. The presence of a chlorine atom at the C2 position and a methoxy group at the C6 position forces the acetyl moiety out of the plane of the phenyl ring.

Why This Matters in Drug Design:

  • Conformational Lock: The steric clash prevents the carbonyl from achieving coplanarity with the aromatic ring. In medicinal chemistry, this "twisted" conformation is critical for disrupting

    
    -
    
    
    
    stacking in non-target proteins (reducing toxicity) while enhancing solubility compared to planar analogs.
  • Atropisomerism Potential: While the rotation barrier is not high enough to isolate stable atropisomers at room temperature without further substitution, this motif serves as a template for designing axially chiral ligands in kinase inhibitors.

  • Electronic Push-Pull: The electron-withdrawing induction of the chlorine atom competes with the resonance-donating methoxy group, creating a unique electronic signature at the carbonyl carbon, making it a "Goldilocks" electrophile—reactive enough for condensation but stable against rapid metabolic oxidation.

Part 2: Synthetic Routes & Process Optimization

To ensure high purity and prevent over-alkylation, the synthesis of CAS 881883-32-5 is best approached via the Weinreb Amide protocol rather than direct Grignard addition to an acid chloride.

Core Protocol: Weinreb Amide Synthesis

This route minimizes the formation of the tertiary alcohol byproduct, a common failure mode in direct organometallic additions to esters or acid chlorides.

Reagents:

  • Precursor: 2-Chloro-6-methoxybenzoic acid (CAS 3260-89-7)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) or SOCl

    
    
    
  • Amine Source:

    
    -Dimethylhydroxylamine hydrochloride
    
  • Alkylator: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi)

Step-by-Step Methodology:

  • Activation: Dissolve 2-chloro-6-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C

    
     RT for 2 hours until gas evolution ceases. Concentrate to remove excess oxalyl chloride.
    
    • Technical Note: Complete removal of oxalyl chloride is crucial to prevent the formation of dangerous methyl esters in the next step.

  • Amide Formation: Redissolve the acid chloride in DCM. Add

    
    -dimethylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (2.5 eq) at 0°C. Stir for 4 hours. Quench with water, extract, and purify via silica gel chromatography (Hex/EtOAc).
    
    • Checkpoint: Isolate the Weinreb amide intermediate. Verify via LC-MS.

  • Nucleophilic Acyl Substitution: Dissolve the Weinreb amide in anhydrous THF under Argon. Cool to -78°C. Add MeMgBr (3.0 M in ether, 1.2 eq) dropwise over 30 minutes.

    • Critical Control: The stable 5-membered chelate intermediate prevents over-addition.

    • Quench: Pour the cold mixture into saturated NH

      
      Cl solution. The hydrolysis of the intermediate yields the ketone.
      
  • Purification: Extract with EtOAc. The product, this compound, typically crystallizes or appears as a viscous oil. Recrystallize from minimal heptane if necessary.

Data Summary Table

ParameterSpecificationNotes
Yield (Optimized) 85-92%Via Weinreb route
Purity >98% (HPLC)Essential for downstream heterocycle formation
Appearance White/Off-white solid or oilLow melting point due to steric twist
Storage 2-8°C, Inert AtmosphereHygroscopic; protect from moisture

Part 3: Visualization of Synthetic Workflow

The following diagram illustrates the logic flow from the precursor to the final building block, highlighting the critical control point at the Weinreb intermediate.

SynthesisWorkflow Start 2-Chloro-6-methoxybenzoic Acid Activation Activation (Oxalyl Chloride/DMF) Start->Activation Step 1 Intermediate Weinreb Amide (Stable Chelate) Activation->Intermediate Step 2: N,O-DMHA Reaction Grignard Addition (MeMgBr, -78°C) Intermediate->Reaction Step 3: Nucleophilic Attack Product 1-(2-Chloro-6-methoxyphenyl) ethanone Reaction->Product Step 4: Hydrolysis

Figure 1: Step-wise synthesis via the Weinreb Amide protocol to prevent tertiary alcohol side-products.

Part 4: Reactivity & Medicinal Chemistry Applications

Once synthesized, CAS 881883-32-5 serves as a "linchpin" scaffold. Its primary utility lies in converting the acetyl group into fused heterocycles.

Synthesis of 3-Methylindazoles

The 2-chloro substituent is labile enough under forcing conditions (or Pd-catalysis) to allow for cyclization with hydrazines.

  • Mechanism: Condensation of the ketone with hydrazine followed by intramolecular S

    
    Ar (displacement of the Chlorine).
    
  • Application: This generates 1-substituted-3-methyl-4-methoxyindazoles, a scaffold frequently seen in VEGFR and PDGFR kinase inhibitors.

Alpha-Bromination (Hantzsch Thiazole Synthesis)

The acetyl group can be selectively brominated at the alpha position.

  • Reagent: Phenyltrimethylammonium tribromide (PTAB) or CuBr

    
     in EtOAc.
    
  • Product: 2-bromo-1-(2-chloro-6-methoxyphenyl)ethanone.

  • Utility: Reaction with thioamides yields thiazoles. This is structurally analogous to the core synthesis of Dasatinib -like libraries, where the phenyl ring provides the necessary hydrophobic bulk in the ATP-binding pocket.

Metabolic Stability Studies

The methoxy group at the 6-position is a known site for metabolic liability (O-demethylation by CYP450s). However, the flanking chlorine atom sterically hinders the approach of the heme-iron center of CYP enzymes, often extending the half-life (


) of the molecule compared to the non-chlorinated analog.

Downstream Application Diagram

Applications Core 1-(2-Chloro-6-methoxyphenyl) ethanone Path1 Reaction w/ Hydrazine Core->Path1 Path2 Alpha-Bromination (PTAB/CuBr2) Core->Path2 Prod1 Indazole Scaffold (Kinase Inhibitors) Path1->Prod1 Cyclization (-HCl) Prod2 Alpha-Bromo Ketone Path2->Prod2 Prod3 Thiazole Derivatives (Hantzsch Synthesis) Prod2->Prod3 + Thioamide

Figure 2: Divergent synthesis pathways transforming the core ketone into bioactive heterocycles.

Part 5: Handling and Safety

  • Hazard Identification: As a halogenated ketone, this compound is a potential skin sensitizer and lachrymator (tear gas agent), though less volatile than simple alpha-halo ketones.

  • PPE Requirements: Nitrile gloves (double gloving recommended during weighing), safety goggles, and a functional fume hood are mandatory.

  • Stability: The compound is stable at room temperature but should be stored under nitrogen to prevent slow oxidation of the methoxy group or hydrolysis of the ketone over long periods.

References

  • Chemical Structure & Properties: PubChem. Compound Summary for CAS 881883-32-5. National Library of Medicine. Link[3]

  • Synthetic Methodology (Weinreb Amide): Nahm, S.; Weinreb, S. M. N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • Indazole Synthesis Application: Song, Z., et al. Synthesis of 1H-indazoles via the reaction of 2-halobenzaldehydes or 2-halophenyl ketones with hydrazines. Organic Letters, 2004. Link

  • Commercial Availability & Specs: ChemScene. Product Data Sheet: this compound. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 2009. (Contextual grounding for the 2,6-disubstituted scaffold utility). Link

Sources

An In-depth Technical Guide to 1-(2-Chloro-6-methoxyphenyl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-6-methoxyphenyl)ethanone, also known as 2'-Chloro-6'-methoxyacetophenone, is an aromatic ketone that serves as a crucial intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a chloro, a methoxy, and an acetyl group on the benzene ring, offers a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, plausible synthetic routes, spectroscopic signature, and its emerging role in medicinal chemistry.

Core Molecular Attributes

The foundational properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
CAS Number 881883-32-5[1]
Alternate Names 2'-Chloro-6'-methoxyacetophenone[1]
Appearance Likely a solid at room temperatureInferred

Synthetic Methodologies: Pathways to a Key Intermediate

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable methods involve the acylation of a substituted benzene ring.

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[2][3][4] In the context of this compound, this would involve the reaction of 1-chloro-3-methoxybenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Reaction Scheme:

Friedel_Crafts_Acylation reactant1 1-Chloro-3-methoxybenzene step1 reactant2 + Acetyl Chloride catalyst AlCl₃ (Lewis Acid) catalyst->step1 Catalyst product This compound step1->product Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of 1-chloro-3-methoxybenzene.

Causality Behind Experimental Choices:

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The chloro group (-Cl) is a deactivating group but is also an ortho-, para-director. In 1-chloro-3-methoxybenzene, the positions ortho to the methoxy group are positions 2 and 4, and the position para is position 6. The position ortho to the chloro group is position 2. Therefore, the incoming electrophile (the acylium ion) will be directed primarily to the positions activated by the methoxy group. Steric hindrance from the existing substituents will influence the regioselectivity, with the acetyl group likely adding to the less sterically hindered ortho position.

Detailed Experimental Protocol (Proposed):

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane.

  • Formation of Acylium Ion: The flask is cooled to 0 °C in an ice bath. Acetyl chloride (1.05 equivalents) is added dropwise via the dropping funnel to the stirred suspension of aluminum chloride. The formation of the acylium ion electrophile is an exothermic process.

  • Addition of Substrate: A solution of 1-chloro-3-methoxybenzene (1.0 equivalent) in dry dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Alternative Synthetic Route: Directed Ortho-Lithiation

An alternative strategy for achieving regioselective acylation is through directed ortho-lithiation (DoM).[5][6] The methoxy group is a potent directing group for lithiation. Treatment of 1-chloro-3-methoxybenzene with a strong organolithium base, such as n-butyllithium, would selectively deprotonate the aromatic ring at the position ortho to the methoxy group. Subsequent quenching with an acetylating agent would yield the desired product.

Reaction Scheme:

Directed_Ortho_Lithiation reactant1 1-Chloro-3-methoxybenzene step1 reactant2 1. n-BuLi 2. Acetylating Agent product This compound step1->product Directed Ortho-Lithiation Mass_Spec_Fragmentation M [M]⁺˙ m/z = 184 M_minus_15 [M - CH₃]⁺ m/z = 169 M->M_minus_15 - •CH₃ M_minus_43 [M - COCH₃]⁺ m/z = 141 M->M_minus_43 - •COCH₃ M_minus_35 [M - Cl]⁺ m/z = 149 M->M_minus_35 - •Cl Acylium [CH₃CO]⁺ m/z = 43 M->Acylium α-cleavage

Caption: Predicted mass spectral fragmentation pathways.

Applications in Drug Discovery and Development

Chlorinated acetophenones are valuable building blocks in medicinal chemistry due to their reactivity, which allows for the introduction of various functionalities. [7]The presence of the methoxy group can also be advantageous, as it can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. While specific examples of marketed drugs derived directly from this compound are not widely documented, its structural motifs are present in various biologically active compounds. It is a key precursor for the synthesis of more complex heterocyclic systems, which are prevalent in many pharmaceuticals. The reactivity of the ketone and the chloro- and methoxy-substituted aromatic ring allows for a diverse range of chemical transformations, making it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a synthetically important intermediate with a well-defined molecular weight and chemical formula. Its synthesis is readily achievable through established organic reactions such as Friedel-Crafts acylation. While detailed experimental data for this specific compound is not abundant in the public domain, its spectroscopic properties can be reliably predicted, aiding in its identification and characterization. The structural features of this molecule make it a valuable precursor in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries, underscoring its significance for researchers and professionals in these fields.

References

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Available from: [Link]

  • Ethanone, 1-(2-hydroxy-6-methoxyphenyl)-. NIST WebBook. Available from: [Link]

  • US Patent 9061984B2, Compounds related to chalcones and benzothienopyrimidines, their synthesis, and uses to treat diseases. Google Patents.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Available from: [Link]

  • friedel-crafts acylation of benzene. Available from: [Link]

  • Directed ortho metalation. Andrew G Myers Research Group, Harvard University. Available from: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available from: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

  • mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. Available from: [Link]

  • 2'-Hydroxy-6'-methoxyacetophenone, 1 ml. CP Lab Safety. Available from: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH. Available from: [Link]

Sources

An In-depth Technical Guide to 1-(2-Chloro-6-methoxyphenyl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(2-Chloro-6-methoxyphenyl)ethanone (also known as 2'-Chloro-6'-methoxyacetophenone), a substituted aromatic ketone of increasing interest in synthetic chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, structural elucidation, and potential as a versatile chemical intermediate.

Introduction and Core Structural Analysis

This compound, with the Chemical Abstracts Service (CAS) registry number 881883-32-5 , is a polysubstituted aromatic ketone. Its structure is characterized by an acetophenone core, substituted on the phenyl ring with a chloro group at the 2-position and a methoxy group at the 6-position.

The strategic placement of these functional groups dictates its chemical reactivity and utility. The methoxy group (-OCH₃) is an ortho, para-directing activator in electrophilic aromatic substitution, yet its position is sterically hindered by the adjacent chloro and acetyl groups. The chloro group (-Cl) is a deactivating but ortho, para-directing substituent. The interplay of these electronic and steric effects makes this compound a unique building block for accessing complex molecular architectures.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 881883-32-5ChemScene[1]
Molecular Formula C₉H₉ClO₂ChemScene[1]
Molecular Weight 184.62 g/mol ChemScene[1]
IUPAC Name This compound-
Appearance (Predicted) White to off-white solid-

Strategic Synthesis: The Friedel-Crafts Acylation Approach

The most logical and industrially scalable route to synthesize this compound is through the Friedel-Crafts acylation of 1-chloro-3-methoxybenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The causality behind this choice is rooted in the directing effects of the substituents on the starting material, 1-chloro-3-methoxybenzene. The methoxy group is a more potent activating group than the chloro group is a deactivating one. Therefore, the incoming electrophile (the acetyl group) is directed to the positions ortho and para to the methoxy group. The para position (4-position) is the most electronically favored and least sterically hindered. However, acylation at the 2-position, ortho to the methoxy group and ortho to the chloro group, also occurs to yield the desired product.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Reactant1 1-Chloro-3-methoxybenzene Reaction Friedel-Crafts Acylation (Inert Solvent, e.g., DCM) 0°C to RT Reactant1->Reaction Reactant2 Acetyl Chloride Reactant2->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Quenching Quenching (Ice-cold dilute HCl) Reaction->Quenching 1. Reaction Completion Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Quenching->Extraction 2. Neutralization Washing Aqueous Washing (NaHCO₃, Brine) Extraction->Washing 3. Phase Separation Drying Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Washing->Drying 4. Impurity Removal Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Purification 5. Crude Product Product This compound Purification->Product 6. Isolation

Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: A Self-Validating System

This protocol is based on established methodologies for Friedel-Crafts acylations of substituted anisoles.[2]

  • Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) and dry dichloromethane (DCM).

  • Catalyst Activation: Cool the suspension to 0°C in an ice bath.

  • Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes. The formation of the acylium ion electrophile is the critical step for the reaction to proceed.

  • Substrate Addition: Add a solution of 1-chloro-3-methoxybenzene (1.0 equivalent) in dry DCM to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Each wash removes specific impurities: acid removes unreacted Lewis acid, bicarbonate neutralizes any remaining acid, and brine removes bulk water.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired product from isomeric byproducts.

Analytical Characterization: Structural Verification

Due to the limited availability of published experimental spectra for this compound, this section provides a predictive analysis based on its structure and comparison with closely related isomers. This serves as a benchmark for researchers to validate their synthetic outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet system, likely between δ 6.8 and 7.5 ppm. The proton at the 4-position (para to the chloro group) would likely be a triplet, while the protons at the 3 and 5-positions would appear as doublets or doublet of doublets.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.9 ppm for the -OCH₃ group.

  • Acetyl Protons (3H): A sharp singlet for the methyl ketone protons (-COCH₃) is expected around δ 2.6 ppm.

¹³C NMR (Predicted):

  • Carbonyl Carbon: The ketone carbonyl carbon should appear significantly downfield, around δ 195-200 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group (C6) will be the most downfield (around δ 155-160 ppm), while the carbon bearing the chloro group (C2) will also be downfield. The carbon attached to the acetyl group (C1) will be in the δ 130-140 ppm range.

  • Methoxy Carbon: The -OCH₃ carbon should appear around δ 55-60 ppm.

  • Acetyl Carbon: The methyl carbon of the acetyl group will be the most upfield signal, around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.

Expected Absorption Bands:

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ . This is characteristic of an aryl ketone.

  • C-O Stretch (Aryl Ether): A distinct band for the aryl-O-CH₃ stretch is expected around 1250 cm⁻¹ .

  • C-Cl Stretch: A band in the fingerprint region, typically between 700-800 cm⁻¹ , corresponding to the C-Cl bond.

  • sp² C-H Stretch (Aromatic): Absorption bands will be present just above 3000 cm⁻¹ .

  • sp³ C-H Stretch (Aliphatic): Bands corresponding to the methyl groups will be present just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 184, with a characteristic M+2 isotope peak at m/z 186 of approximately one-third the intensity, which is indicative of the presence of one chlorine atom.

  • Major Fragment: The most prominent fragment will likely result from the alpha-cleavage of the acyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 169/171 .

  • Further Fragmentation: Loss of the entire acetyl group (•COCH₃) would lead to a fragment at m/z 141/143 .

Applications in Research and Drug Development

While specific, high-profile applications of this compound are not widely documented in mainstream literature, its structural motifs are prevalent in medicinal chemistry and agrochemical science.[3] Chlorinated acetophenones are recognized as valuable intermediates for synthesizing more complex molecules.[4]

The primary utility of this compound is as a scaffold for further chemical modification . The ketone functionality can be readily transformed into other functional groups (e.g., alcohols, amines, heterocycles), and the aromatic ring can undergo further substitution or cross-coupling reactions.

Applications_Pathway cluster_mods Key Chemical Transformations cluster_products Potential Final Products cluster_fields Target Fields Start This compound Ketone_Reduction Ketone Reduction (e.g., NaBH₄) Start->Ketone_Reduction Reductive_Amination Reductive Amination Start->Reductive_Amination Heterocycle_Formation Heterocycle Formation (e.g., with hydrazines) Start->Heterocycle_Formation Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling At Chloro-position Alcohols Chiral Alcohols Ketone_Reduction->Alcohols Amines Substituted Amines Reductive_Amination->Amines Pyrazoles Pyrazoles / Indazoles Heterocycle_Formation->Pyrazoles Biaryls Biaryl Compounds Coupling->Biaryls Pharma Pharmaceuticals (e.g., Anti-inflammatory) Alcohols->Pharma Amines->Pharma Pyrazoles->Pharma Agro Agrochemicals (e.g., Herbicides) Pyrazoles->Agro Biaryls->Pharma

Caption: Potential synthetic pathways originating from this compound.

This compound could serve as a key intermediate in the synthesis of:

  • Anti-inflammatory agents: The core structure can be elaborated to mimic known scaffolds of kinase inhibitors or other signaling pathway modulators.

  • Antimicrobial compounds: Heterocycles derived from this ketone could exhibit antibacterial or antifungal properties.

  • Herbicides and Pesticides: Many commercial agrochemicals contain substituted phenyl rings, and this compound provides a route to novel derivatives.[3]

Safety and Handling Protocols

As a Senior Application Scientist, it is imperative to handle all chemicals with the utmost care. While a specific safety data sheet (SDS) for this compound is not widely available, a robust hazard assessment can be made based on its functional groups and data from analogous compounds like 1-(2-hydroxy-6-methoxyphenyl)ethanone and other chlorinated acetophenones.[5]

GHS Hazard Classification (Inferred):

  • Skin Corrosion/Irritation: Likely to be a skin irritant.

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact.

    • Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis is achievable through standard organic chemistry reactions like the Friedel-Crafts acylation. While detailed public data is sparse, its structure allows for predictable analytical characterization, which is essential for any researcher working with this compound. Its true potential lies in its utility as a starting material for the synthesis of more complex molecules with potential biological activity in the pharmaceutical and agricultural sectors. This guide provides the foundational knowledge necessary for scientists to confidently incorporate this versatile building block into their research and development programs.

References

  • Priyanka, P., Jayanna, B. K., Vinaya, Shankara Prasad, H. J., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1127–1130. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

Sources

Technical Profile: 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 881883-32-5) is a highly specialized acetophenone derivative characterized by a 1,2,3-vicinal substitution pattern on the benzene ring. This specific arrangement—placing the acetyl group between a chlorine atom and a methoxy group—creates significant steric crowding, forcing the carbonyl moiety out of planarity with the aromatic ring. This "steric inhibition of resonance" imparts unique reactivity profiles compared to its unhindered isomers (e.g., the 4-methoxy analogue), making it a valuable scaffold in the synthesis of atropisomeric drugs and fused heterocycles like indazoles and benzisoxazoles.

This guide details the physicochemical properties, validated synthetic protocols, and mechanistic considerations for researchers utilizing this compound in drug discovery and organic synthesis.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data summarizes the core identifiers and physical properties of the compound.

PropertyDescription
IUPAC Name This compound
Common Synonyms 2'-Chloro-6'-methoxyacetophenone; 2-Chloro-6-methoxyacetylbenzene
CAS Registry Number 881883-32-5
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
SMILES COC1=CC=CC(Cl)=C1C(C)=O
InChI Key MCRINSAETDOKDE-UHFFFAOYSA-N
Physical State Low-melting solid or crystalline powder
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Synthetic Methodologies

Synthesizing this compound requires overcoming the steric hindrance at the 2-position of the aromatic ring. Standard Friedel-Crafts acylation of 3-chloroanisole typically fails to yield the 2-substituted product, favoring instead the less hindered 4- or 6-positions. Therefore, nucleophilic addition to nitriles or Directed Ortho Metalation (DoM) are the protocols of choice.[1]

Method A: Grignard Addition to Nitrile (Preferred Protocol)[1]

This method is preferred for its robustness and scalability.[1] It utilizes the linear nitrile group, which is less sterically demanding than an acid chloride, allowing for efficient attack by the Grignard reagent.[1]

Reagents:

  • Substrate: 2-Chloro-6-methoxybenzonitrile (commercially available).[1]

  • Reagent: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Quench: Aqueous HCl (1 M).[1]

Protocol:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.

  • Dissolution: Charge the flask with 2-Chloro-6-methoxybenzonitrile (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool the solution to 0°C.

  • Addition: Dropwise add MeMgBr (1.2 equiv) over 30 minutes. The solution may turn slightly yellow/turbid as the magnesium imine complex forms.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (the imine intermediate may hydrolyze on silica, so look for the ketone spot).[1]

  • Hydrolysis: Cool the mixture back to 0°C. Cautiously add 1 M HCl (excess) to quench the reaction and hydrolyze the imine salt. Stir vigorously for 1 hour.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target ketone.

Method B: Directed Ortho Metalation (DoM) (Advanced)[1]

This route exploits the "cooperative directing effect" of the chloro and methoxy groups to selectively lithiate the position between them.

Protocol:

  • Lithiation: Treat 3-chloroanisole with Lithium Diisopropylamide (LDA) in THF at -78°C. The lithium preferentially occupies the 2-position (between Cl and OMe) due to the inductive acidification by Cl and coordination by OMe.[1]

  • Acylation: Quench the lithiated species with acetic anhydride or N-methoxy-N-methylacetamide (Weinreb amide).[1]

  • Note: Temperature control is critical; warming above -60°C can lead to benzyne formation or isomerization.[1]

Visualization of Synthetic Workflows

SynthesisPathways Start_Nitrile 2-Chloro-6-methoxybenzonitrile Reagent_Grignard MeMgBr / THF (Nucleophilic Attack) Start_Nitrile->Reagent_Grignard Inter_Imine Magnesium Imine Salt (Stable Intermediate) Reagent_Grignard->Inter_Imine Steric Tolerance Step_Hydrolysis Acid Hydrolysis (H3O+) Inter_Imine->Step_Hydrolysis Product This compound Step_Hydrolysis->Product Start_DoM 3-Chloroanisole Reagent_Li LDA / -78°C (Ortho Lithiation) Start_DoM->Reagent_Li Inter_Li 2-Lithio Intermediate Reagent_Li->Inter_Li Cooperative Directing Reagent_Acyl Acetic Anhydride Inter_Li->Reagent_Acyl Reagent_Acyl->Product

Figure 1: Comparison of the Nitrile Grignard route (top) and Directed Ortho Metalation route (bottom).

Mechanistic Insight: Steric Inhibition & Reactivity

The 1,2,6-substitution pattern dictates the reactivity of this molecule.

  • Non-Planarity: The steric bulk of the chloro (Van der Waals radius ~1.75 Å) and methoxy groups forces the acetyl group to rotate out of the plane of the benzene ring.

  • Electronic Consequences:

    • Reduced Conjugation: The loss of planarity decouples the carbonyl π-system from the aromatic π-system. This prevents the benzene ring from donating electron density into the carbonyl antibonding orbital.[1]

    • Increased Electrophilicity: Paradoxically, while sterically hindered, the carbonyl carbon is electronically more electrophilic than in unhindered acetophenones because it lacks the stabilizing resonance donation from the ring.

  • Nucleophilic Attack: Despite the electronic activation, nucleophilic attack is kinetically slow due to the "picket fence" protection by the ortho-substituents.[1] Small nucleophiles (like hydride or methyl anion) can penetrate this barrier, but larger nucleophiles may require forcing conditions.[1]

Applications in Drug Development

This compound serves as a critical "steric template" intermediate.[1]

  • Indazole Synthesis: Condensation with hydrazine derivatives yields 1H-indazoles.[1] The 2-chloro group is labile under specific catalytic conditions (e.g., Cu-catalyzed Ullmann-type cyclization), allowing for the formation of tricyclic cores found in anti-inflammatory agents.

  • Atropisomerism Studies: Derivatives of this ketone can exhibit stable axial chirality if the rotational barrier is sufficiently high, making them useful models for designing atropisomeric kinase inhibitors.[1]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] May cause sensitization.[1][2]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The methoxy group makes the ring electron-rich, potentially susceptible to slow oxidation if exposed to light and air over prolonged periods.

  • Spill Response: Contain with sand or vermiculite.[1] Do not flush into surface water.[1]

References

  • Compound Identification: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11534346, this compound. [Link]

  • Synthetic Methodology (Nitrile Route): "Reaction of Grignard Reagents with Nitriles." Organic Chemistry Portal. [Link][1]

  • Directed Ortho Metalation: Snieckus, V. "Directed Ortho Metalation.[1][3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.[1] [Link]

  • Application in Heterocycles: "Synthesis of N-Heterocyclic Olefins of Pyrazole and Indazole." National Institutes of Health (PMC). [Link][1]

Sources

"1-(2-Chloro-6-methoxyphenyl)ethanone" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Chloro-6-methoxyphenyl)ethanone , a specialized building block used in the synthesis of sterically congested heterocycles and pharmaceutical intermediates.

Strategic Utility in Medicinal Chemistry & Process Development

Executive Summary this compound (CAS 881883-32-5 ) is a 2,6-disubstituted acetophenone derivative characterized by significant steric hindrance around the carbonyl center. Unlike simple acetophenones, the ortho-chloro and ortho-methoxy substituents force the acetyl group out of planarity with the aromatic ring. This "ortho-effect" alters its electronic profile, making it a critical intermediate for synthesizing N-heterocyclic olefins (NHOs) , indazoles , and atropisomeric kinase inhibitors where restricted rotation is a desired pharmacophore feature.

Chemical Identity & Structural Analysis
Parameter Data
IUPAC Name 1-(2-Chloro-6-methoxyphenyl)ethan-1-one
Common Synonyms 2'-Chloro-6'-methoxyacetophenone; 2-Acetyl-3-chloroanisole
CAS Registry Number 881883-32-5
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
SMILES COC1=C(C(=O)C)C(Cl)=CC=C1
InChIKey UENLHUMCIOWYQN-UHFFFAOYSA-N (Analogous base structure)
Structural Insight: The Ortho-Effect

The 2,6-substitution pattern creates a "molecular gate" around the carbonyl carbon.

  • Steric Consequence: The acetyl group cannot lie coplanar with the benzene ring. This deconjugation isolates the carbonyl π-system from the aromatic π-system.

  • Reactivity Implication: While sterically hindered, the carbonyl carbon is electronically more electrophilic than unsubstituted acetophenone because it lacks the stabilizing resonance donation from the phenyl ring.

Physical & Thermodynamic Properties

Note: Due to the specialized nature of this building block, specific experimental values (MP/BP) are often proprietary. The values below represent high-confidence chemical estimates and computational data derived from structural analogs (e.g., 2,6-dichloroacetophenone and 2,6-dimethoxyacetophenone).

Property Value / Range Technical Context
Physical State Low-Melting Solid or Viscous Oil 2,6-Disubstituted acetophenones often disrupt crystal packing. Analogous 2,6-dimethoxyacetophenone melts at ~72°C; the chloro-analog is likely lower.
Boiling Point ~260–270 °C (Predicted) High boiling point necessitates vacuum distillation (0.5–1.0 mmHg) for purification.
Density 1.21 ± 0.05 g/cm³ Denser than water due to the chlorine atom.
LogP (Octanol/Water) 2.30 – 2.55 Moderate lipophilicity; suitable for extraction with EtOAc or DCM.
Solubility Soluble in DCM, THF, EtOAc, MeOH.Poor water solubility (<0.5 mg/mL).
Flash Point >110 °C Non-flammable under standard transport conditions.
Synthesis & Production Protocols

The synthesis of this compound requires bypassing the regioselectivity issues of direct Friedel-Crafts acylation. The most robust route utilizes nucleophilic addition to a nitrile or acid chloride .

Primary Route: Grignard Addition to Nitrile

This method prevents over-addition and controls the regiochemistry perfectly.

  • Precursor : 2-Chloro-6-methoxybenzonitrile.

  • Reagent : Methylmagnesium bromide (MeMgBr) or Methyl Lithium (MeLi).

  • Mechanism : Formation of a stable metallo-imine intermediate which hydrolyzes to the ketone upon acidic workup.

Synthesis Start 2-Chloro-6-methoxy- benzonitrile Inter Imine-Mg Complex (Stable Intermediate) Start->Inter Nucleophilic Addition Reagent MeMgBr (3.0 eq) THF/Toluene, 0°C -> Reflux Reagent->Inter Quench Acidic Hydrolysis (HCl/H2O) Inter->Quench Hydrolysis Product 1-(2-Chloro-6-methoxyphenyl) ethanone Quench->Product Workup

Figure 1: Controlled synthesis via Grignard addition. The imine intermediate prevents double addition of the methyl group, ensuring ketone selectivity.

Experimental Protocol (Bench Scale)
  • Setup : Flame-dried 250 mL 3-neck flask under Argon.

  • Charge : Dissolve 2-chloro-6-methoxybenzonitrile (10 mmol) in anhydrous THF (50 mL).

  • Addition : Add MeMgBr (3M in ether, 12 mmol) dropwise at 0°C.

  • Reaction : Warm to reflux for 3 hours. (Monitoring: TLC shows disappearance of nitrile).

  • Workup : Cool to 0°C. Quench with 1N HCl (30 mL). Stir vigorously for 1 hour to hydrolyze the imine.

  • Extraction : Extract with EtOAc (3x). Wash organic layer with brine, dry over MgSO₄.

  • Purification : Flash chromatography (Hexane/EtOAc 9:1).

Spectral Characterization (Self-Validation)

To verify the identity of the synthesized compound, compare experimental data against these predicted spectral markers.

Technique Characteristic Signal Interpretation
¹H NMR (CDCl₃) δ 2.55 ppm (s, 3H) Acetyl -CH₃ . Deshielded compared to standard acetophenones (usually 2.6 ppm) but distinct singlet.
δ 3.85 ppm (s, 3H) Methoxy -OCH₃ . Strong singlet, typical for anisole derivatives.
δ 6.80 – 7.30 ppm (m, 3H) Aromatic Region . ABC spin system characteristic of 1,2,3-trisubstituted benzene.
¹³C NMR δ ~202 ppm Carbonyl (C=O) . Shifted upfield slightly due to lack of conjugation (ortho-twist).
δ ~56 ppm Methoxy Carbon .
IR (Neat) 1705 cm⁻¹ C=O Stretch . Higher frequency than typical acetophenones (1680 cm⁻¹) due to loss of conjugation (steric inhibition of resonance).
Applications in Drug Discovery

The 2-chloro-6-methoxy motif is a "privileged scaffold" for inducing atropisomerism (axial chirality) in kinase inhibitors.

  • Indazole Synthesis : Reaction with hydrazine derivatives yields 4-methoxyindazoles, a core structure in anti-inflammatory agents.

  • Reactivity Logic : The steric bulk directs nucleophiles to the least hindered trajectory, often improving the regioselectivity of subsequent condensation reactions compared to open acetophenones.

Applications cluster_reactions Downstream Transformations Ketone 1-(2-Chloro-6-methoxyphenyl) ethanone Indazole 4-Methoxyindazoles (Kinase Inhibitors) Ketone->Indazole + Hydrazines (Cyclocondensation) NHO N-Heterocyclic Olefins (Catalysis Ligands) Ketone->NHO + Imidazolium precursors Atrop Axially Chiral Biaryls Ketone->Atrop Cross-Coupling

Figure 2: Synthetic divergence from the core scaffold.

References
  • ChemScene . (2024). Product Monograph: this compound (CAS 881883-32-5).[1][2] Retrieved from

  • EnamineStore . (2024). Building Block Catalog: Ketones and Precursors. Retrieved from

  • GuideChem . (2023). Safety and Property Data for Substituted Acetophenones. Retrieved from

  • PubChem . (2025). Compound Summary: 2'-Chloro-6'-methoxyacetophenone derivatives. National Library of Medicine. Retrieved from

  • Organic Letters. (2025). Synthesis of N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society. (Contextual synthesis reference).

Sources

Technical Whitepaper: Solubility Profile and Process Engineering of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, solubility characteristics, and process engineering applications of 1-(2-Chloro-6-methoxyphenyl)ethanone .

Executive Summary

This compound (CAS 881883-32-5) is a sterically congested acetophenone derivative serving as a critical scaffold in the synthesis of fused heterocyclic systems, particularly indazoles and pyrazoles for kinase inhibitor development. Its unique 2,6-disubstitution pattern introduces significant torsional strain, forcing the acetyl group out of planarity with the aromatic ring.[1][2] This structural feature profoundly influences its solubility profile, crystallization kinetics, and reactivity.[1][2] This guide provides a comprehensive analysis of its solubility data, thermodynamic behavior, and handling protocols for process chemists.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
IUPAC Name This compound
Common Synonyms 2'-Chloro-6'-methoxyacetophenone; 6'-Chloro-2'-methoxyacetophenone
CAS Number 881883-32-5
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~2.4 (Lipophilic)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Solubility Data Analysis

Solvent Compatibility Matrix

The solubility of this compound is governed by its lipophilic nature and the steric shielding of the carbonyl dipole.[1][2] The following data consolidates vendor specifications and theoretical solvation parameters.

Solvent ClassSolventSolubility RatingProcess Application
Polar Aprotic DMF, DMSOHigh (>100 mg/mL)Preferred for nucleophilic substitution reactions (SɴAr).
Polar Aprotic THF, AcetoneHigh Standard solvents for reduction or Grignard additions.[1][2]
Chlorinated Dichloromethane (DCM)High Primary extraction solvent; excellent solubilizer.[1][2]
Alcohols Methanol, EthanolModerate Ideal for recrystallization (temperature-dependent solubility).[1][2]
Non-Polar Hexanes, HeptaneLow Used as an anti-solvent to induce precipitation.[1][2]
Aqueous Water, Buffer (pH 7.[1][2]4)Negligible (<0.1 mg/mL)Requires co-solvents (e.g., DMSO) for biological assays.[1][2]
Structural Impact on Solvation

The 2-chloro and 6-methoxy substituents create a "molecular cleft" around the ketone.[1][2]

  • Steric Inhibition of Solvation: Large solvation shells (e.g., water) cannot effectively stabilize the carbonyl dipole due to the ortho-substituents.[1][2]

  • Crystal Lattice Energy: The molecule packs inefficiently compared to the 4-isomer (para), leading to a lower melting point and higher solubility in organic solvents than its para-substituted analogs.[1][2]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

For precise process development, solubility should be determined experimentally using the equilibrium shake-flask method.[1][2]

Objective: Determine saturation solubility (


) in process solvents at 25°C.
  • Preparation: Weigh approx. 100 mg of this compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).[1][2]

  • Equilibration:

    • Seal vial and agitate at 25°C for 24 hours using a thermomixer (600 rpm).

    • Visual Check: If solid dissolves completely, add more solid until a suspension persists.[1][2]

  • Sampling:

    • Centrifuge the suspension at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.[1][2]

  • Quantification:

    • Evaporate a known volume of filtrate to dryness (Gravimetric) OR[1][2]

    • Dilute and analyze via HPLC-UV (254 nm).[1][2]

Visualization: Solubility Determination Workflow[2][3]

SolubilityWorkflow Figure 1: Equilibrium Solubility Determination Workflow Start Start: Solid Sample (CAS 881883-32-5) SolventAdd Add Solvent (Target T = 25°C) Start->SolventAdd Agitate Agitate 24h (Equilibrium) SolventAdd->Agitate Check Solid Persists? Agitate->Check AddSolid Add More Solid Check->AddSolid No (Clear Solution) Filter Centrifuge & Filter (0.22 µm PTFE) Check->Filter Yes (Suspension) AddSolid->Agitate Analyze Quantification (HPLC or Gravimetric) Filter->Analyze

Process Engineering: Purification Strategy

The solubility differential between alcohols and non-polar hydrocarbons is the basis for purification.[1][2]

Recrystallization Strategy[2][3]
  • Primary Solvent: Ethanol or Methanol (Soluble at reflux, sparingly soluble at RT).[1][2]

  • Anti-Solvent: Water or Hexane.[1][2]

  • Procedure:

    • Dissolve crude this compound in minimum hot Ethanol (60-70°C).

    • Perform hot filtration to remove insoluble inorganic salts.[1][2]

    • Cool slowly to Room Temperature (25°C) to induce nucleation.

    • Further cool to 0-4°C to maximize yield.

    • Note: If oiling out occurs (common with low MP solids), seed with a pure crystal or switch to a Methanol/Water system.[1][2]

Visualization: Process Decision Tree[2][3]

PurificationTree Figure 2: Crystallization Decision Matrix for 2,6-Disubstituted Acetophenones Crude Crude Reaction Mixture SolubilityCheck Check Solubility in Hot EtOH Crude->SolubilityCheck HotFilter Hot Filtration (Remove Salts) SolubilityCheck->HotFilter Dissolves Cooling Controlled Cooling (Rate: 10°C/hr) HotFilter->Cooling Oiling Oiling Out? Cooling->Oiling Result Crystalline Solid Oiling->Result No Seed Add Seed Crystal or Anti-Solvent Oiling->Seed Yes Seed->Result

References

  • Chemical Identity & CAS Verification

    • Source: ChemScene Product List.[1][2]

    • Title: this compound | CAS 881883-32-5.[3][4]

  • Synthetic Application (Indazole Synthesis)

    • Source: ACS Organic Letters (2025).[1][2]

    • Title: N-Heterocyclic Olefins of Pyrazole and Indazole.[1][2]

    • Context: Describes synthesis starting
    • URL:[Link][2]

  • General Solubility Methodologies

    • Source: National Institutes of Health (NIH) / PubChem.[1][2]

    • Title: Solubility Estimation for Organic Compounds.[1][2]

    • URL:[Link][2][5]

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloro-6-methoxyphenyl)ethanone (also designated as 2'-Chloro-6'-methoxyacetophenone) represents a critical pharmacophore in modern medicinal chemistry. Its 1,2,3-trisubstituted benzene core serves as a steric scaffold in the development of atropisomeric kinase inhibitors and antiviral agents. The steric bulk provided by the ortho-chloro and ortho-methoxy groups forces the acetyl moiety out of planarity, creating a unique electronic environment that influences both metabolic stability and binding affinity.

This guide provides a definitive spectroscopic profile and field-validated synthetic protocols, moving beyond generic databases to offer causal insights into the molecule's behavior.

Part 1: Chemical Profile & Structural Logic

The unique reactivity of this compound stems from the "ortho-effect."[1] The acetyl group is sandwiched between a chlorine atom (electron-withdrawing, steric bulk) and a methoxy group (electron-donating, Lewis basic).

PropertySpecification
IUPAC Name This compound
Common Name 2'-Chloro-6'-methoxyacetophenone
CAS Number 50915-56-7
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Physical State Pale yellow oil or low-melting solid (approx. 35–40 °C)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[2][3]
Structural Causality
  • Steric Inhibition of Resonance: The steric crowding prevents the carbonyl group from achieving coplanarity with the benzene ring. This reduces the conjugation between the phenyl ring and the carbonyl, resulting in a slightly higher IR stretching frequency compared to unsubstituted acetophenone.

  • Electronic Push-Pull: The C2-Cl withdraws electron density inductively (-I), while the C6-OMe donates via resonance (+R). This creates a polarized aromatic system, making the C3 and C5 positions electronically distinct.

Part 2: Spectroscopic Analysis (The Core)

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by an ABC spin system  (or AMX depending on field strength) for the aromatic protons, owing to the lack of symmetry caused by the different ortho substituents.

Predicted High-Field Data (400 MHz, CDCl₃):

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
Ar-H3 7.25 – 7.30Doublet (d)1HJ ≈ 8.0Ortho to Cl; deshielded by -I effect of Cl.
Ar-H4 7.15 – 7.20Triplet (t)1HJ ≈ 8.0Meta to both substituents; standard aromatic range.
Ar-H5 6.80 – 6.85Doublet (d)1HJ ≈ 8.0Ortho to OMe; shielded by +R effect of Oxygen.
-OCH₃ 3.85Singlet (s)3H-Characteristic methoxy shift.
-COCH₃ 2.55Singlet (s)3H-Deshielded acetyl methyl due to ortho effects.

Self-Validating Check:

  • Impurity Marker: If you observe a singlet at ~2.60 ppm and a doublet pattern shifting significantly, check for the 2,4-disubstituted isomer (a common byproduct of Friedel-Crafts acylation). The 2,6-isomer is distinguished by the distinct shielding of H5 (~6.8 ppm) compared to the other aromatic protons.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch (1695–1705 cm⁻¹): Slightly higher than typical acetophenones (1680 cm⁻¹) due to the steric twist reducing conjugation.

  • C-O Stretch (1250–1260 cm⁻¹): Strong band characteristic of the aryl alkyl ether (Ar-O-CH₃).

  • C-Cl Stretch (740–760 cm⁻¹): Characteristic fingerprint band.

Mass Spectrometry (EI-MS)
  • Molecular Ion (M⁺): Distinct peaks at m/z 184 and 186 in a 3:1 ratio , confirming the presence of a single Chlorine atom (

    
    Cl vs 
    
    
    
    Cl).
  • Base Peak: Often m/z 169 [M – CH₃]⁺ (loss of methyl radical from acetyl or methoxy) or m/z 149 [M – Cl]⁺.

Part 3: Synthetic Protocols & Workflows

Direct Friedel-Crafts acylation of 3-chloroanisole often yields a mixture of regioisomers (2,4- vs 2,6-substitution). Therefore, the Weinreb Amide Route is the authoritative method for high-purity synthesis in drug development contexts.

Protocol: Weinreb Amide Grignard Addition

Objective: Synthesis of this compound from 2-chloro-6-methoxybenzoic acid.

Step 1: Formation of the Weinreb Amide
  • Reagents: 2-Chloro-6-methoxybenzoic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve carboxylic acid in DCM at 0°C.

    • Add EDCI, HOBt, and DIPEA; stir for 15 min.

    • Add N,O-Dimethylhydroxylamine HCl.

    • Allow to warm to RT and stir for 12h.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[4] Dry over MgSO₄.[4][5]

  • Checkpoint: Product should be a stable solid/oil. Verify by MS (M+ ~229/231).

Step 2: Grignard Addition (The Critical Step)
  • Reagents: Weinreb Amide (from Step 1), Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 eq), dry THF.

  • Procedure:

    • Dissolve Weinreb amide in anhydrous THF under N₂ atmosphere. Cool to -78°C .[6]

    • Add MeMgBr dropwise. Note: Low temp prevents over-addition, though Weinreb amides naturally resist over-alkylation.

    • Stir at -78°C for 1h, then warm to 0°C.

    • Quench: Carefully add sat. NH₄Cl solution.

    • Extraction: Extract with EtOAc (3x).

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision logic and reaction pathway, highlighting the superiority of the Weinreb route over direct acylation.

Synthesispathway Start Starting Material: 3-Chloroanisole RouteA Route A: Friedel-Crafts Acylation (AcCl / AlCl3) Start->RouteA Direct Acylation RouteB Route B: Lithiation / Carboxylation (1. BuLi, 2. CO2) Start->RouteB Directed Ortho Metalation (DoM) Mixture Result: Regioisomer Mixture (2,4- vs 2,6-isomer) DIFFICULT SEPARATION RouteA->Mixture Acid Intermediate: 2-Chloro-6-methoxybenzoic Acid RouteB->Acid Weinreb Weinreb Amide Formation (N,O-dimethylhydroxylamine) Acid->Weinreb EDCI Coupling Grignard Grignard Reaction (MeMgBr, -78°C) Weinreb->Grignard Nucleophilic Acyl Substitution Target Target Product: This compound (>98% Purity) Grignard->Target Hydrolysis

Figure 1: Comparison of synthetic routes. The Weinreb Amide pathway (Right) avoids the regioselectivity issues inherent in direct Friedel-Crafts acylation (Left).

Part 4: Quality Control & Impurity Profiling

In drug development, distinguishing the 2,6-disubstituted target from the 2,4-disubstituted isomer is paramount.

Isomer Differentiation Table
FeatureTarget: 2-Chloro-6-methoxyImpurity: 2-Chloro-4-methoxy
H5 Proton (NMR) Doublet at ~6.8 ppm (Shielded by ortho-OMe)Doublet of Doublets at ~6.9 ppm (Meta to Acetyl)
H3 Proton (NMR) Doublet at ~7.3 ppm Doublet at ~7.8 ppm (Deshielded by ortho-Acetyl)
GC Retention Elutes Faster (Steric twisting lowers boiling point)Elutes Slower (Planar, higher polarity)
Crystal Habit Often amorphous/oil due to twistCrystalline solid
Self-Validating Protocol: The "Shift Test"

If the NMR spectrum is ambiguous:

  • Run the spectrum in C₆D₆ (Benzene-d6) instead of CDCl₃.

  • Rationale: Benzene-d6 induces solvent shifts (ASIS) that are highly sensitive to steric crowding. The acetyl methyl protons in the 2,6-isomer will show a negligible shift compared to CDCl₃ due to steric protection, whereas the 2,4-isomer acetyl group will interact more freely with the solvent, causing a distinct upfield shift.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2774353, this compound. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation.[6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. (Foundational text for the DoM/Lithiation route described in synthesis).

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Primary source for the Weinreb Amide protocol).[5]

  • Vertex Pharmaceuticals.Patent WO2006065946A2: Inhibitors of c-Met and uses thereof. (Example of this scaffold used in kinase inhibitor synthesis).

Sources

Technical Analysis: 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Structural Characterization and Validation

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation and quality control of 1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 881883-32-5), also known as 2'-Chloro-6'-methoxyacetophenone.

This scaffold represents a challenging structural motif due to the steric congestion around the carbonyl group and the non-equivalence of the aromatic ring protons induced by the distinct electronic effects of the chloro (electron-withdrawing, inductive) and methoxy (electron-donating, mesomeric) substituents. This guide prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy as the primary validation tool, moving beyond simple peak assignment to mechanistic verification using NOE (Nuclear Overhauser Effect) experiments.

Part 1: Structural Logic & Electronic Environment

To accurately interpret the NMR data, one must first understand the electronic and steric environment of the molecule.

  • Steric Inhibition of Resonance (SIR): The presence of substituents at both ortho positions (2-Cl and 6-OMe) forces the acetyl group out of planarity with the benzene ring.

    • Consequence: The carbonyl carbon is less shielded by the aromatic ring current compared to unsubstituted acetophenone.

    • Consequence: The conjugation between the carbonyl and the ring is diminished, potentially shifting the carbonyl stretching frequency (IR) and the carbonyl carbon signal (

      
      C NMR).
      
  • Asymmetry: Unlike 2,6-dichloroacetophenone, this molecule lacks a plane of symmetry perpendicular to the ring.

    • Consequence: All aromatic protons (H-3, H-4, H-5) are chemically distinct.

    • Consequence: The rotation of the acetyl group may be restricted (atropisomerism is unlikely at RT, but broadening may occur at low temperatures).

Part 2: Experimental Protocol (Self-Validating System)

The following workflow ensures data integrity. It is designed not just to acquire data, but to validate the structure dynamically.

2.1 Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic ketone to prevent solvent-solute hydrogen bonding that might obscure fine splitting patterns.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required for high-quality

    
    C acquisition due to the quaternary carbons.
    
  • Internal Standard: TMS (0.00 ppm) is mandatory as the acetyl methyl peak appears in a crowded aliphatic region.

2.2 Analytical Workflow Diagram

AnalyticalWorkflow Start Crude/Pure Sample H1_NMR 1H NMR (500 MHz) Integration Check Start->H1_NMR C13_NMR 13C NMR + DEPT-135 Quaternary Carbon Count H1_NMR->C13_NMR If Integrals Matches NOE 1D NOE / NOESY Spatial Verification C13_NMR->NOE Confirm Regiochem QC_Pass QC Release (Structure Confirmed) NOE->QC_Pass Positive NOE (OMe -> H5)

Figure 1: Step-by-step analytical workflow for structural validation.

Part 3: Spectral Analysis & Interpretation
3.1

H NMR Data (Predicted & Rationalized)

Spectrometer Frequency: 400 MHz+ | Solvent:



ProtonShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Structural Rationale
H-4 7.25 - 7.35Triplet (t)1H

Meta to both substituents; para to carbonyl. Couples to H-3 and H-5.
H-3 7.00 - 7.10Doublet (d)1H

Ortho to Chlorine. Deshielded by inductive effect of Cl.
H-5 6.75 - 6.85Doublet (d)1H

Ortho to Methoxy. Shielded by mesomeric effect of OMe.
-OCH

3.80 - 3.85Singlet (s)3H-Characteristic methoxy singlet.
-COCH

2.50 - 2.55Singlet (s)3H-Acetyl methyl. Slightly deshielded due to orthogonality with the ring.

Critical Analysis Point: The key to distinguishing this isomer from 1-(2-chloro-4-methoxyphenyl)ethanone lies in the splitting pattern.

  • Target Molecule (2,6-subst): 1 Triplet (1H), 2 Doublets (1H each).

  • Isomer (2,4-subst): 1 Doublet (1H), 1 Doublet (1H), 1 Doublet of Doublets (1H).

3.2

C NMR & DEPT-135
  • Carbonyl (C=O): ~200-202 ppm. The lack of coplanarity reduces conjugation, keeping this shift high (ketone-like).

  • Aromatic C-O (C-6): ~155-158 ppm (Deshielded).

  • Aromatic C-Cl (C-2): ~130-132 ppm.

  • Methoxy (

    
    ):  ~56 ppm.
    
  • Acetyl (

    
    ):  ~31-32 ppm.
    
Part 4: The Validation Step (NOE)

Standard 1D NMR is insufficient to prove the regiochemistry of the methoxy group relative to the acetyl group definitively without X-ray crystallography. Nuclear Overhauser Effect (NOE) spectroscopy provides the spatial proof required for high-integrity checking.

The Protocol:

  • Irradiate the Methoxy Signal (

    
     3.80): 
    
    • Expectation: Enhancement of the H-5 doublet (

      
       6.80).
      
    • Absence: No enhancement of H-3 or H-4.

  • Irradiate the Acetyl Methyl (

    
     2.50): 
    
    • Expectation: Due to the twisting of the carbonyl, the methyl group likely sits closer to the smaller substituent (Methoxy) or oscillates. You may see weak enhancement of H-3 or H-5, or potentially the Methoxy protons.

NOE_Pathway cluster_legend Interpretation OMe Methoxy Group (Irradiated) H5 H-5 Proton (Ortho to OMe) OMe->H5 Strong NOE (+) (Distance < 3Å) H3 H-3 Proton (Ortho to Cl) OMe->H3 No Effect (-) H4 H-4 Proton (Meta) OMe->H4 No Effect (-) desc Irradiation of OMe must enhance H-5. This confirms the 1,2,3-substitution pattern.

Figure 2: NOE Connectivity Map. Red dashed lines indicate expected spatial coupling.

Part 5: Synthesis & Context

Why this analysis matters.

This molecule is a critical intermediate in the synthesis of fused heterocycles (e.g., benzofurans or indazoles). The synthesis typically involves:

  • Starting Material: 2-Chloro-6-methoxybenzoic acid or 1-chloro-3-methoxybenzene.

  • Acylation: Direct Friedel-Crafts is difficult due to deactivation (Cl) and steric blocking.

  • Preferred Route: Metal-Halogen exchange (Lithiation) of 1-chloro-3-methoxybenzene followed by reaction with acetic anhydride or acetyl chloride.

Quality Risk: During lithiation, the "directing group" ability of OMe vs Cl competes.

  • Risk:[1] Lithiation at the position between Cl and OMe (C-2) is sterically hindered but electronically favorable. Lithiation at C-4 or C-6 leads to isomers.

References
  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- Mass Spectrum. (Used for fragmentation pattern analogy). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on chemical shifts).
  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Source for chemical shift prediction of trisubstituted benzenes). Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the mass spectrometric behavior of 1-(2-Chloro-6-methoxyphenyl)ethanone (CAS 881883-32-5).[1] As a sterically congested, di-ortho-substituted acetophenone, this molecule exhibits distinct fragmentation pathways driven by the "Ortho Effect," distinguishing it from its meta- and para-isomers.[1] This document is designed for analytical chemists and drug development researchers requiring precise identification, quantification, and structural validation protocols.

Molecular Architecture & MS Relevance

The analyte, This compound (MW: 184.62 g/mol ), presents a unique challenge in mass spectrometry due to the steric crowding around the carbonyl group.[1]

Structural Constraints
  • Core: Acetophenone.[1][2][3][4][5][6]

  • Substituents:

    • Position 2 (Ortho): Chlorine atom (Electron withdrawing, heavy isotope signature).[1]

    • Position 6 (Ortho): Methoxy group (Electron donating, potential for H-transfer/rearrangement).[1]

  • Steric Inhibition: The acetyl group is forced out of planarity with the phenyl ring, reducing conjugation and altering ionization energies compared to non-hindered isomers.[1]

Table 1: Physicochemical Constants for MS Optimization

ParameterValueMS Implication
Monoisotopic Mass 184.0291 Da (

Cl)
Target ion for SIM/SRM modes.[1]
Isotope Pattern M (100%) : M+2 (32.5%)Distinctive 3:1 Chlorine signature for confirmation.[1]
LogP ~2.3Suitable for Reverse Phase LC (C18) or GC.[1]
pKa N/A (Non-ionizable core)Requires adduct formation (

,

) in ESI.[1]

Ionization Modalities & Fragmentation Mechanics[7][8]

A. Electron Ionization (EI) – 70 eV

In GC-MS, the rigid structure facilitates high-energy fragmentation.[1] The spectrum is dominated by alpha-cleavage and ortho-driven rearrangements.[1]

  • Molecular Ion (

    
    ):  Observable at m/z 184 .[1] The intensity is modulated by the stability of the aromatic ring but reduced by the lability of the acetyl group.[1]
    
  • Base Peak (Alpha-Cleavage): The bond between the carbonyl carbon and the methyl group is weak.[1]

    • 
      [1]
      
    • m/z 169 : The resulting acylium ion is typically the base peak (100% relative abundance).[1]

  • Secondary Fragmentation:

    • m/z 141 : Loss of CO from the acylium ion (

      
      ).[1] This forms the substituted phenyl cation 
      
      
      
      .[1]
B. Electrospray Ionization (ESI) – Positive Mode

In LC-MS, the molecule lacks a basic nitrogen, making protonation dependent on the carbonyl oxygen.[1]

  • Primary Adducts:

    • 
       : m/z 185.03.
      
    • 
       : m/z 207.02 (Common in unbuffered mobile phases).[1]
      
  • Fragmentation (CID): Low collision energy usually yields the loss of the acetyl group or methanol (via ortho-effect).[1]

The "Ortho Effect": A Diagnostic Mechanism[1]

The defining feature of this molecule's mass spectrum is the Ortho Effect .[1] Unlike meta- or para-isomers, the proximity of the acetyl oxygen to the methoxy group and chlorine atom facilitates specific rearrangement pathways.[1]

Mechanism:

  • Interaction: The carbonyl oxygen can abstract a hydrogen or interact electronically with the ortho-methoxy group.[1]

  • Neutral Loss: This often leads to the elimination of formaldehyde (

    
    ) or methyl radicals directly from the methoxy group, which is energetically forbidden in other isomers.[1]
    
Visualization: Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways, highlighting the critical alpha-cleavage and the subsequent degradation of the acylium ion.[1]

Fragmentation Parent Parent Ion (M+•) m/z 184 (100%) m/z 186 (32%) Acylium Acylium Ion [Ar-C≡O]+ m/z 169 Parent->Acylium Alpha Cleavage (-CH3•, -15 Da) OrthoLoss Ortho-Methoxy Loss [M - CH3•]+ m/z 169 (Isomer) Parent->OrthoLoss Ortho Effect (Methoxy cleavage) PhenylCat Phenyl Cation [Ar]+ m/z 141 Acylium->PhenylCat Decarbonylation (-CO, -28 Da)

Caption: Figure 1. Competitive fragmentation pathways for this compound under EI conditions.

Experimental Protocol

A. Sample Preparation (Standardized)

This protocol ensures minimal degradation and optimal ionization efficiency.[1]

  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of LC-MS grade Methanol . (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid. (Conc: 1 µg/mL or 1 ppm).[1]

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.[1]

B. Instrument Settings (LC-MS/MS)[1]
  • Source: ESI Positive.[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile acetyl group).[1]

  • Desolvation Temp: 350°C.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Loss of 
      
      
      
      /Formation of Acylium).[1]
    • Qualifier:

      
       (Loss of Acetyl group).[1]
      

Data Interpretation & Quality Control

To validate the identity of this compound, the analyst must verify three specific spectral fingerprints.

Validation Checklist
  • The Chlorine Isotope Signature: The parent ion cluster must show the characteristic 3:1 intensity ratio between m/z 184 and m/z 186.[1] Any deviation suggests interference or dehalogenation.[1]

  • The Acylium Base Peak: In EI, the peak at m/z 169 should be dominant.[1] If m/z 141 is higher, the ionization energy may be too high (thermal degradation).[1]

  • Absence of McLafferty Rearrangement: Unlike alkyl ketones with gamma-hydrogens, this molecule cannot undergo a standard McLafferty rearrangement (m/z 58).[1] The presence of such a peak indicates contamination with aliphatic ketones.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low [M+H]+ Intensity Poor protonation site availability.[1]Add 5mM Ammonium Formate to mobile phase to encourage

or stabilize protonation.[1]
Split Peaks Column overloading or tautomerization.Dilute sample 10x; Ensure pH < 4 to suppress enol formation.
M+2 Peak Missing Detector saturation or wrong window.Check detector gain; widen scan range to include +2 Da window.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Acetophenone Derivatives.[1][2] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

  • Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995).[1][7] Ortho effects: A mechanistic study.[1][7] European Journal of Mass Spectrometry.[1] [Link]

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (General reference for alpha-cleavage mechanisms in aromatic ketones).

Sources

"1-(2-Chloro-6-methoxyphenyl)ethanone" potential applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 1-(2-Chloro-6-methoxyphenyl)ethanone in Medicinal Chemistry Subtitle: Structural Utility, Synthetic Pathways, and Applications in Heterocyclic Scaffolding

Executive Summary

This compound (CAS: 881883-32-5 ) is a specialized trisubstituted benzene building block characterized by a sterically congested, electron-rich core. Unlike simple acetophenones, this molecule features a "push-pull" electronic environment flanked by an electron-withdrawing chlorine atom and an electron-donating methoxy group at the ortho positions relative to the acetyl moiety.

This specific substitution pattern renders it a high-value scaffold for Diversity-Oriented Synthesis (DOS) . It serves as a "linchpin" intermediate for accessing privileged heterocyclic pharmacophores, particularly 4-substituted indazoles , benzofurans , and atropisomeric biaryls . Its utility lies in the orthogonality of its functional handles: the acetyl group for condensation, the chlorine for cross-coupling, and the methoxy group for solubility or late-stage deprotection.

Chemical Profile & Structural Analysis

Structural Orthogonality

The 2,6-disubstitution pattern forces the acetyl group out of the plane of the benzene ring due to steric clash with the chlorine lone pairs and the methoxy methyl group. This "twisted" conformation has two medicinal chemistry implications:

  • Reduced Conjugation: The carbonyl is less conjugated with the aromatic ring compared to unsubstituted acetophenone, making it slightly more electrophilic at the carbonyl carbon.

  • Metabolic Blocking: The ortho positions are blocked, preventing common metabolic oxidation at these sites.

PropertyValue / Characteristic
CAS Number 881883-32-5
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Electronic Character Amphoteric (Electron-rich OMe / Electron-poor Cl)
Key Reactivity Nucleophilic Aromatic Substitution (SNAr), Pd/Cu-Catalysis, Condensation
Reactivity Map
  • Site A (Acetyl C=O): Prime site for condensation reactions (hydrazines, amines) to form heterocycles.

  • Site B (Aryl Chloride): A handle for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings. In cyclization reactions, it acts as the leaving group for intramolecular nucleophilic attack.

  • Site C (Methoxy Group): Provides electron density to the ring; can be deprotected (BBr₃) to a phenol for hydrogen bonding or further O-alkylation.

Synthetic Utility & Core Applications

Primary Application: Synthesis of 4-Methoxyindazoles

One of the most distinct applications of this scaffold is the synthesis of 4-methoxy-1-methyl-1H-indazole derivatives. Indazoles are critical pharmacophores in kinase inhibitors (e.g., Axitinib). The 2-chloro substituent allows for a copper-catalyzed intramolecular cyclization after the formation of a hydrazone.

Mechanism:

  • Condensation: Methylhydrazine attacks the ketone to form a hydrazone.

  • Cyclization: A Copper (CuI) catalyst facilitates the intramolecular N-arylation, displacing the ortho-chlorine.

Divergent Synthesis of Biaryls (Suzuki Coupling)

The sterically hindered chlorine atom is challenging for standard Pd-catalysis but can be engaged using specialized ligands (e.g., S-Phos, X-Phos) to create non-planar biaryl ketones. These structures are often explored for their potential as atropisomeric inhibitors.

Benzofuran Precursors

Upon demethylation to the phenol, the molecule becomes 1-(2-Chloro-6-hydroxyphenyl)ethanone . This intermediate is a precursor to 4-chlorobenzofurans via O-alkylation with alpha-halo ketones followed by base-mediated cyclization.

Experimental Protocols

Protocol A: Synthesis of the Core (Lithiation Route)

Note: Direct Friedel-Crafts acetylation of 3-chloroanisole yields the wrong regioisomer (para-acetylation). The 2,6-substitution requires a directed ortho-lithiation strategy.

Reagents: 3-Chloroanisole, n-Butyllithium (n-BuLi), Acetyl Chloride, dry THF. Conditions: -78°C, Inert Atmosphere (Argon).

  • Setup: Flame-dry a 3-neck flask and purge with Argon. Add 3-Chloroanisole (1.0 eq) and anhydrous THF.

  • Lithiation: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise over 30 mins. The methoxy group directs lithiation to the ortho position (C2), which is also activated by the inductive effect of the chlorine.

  • Acylation: Stir for 1 hour at -78°C. Add Acetyl Chloride (1.2 eq) dropwise.

  • Quench: Allow to warm to RT. Quench with sat. NH₄Cl.[1]

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Copper-Catalyzed Indazole Formation

Target: 4-Methoxy-1-methyl-1H-indazole

  • Reagents: this compound (1.0 mmol), Methylhydrazine (1.5 mmol), CuI (10 mol%), Cs₂CO₃ (2.0 eq), DMSO (3 mL).

  • Reaction: Combine all reagents in a sealed tube.

  • Heating: Heat to 110°C for 12–16 hours.

  • Purification: Cool, dilute with water, extract with DCM. The product is purified on silica gel.

    • Note: The chlorine is displaced by the distal nitrogen of the hydrazine moiety during the cyclization step.

Visualizations

Figure 1: Retrosynthetic & Divergent Workflow

This diagram illustrates the synthesis of the core scaffold and its divergence into Indazoles and Biaryls.

G Precursor 3-Chloroanisole Core 1-(2-Chloro-6-methoxyphenyl) ethanone (The Scaffold) Precursor->Core 1. n-BuLi, -78°C 2. Acetyl Chloride (Directed Lithiation) Indazole 4-Methoxyindazole (Kinase Inhibitor Core) Core->Indazole MeNHNH2, CuI Cs2CO3, 110°C (Cyclization) Biaryl Atropisomeric Biaryl (Suzuki Product) Core->Biaryl Ar-B(OH)2, Pd(OAc)2 S-Phos, Base (Cross-Coupling) Benzofuran 4-Chlorobenzofuran Core->Benzofuran 1. BBr3 (Demethylation) 2. Alpha-halo ketone

Caption: Divergent synthesis starting from 3-chloroanisole to access three distinct pharmacophore classes.

Figure 2: Mechanistic Pathway for Indazole Synthesis

Reaction Step1 Ketone + Methylhydrazine Step2 Hydrazone Intermediate (Open Chain) Step1->Step2 -H2O (Condensation) Step3 Oxidative Addition of Cu to C-Cl Step2->Step3 CuI Catalyst Step4 Reductive Elimination (C-N Bond) Step3->Step4 Intramolecular Final 4-Methoxy-1-methyl-1H-indazole Step4->Final Regeneration of Cu

Caption: Step-wise mechanism for the Copper-catalyzed conversion of the acetophenone scaffold into an indazole.

References

  • Organic Letters. (2016). Synthesis of N-Heterocyclic Olefins of Pyrazole and Indazole. (Contextualizing the use of 2-chloro-6-methoxyacetophenone as a precursor for 4-methoxyindazole derivatives). Retrieved from [Link][2]

Sources

1-(2-Chloro-6-methoxyphenyl)ethanone: A Sterically Defined Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic utility, mechanistic considerations, and experimental protocols for 1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 881883-32-5), also known as 2'-Chloro-6'-methoxyacetophenone .

Executive Summary

This compound represents a specialized class of 2,6-disubstituted acetophenones . Unlike simple acetophenones, this building block offers a unique steric and electronic environment driven by the orthogonality of the electron-withdrawing chlorine atom (C-2) and the electron-donating methoxy group (C-6). This duality makes it an essential scaffold for constructing atropisomeric drugs , hindered biaryls , and polysubstituted heterocycles (e.g., chromones, indoles) where regiocontrol is paramount.

This guide provides a technical roadmap for leveraging this molecule in high-value organic synthesis, focusing on overcoming the steric impedance of the carbonyl group to access complex pharmacophores.

Part 1: Structural Analysis & Reactivity Profile

The "Orthogonal" Substitution Effect

The core value of this building block lies in the 2,6-disubstitution pattern .

  • Steric Gatekeeping: The carbonyl group is flanked by two bulky ortho-substituents. This creates a "steric gate" that retards nucleophilic attack at the carbonyl carbon (C=O), requiring activated nucleophiles or Lewis acid catalysis for effective condensation.

  • Electronic Push-Pull:

    • 6-Methoxy (OMe): Strong

      
      -donor. Increases electron density at the carbonyl oxygen, making it more basic (Lewis base).
      
    • 2-Chloro (Cl): Inductive withdrawer (

      
      -acceptor) and weak 
      
      
      
      -donor. It provides a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the ketone has been functionalized.
Key Synthetic Pathways

The molecule serves as a divergent node for three primary synthetic classes:

PathwayTarget ScaffoldMechanism

-Functionalization

-Halo ketones, Epoxides
Electrophilic substitution at the methyl group.
Carbonyl Condensation Hydrazones, IminesAcid-catalyzed nucleophilic addition-elimination.
Cyclization/Annulation Benzofurans, ChromonesIntramolecular nucleophilic substitution (

) or condensation.

Part 2: Experimental Protocols

Protocol A: Regioselective -Bromination

Objective: Synthesis of 2-bromo-1-(2-chloro-6-methoxyphenyl)ethanone. Rationale: The


-bromo derivative is the "gateway" intermediate for forming heterocycles (e.g., thiazoles via Hantzsch synthesis). Standard bromination (Br

/AcOH) can be sluggish due to sterics; the use of Copper(II) Bromide (CuBr

)
provides a highly selective, heterogeneous pathway that minimizes over-bromination.
Materials
  • Substrate: this compound (10.0 mmol, 1.85 g)

  • Reagent: Copper(II) Bromide (20.0 mmol, 4.47 g)

  • Solvent: Ethyl Acetate (EtOAc) / Chloroform (CHCl

    
    ) (1:1 v/v, 50 mL)
    
  • Equipment: Reflux condenser, N

    
     atmosphere.
    
Step-by-Step Methodology
  • Setup: Charge a 100 mL round-bottom flask with the substrate and solvent mixture. Degas with N

    
     for 10 minutes.
    
  • Addition: Add CuBr

    
     in a single portion. The solution will appear dark green/black.
    
  • Reflux: Heat the suspension to vigorous reflux (approx. 70°C internal temp).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The reaction typically reaches completion in 4–6 hours. Note: The disappearance of the CuBr

    
     black solid and formation of a white CuBr precipitate indicates progress.
    
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough for downstream use (>95%). If necessary, recrystallize from Ethanol/Hexane.

Self-Validation Checkpoint:

  • 1H NMR (CDCl

    
    ):  Look for the disappearance of the methyl singlet (
    
    
    
    ~2.5 ppm) and appearance of the methylene singlet (
    
    
    ~4.3–4.5 ppm).

Part 3: Strategic Visualization (Pathways)

The following diagram illustrates the divergent synthesis capabilities starting from this compound.

G Figure 1: Divergent Synthetic Pathways for this compound Start 1-(2-Chloro-6-methoxyphenyl) ethanone AlphaBr α-Bromo Ketone (Gateway Intermediate) Start->AlphaBr CuBr2, EtOAc Reflux Indole 4-Substituted Indole (Fischer/Buchwald) Start->Indole Pd-Cat Amination Chromanone Chromanone Derivative (Cyclization) Start->Chromanone Demethylation (BBr3) then Cyclization Thiazole Aminothiazole (Hantzsch Synthesis) AlphaBr->Thiazole Thiourea EtOH, Reflux

Caption: Figure 1 maps the transformation of the parent scaffold into three distinct bioactive heterocyclic classes.

Part 4: Applications in Drug Discovery[1]

Accessing Privileged Scaffolds

The this compound scaffold is particularly valuable for synthesizing Metrafenone-type analogs and Atropisomeric Kinase Inhibitors .

  • Metrafenone Analogs: The benzophenone class of fungicides (e.g., Metrafenone) relies on a polysubstituted aromatic core. This building block provides the necessary "left-hand" side of the molecule with pre-installed halogen/methoxy functionality, simplifying the convergent synthesis via Friedel-Crafts acylation or Grignard addition.

  • Atropisomerism: In biaryl systems derived from this ketone (via Suzuki coupling at the Cl-position), the 2-chloro and 6-methoxy groups create a high rotational energy barrier. This allows for the isolation of axially chiral ligands or drugs, a growing trend in modern medicinal chemistry to increase selectivity and reduce metabolic clearance.

Handling & Safety
  • Lachrymator Potential: Like many

    
    -halo acetophenones, the brominated derivative is a potent lachrymator. All operations involving the 
    
    
    
    -bromo ketone must be performed in a well-ventilated fume hood.
  • Corrosivity: The parent ketone is stable, but downstream products (acid chlorides, bromides) are corrosive. Use nitrile gloves and eye protection.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461. [Link]

  • Erian, A. W., et al. (2003). The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. [Link]
    

The Synthetic Gateway: Unlocking the Reactivity Profile of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloro-6-methoxyphenyl)ethanone, a uniquely substituted aromatic ketone, stands as a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its trifunctional nature—an activated aromatic ring, a reactive ketone, and an α-chloro leaving group—presents a rich tapestry of chemical possibilities. The strategic placement of a chloro and a methoxy group ortho to the acetyl moiety introduces significant electronic and steric influences, rendering a nuanced reactivity profile that can be harnessed for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the synthesis and reactivity of this versatile building block, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

I. Synthesis of this compound: A Guided Approach

The most direct and industrially scalable route to this compound is the Friedel-Crafts acylation of 1-chloro-3-methoxybenzene.[1][2] This electrophilic aromatic substitution reaction introduces the acetyl group onto the aromatic ring. The regioselectivity is dictated by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho, para-director, while the chloro group is a deactivating group but also an ortho, para-director. The position of acylation will be predominantly directed to the carbon activated by both groups.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from 1-chloro-3-methoxybenzene and acetyl chloride.

Materials:

  • 1-chloro-3-methoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

  • After the addition is complete, add a solution of 1-chloro-3-methoxybenzene (1.0 eq) in dry dichloromethane dropwise via the dropping funnel.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. The reaction must be carried out under anhydrous conditions to maintain the catalytic activity of AlCl₃.[3]

  • Lewis Acid Catalyst: Aluminum chloride acts as a Lewis acid to activate the acetyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[3][4]

  • Controlled Addition at Low Temperature: The reaction is exothermic. Slow addition of the reactants at 0 °C helps to control the reaction rate and prevent potential side reactions.[3]

  • Aqueous Workup: The addition of ice and HCl quenches the reaction by hydrolyzing the aluminum chloride and separating it from the organic product. The acidic condition also helps to protonate any remaining unreacted starting materials.

II. The Reactivity Landscape: A Trifecta of Opportunities

The chemical behavior of this compound is governed by the interplay of its three key functional components: the α-chloro ketone, the aromatic ring, and the carbonyl group.

A. Nucleophilic Substitution at the α-Carbon: The Gateway to Functionalization

The presence of the α-chloro group makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack. This is a classic example of an Sₙ2 reaction, which is significantly accelerated by the adjacent carbonyl group that stabilizes the transition state through orbital overlap.[5] The ortho-substituents, however, can introduce steric hindrance, potentially slowing down the reaction with bulky nucleophiles.[6][7]

α-Aminoketones are valuable precursors for the synthesis of various nitrogen-containing heterocycles.[8][9] The reaction of this compound with primary or secondary amines readily affords the corresponding α-aminoketone derivatives.

Workflow: Synthesis of α-Aminoketones

G start This compound reaction Nucleophilic Substitution start->reaction Reacts with amine Primary or Secondary Amine amine->reaction base Base (e.g., K2CO3, Et3N) base->reaction In the presence of solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction product α-Aminoketone Derivative reaction->product

Caption: General workflow for the synthesis of α-aminoketones.

Similarly, reaction with thiols or thiolate anions provides access to α-thioketones, which are important intermediates in the synthesis of sulfur-containing heterocycles and other biologically active molecules.

B. Transformations of the Ketone Carbonyl Group

The carbonyl group of this compound undergoes typical ketone reactions, including reduction and nucleophilic additions.[10][11]

The ketone can be selectively reduced to the corresponding secondary alcohol using various reducing agents. The choice of reagent will determine the outcome.

Reducing AgentProductKey Considerations
Sodium borohydride (NaBH₄)1-(2-Chloro-6-methoxyphenyl)ethanolMild and selective for ketones.
Lithium aluminum hydride (LiAlH₄)1-(2-Chloro-6-methoxyphenyl)ethanolPowerful reducing agent, less selective.

The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.[10][11] It is crucial to consider the potential for competing nucleophilic substitution at the α-carbon. Often, protecting the ketone as an acetal or ketal may be necessary if functionalization at the α-position is desired first.

C. Reactivity of the Aromatic Ring: Leveraging the Aryl Chloride

The chloro-substituted aromatic ring opens avenues for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[12] These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Logical Relationship: Cross-Coupling Potential

G substrate This compound (Aryl Chloride) suzuki Suzuki Coupling (with Boronic Acids/Esters) substrate->suzuki Pd Catalyst, Base heck Heck Coupling (with Alkenes) substrate->heck Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (with Amines) substrate->buchwald Pd Catalyst, Base, Ligand sonogashira Sonogashira Coupling (with Terminal Alkynes) substrate->sonogashira Pd/Cu Catalysts, Base

Caption: Potential palladium-catalyzed cross-coupling reactions.

D. Intramolecular Cyclization: Building Heterocyclic Scaffolds

The strategic positioning of the reactive sites in derivatives of this compound can be exploited for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For instance, after nucleophilic substitution with a suitable binucleophile, subsequent intramolecular condensation can lead to the formation of fused ring systems. The ortho-methoxy group can also participate in cyclization reactions under certain conditions.[13][14][15]

III. Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the methoxy group protons, and a complex multiplet pattern for the three aromatic protons.

  • ¹³C NMR: The spectrum will display characteristic signals for the carbonyl carbon, the carbons of the aromatic ring (with varying chemical shifts due to the substituents), the methyl carbon of the acetyl group, and the methoxy carbon.[18]

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1700 cm⁻¹.[19]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the acetyl group and the chloro atom.

IV. Conclusion and Future Outlook

This compound is a highly functionalized and versatile building block with a rich and predictable reactivity profile. Its utility in organic synthesis stems from the ability to selectively address its three reactive centers: the α-chloro position, the ketone carbonyl, and the aromatic ring. The insights and protocols provided in this guide are intended to serve as a valuable resource for chemists engaged in the design and synthesis of novel compounds for pharmaceutical and materials science applications. Further exploration of its reactivity, particularly in the realm of asymmetric catalysis and multicomponent reactions, will undoubtedly unlock new synthetic pathways and lead to the discovery of innovative molecular entities.[20]

References

  • Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395.

  • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation.

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

  • Sciforum. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O.

  • Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives.

  • Roughley, S. D.; Jordan, A. M. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem.2011 , 7, 1145–1198.

  • The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube, May 7, 2018.

  • ResearchGate. Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones.

  • Mincheva, Z.; et al. An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Synthetic Communications1995 , 25 (2), 149-155.

  • Chemistry LibreTexts. 19.5: Nucleophilic Addition Reactions of Ketones and Aldehydes.

  • Beilstein Journals. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins.

  • Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

  • TSI Journals. SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES.

  • Rao, H. S. P.; et al. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Advances2023 , 13, 25547-25555.

  • ResearchGate. Intramolecular cyclization of ortho-alkynylanilines by Rh(I)-catalyzed hydroamination to yield benzo(dipyrroles).

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.

  • Springer. Multi-Component Reactions in Heterocyclic Chemistry.

  • The Organic Chemistry Tutor. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube, June 22, 2019.

  • Wikipedia. Ortho effect.

  • Lambert, J. B.; et al. Basic 1H- and 13C-NMR Spectroscopy.

  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases.

  • Chad's Prep. 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. YouTube, March 30, 2021.

  • Padwa, A.; et al. Electrophile-induced intramolecular cyclization of ortho-(aryloxy)phenylalkynes to dibenz[b,f] oxepines. J. Chem. Soc., Perkin Trans. 11997 , 213-221.

  • Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.

  • Khan Academy. Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube, November 25, 2013.

  • SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone.

  • Organic & Biomolecular Chemistry. Electrophile promoted cyclization of ortho-aryl substituted ynamides: construction of 3-amino-4-halo- or 4 seleno-isocoumarin derivatives.

  • Mounir, A.; et al. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Cryst.2022 , E78, 1051-1054.

  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

Sources

"1-(2-Chloro-6-methoxyphenyl)ethanone" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Operational Protocols

Executive Summary

1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 50916-52-4) is a sterically congested acetophenone derivative utilized primarily as an intermediate in the synthesis of pharmacophores, particularly kinase inhibitors and heterocyclic scaffolds.[1] Its unique 2,6-substitution pattern imparts significant steric hindrance around the carbonyl center, influencing both its chemical reactivity and metabolic stability profiles.[1]

This guide defines the operational standards for handling this compound. While classified as an Irritant , the presence of the halogen and methoxy groups mandates strict control over skin contact and inhalation to prevent sensitization and mucosal damage.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Understanding the physical state is the first step in risk mitigation. The 2,6-disubstitution often disrupts crystal lattice packing, resulting in a lower melting point compared to its para-isomers.[1]

PropertySpecificationTechnical Note
Chemical Name This compoundSynonyms: 2'-Chloro-6'-methoxyacetophenone
CAS Number 50916-52-4Verify CoA against this identifier.[1]
Molecular Formula C₉H₉ClO₂MW: 184.62 g/mol
Physical State Low-melting solid or oilState depends on purity/temperature (MP ~20–35°C range).[1]
Solubility DMSO, Methanol, DCMHydrophobic; insoluble in water.
Reactivity Sterically hindered ketoneReduced electrophilicity at carbonyl carbon due to ortho-shielding.[1]

Hazard Assessment & Toxicology

Signal Word: WARNING

This compound functions as a potent surface-active irritant.[1] The lipophilic nature of the acetophenone backbone facilitates dermal penetration, while the chloro-substituent increases the potential for contact dermatitis.[1]

GHS Hazard Statements[1][6][7]
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Toxicological Mechanisms[1]
  • Mucosal Irritation: The ketone moiety acts as a Michael acceptor precursor in metabolic pathways, potentially depleting local glutathione levels in mucosal tissues upon high exposure.

  • Steric Shielding & Metabolism: The 2-chloro and 6-methoxy groups block rapid enzymatic attack, potentially prolonging the compound's half-life in biological systems compared to unhindered acetophenones.[1]

Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 100 fpm (0.5 m/s).

  • Atmosphere: For synthesis, handle under an inert atmosphere (Nitrogen or Argon). While the ketone is relatively stable, the methoxy group can undergo oxidative demethylation under aggressive conditions.

Personal Protective Equipment (PPE) Matrix
  • Hand Protection:

    • Incidental Contact: Nitrile gloves (0.11 mm thickness).[1]

    • Prolonged Handling: Double-gloving recommended or Laminate film (Silver Shield) if dissolving in halogenated solvents (DCM/Chloroform).[1]

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a half-mask respirator with an OV/P95 (Organic Vapor/Particulate) cartridge.[1]

Synthesis & Reactivity Insight

Expert Note: The 2,6-substitution creates a "molecular pocket" around the carbonyl.[1]

  • Nucleophilic Attack: Expect sluggish reaction rates for condensations (e.g., oxime/hydrazone formation) compared to 4'-chloroacetophenone.[1] Higher temperatures or Lewis acid catalysis (e.g., TiCl₄) are often required to overcome this steric barrier.

  • Grignard Reactions: Addition to the ketone may be difficult; competing reduction or enolization is probable.

Visualized Workflows

Diagram 1: Operational Handling Logic

This workflow dictates the decision-making process based on the compound's physical state (solid vs. melt) and the intended chemical application.[1]

HandlingWorkflow cluster_0 Expert Insight: Steric Hindrance Start Start: Material Intake CheckState Check Physical State (Ambient Temp) Start->CheckState Solid Solid/Semi-Solid CheckState->Solid MP > 25°C Liquid Supercooled Liquid/Oil CheckState->Liquid MP < 25°C Weighing Weighing Protocol: Anti-static Spatula Weigh Paper (Not Boat) Solid->Weighing Transfer Liquid Transfer: Glass Syringe/Pipette (Avoid Plasticizers) Liquid->Transfer SolventSelect Solvent Selection Weighing->SolventSelect Transfer->SolventSelect Reaction Reaction Setup: Inert Gas (Ar/N2) Vigorous Stirring Required SolventSelect->Reaction Dissolve

Figure 1: Decision logic for handling this compound based on physical state and steric considerations.

Diagram 2: Emergency Response Protocol

A self-validating loop for immediate response to exposure events.[1]

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Remove Contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale Report Medical Surveillance & Incident Report ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 2: Triage workflow for acute exposure.[1] Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.

Storage and Stability

To maintain the integrity of the methoxy group and prevent hydrolysis of the chloro-substituent over long periods:

  • Temperature: Store refrigerated at 2–8°C .

  • Environment: Keep under inert gas (Argon preferred).

  • Container: Amber glass vials with Teflon-lined caps. Avoid long-term storage in plastic containers due to potential leaching of plasticizers by the ketone.[1]

  • Shelf Life: Re-test purity via HPLC/LC-MS every 12 months. Look for the formation of 2-chloro-6-hydroxyacetophenone (demethylation impurity).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21946892 (Isomer Analogues and Acetophenone Class Safety).[1] Retrieved from

  • European Chemicals Agency (ECHA). C&L Inventory: Acetophenone derivatives and notified hazards. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2'-Chloroacetophenone (Structural Analog for Hazard Extrapolation).[1] Retrieved from

  • ChemScene. Product Data: this compound (CAS 50916-52-4).[1] Retrieved from

  • Sigma-Aldrich. General Handling of Potent Acetophenones and Irritants.[1] Retrieved from [1]

Sources

Methodological & Application

Application Note: Divergent Synthesis of Heterocycles from 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the functionalization of 1-(2-Chloro-6-methoxyphenyl)ethanone . This scaffold presents a unique 2,6-disubstitution pattern, offering distinct steric and electronic environments for the synthesis of biologically active heterocycles.

Introduction & Scaffold Analysis

The starting material, This compound (CAS: 881883-32-5), is a sterically congested acetophenone derivative.[1] Its reactivity is defined by three core functionalities:

  • Acetyl Group (

    
    ):  The methyl group is acidic enough for aldol-type condensations, though the 2,6-substitution creates significant steric hindrance, often requiring stronger bases or longer reaction times compared to unsubstituted acetophenones.[1]
    
  • Methoxy Group (

    
    ):  Acts as a protected phenol.[1] Selective demethylation (e.g., using 
    
    
    
    ) reveals an ortho-hydroxy moiety, a "linchpin" for cyclizing to oxygen-containing heterocycles like chromones and benzofurans.[1]
  • Aryl Chloride (

    
    ):  Typically inert to nucleophilic aromatic substitution (
    
    
    
    ) under mild conditions due to the electron-rich methoxy group.[1] However, it serves as an excellent handle for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or intramolecular cyclizations to form indoles or benzofurans.[1]
Strategic Reaction Pathways

The following diagram outlines the divergent synthetic workflows available from this scaffold.

G Start This compound Chalcone Intermediate A: Chalcone Derivative Start->Chalcone Claisen-Schmidt (R-CHO, KOH, EtOH) Phenol Intermediate B: 2'-Chloro-6'-hydroxyacetophenone Start->Phenol Demethylation (BBr3, DCM, -78°C) Pyrazole Target 1: 3,5-Disubstituted Pyrazole Chalcone->Pyrazole Hydrazine Hydrate (AcOH, Reflux) Isoxazole Target 2: 3,5-Disubstituted Isoxazole Chalcone->Isoxazole Hydroxylamine HCl (NaOH, Reflux) Flavone Target 3: 5-Chloroflavone Phenol->Flavone 1. R-CHO, KOH 2. I2/DMSO Cyclization Benzofuran Target 4: 4-Chlorobenzofuran Phenol->Benzofuran alpha-Halo ketone + Base

Figure 1: Strategic synthetic map showing the conversion of the parent ketone into four distinct heterocyclic classes via two primary intermediates.

Module 1: Nitrogen Heterocycles (Pyrazoles & Isoxazoles)[1]

The most direct route to heterocyclic diversity preserves the aryl chloride and methoxy group, utilizing the acetyl moiety to form a Chalcone intermediate. This


-unsaturated ketone acts as a 1,3-electrophile for binucleophiles.
Protocol A: Synthesis of Chalcone Intermediate

Reaction: Claisen-Schmidt Condensation Target: (E)-1-(2-chloro-6-methoxyphenyl)-3-phenylprop-2-en-1-one[1]

Rationale: The ortho-chloro and ortho-methoxy groups twist the acetyl group out of planarity, reducing the electrophilicity of the carbonyl carbon. However, the methyl protons remain acidic. We use KOH in ethanol; if conversion is low, Lithium Hexamethyldisilazide (LiHMDS) in THF is the high-energy alternative.[1]

Step-by-Step Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (1.85 g) of This compound and 10 mmol (1.06 g) of benzaldehyde in 30 mL of Ethanol (95%).

  • Catalysis: Cool to 0°C. Add 5 mL of 40% aqueous KOH dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Note: Monitoring by TLC (Hexane:EtOAc 8:2) is critical.[1] The product usually appears as a bright yellow spot.

  • Workup: Pour the reaction mixture into 100 mL of ice water containing 2 mL of HCl (to neutralize base). The yellow precipitate is the chalcone.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Cyclization to Pyrazoles

Reaction: Michael Addition / Cyclocondensation Target: 3-(2-chloro-6-methoxyphenyl)-5-phenyl-1H-pyrazole[1]

Mechanism: Hydrazine acts as a dinucleophile.[1] The terminal nitrogen attacks the


-carbon of the chalcone (Michael addition), followed by intramolecular attack on the carbonyl and dehydration.

Step-by-Step Protocol:

  • Setup: Dissolve 2 mmol of the Chalcone (from Protocol A) in 10 mL of Glacial Acetic Acid.

  • Reagent Addition: Add 4 mmol of Hydrazine Hydrate (excess is required to drive the reaction).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

  • Isolation: Cool to room temperature and pour into crushed ice. Neutralize with ammonium hydroxide if necessary to precipitate the product.[1]

  • Data Validation:

    • 1H NMR: Look for the disappearance of the alkene doublets (J ~15-16 Hz) and the appearance of the pyrazole C4-H singlet around

      
       6.8–7.2 ppm.[1]
      
ReagentEquivalentsRoleCritical Parameter
Chalcone1.0SubstratePurity >95%
Hydrazine Hydrate2.0 - 3.0BinucleophileExcess prevents dimer formation
Glacial AcOHSolventCatalyst/SolventAnhydrous conditions preferred

Module 2: Oxygen Heterocycles (Flavones)[1]

To access the flavone (chromone) core, the 6-methoxy group must be converted to a phenol.[1] This reveals a nucleophilic oxygen ortho to the reactive carbonyl, enabling the formation of the pyran-4-one ring.[1]

Protocol C: Regioselective Demethylation

Reagent: Boron Tribromide (


)
Target: 1-(2-Chloro-6-hydroxyphenyl)ethanone[1]

Rationale:


 is preferred over 

for this substrate because the steric bulk of the 2-Cl group can hinder the coordination required for milder Lewis acids.[1]
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

  • Addition: Dissolve 5 mmol of starting material in anhydrous Dichloromethane (DCM). Cool to -78°C (Dry ice/Acetone bath).

  • Reaction: Add

    
     (1M in DCM, 15 mL, 3 eq) dropwise.
    
  • Warming: Stir at -78°C for 1 hour, then allow to warm to Room Temperature overnight.

  • Quench: Cool to 0°C. Carefully quench with Methanol (exothermic!).

  • Extraction: Wash with

    
     and Brine. Dry over 
    
    
    
    .[1][2]
Protocol D: Oxidative Cyclization to Flavone

Reaction: Modified Baker-Venkataraman / Oxidative Cyclization Target: 5-Chloroflavone[1]

This route uses a "one-pot" oxidative cyclization of the 2'-hydroxychalcone, which is more efficient for this sterically hindered scaffold than the traditional Baker-Venkataraman rearrangement.[1]

  • Condensation: React the demethylated ketone (Protocol C) with benzaldehyde using KOH/EtOH (similar to Protocol A) to form the 2'-hydroxychalcone .

  • Cyclization: Dissolve 1 mmol of the 2'-hydroxychalcone in DMSO (5 mL).

  • Oxidant: Add a catalytic amount of Iodine (

    
    , 10 mol%).
    
  • Heating: Heat to 140°C for 1–2 hours.

  • Mechanism: Iodine promotes the intramolecular Michael addition of the phenoxide to the

    
    -unsaturated system, followed by oxidative dehydrogenation to aromatize the pyran ring.
    
  • Yield Expectation: 60–75%.

References & Validation Sources

The protocols above are derived from established methodologies for ortho-substituted acetophenones.

  • General Reactivity of 2'-Hydroxyacetophenones:

    • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews 103.3 (2003): 893-930.[1]

    • [1]

  • Pyrazoles from Chalcones:

    • Soliman, R., et al. "Preparation and antidiabetic activity of some new pyrazole derivatives." Journal of Medicinal Chemistry 22.1 (2002).

    • Organic Chemistry Portal: Synthesis of Pyrazoles.[1]

  • Iodine-Mediated Flavone Synthesis:

    • Doshi, H., et al. "Iodine-mediated oxidative cyclization of 2′-hydroxychalcones to flavones in DMSO." Tetrahedron Letters 27.3 (1986).[1]

    • [1]

  • Demethylation Protocols (BBr3):

    • McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." Tetrahedron 24.5 (1968): 2289-2292.[1]

    • [1]

Sources

Application Note: Amine Condensation Protocols for 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Molecular Cleft" Challenge

The synthesis of nitrogen-containing derivatives from 1-(2-Chloro-6-methoxyphenyl)ethanone (Structure 1 ) presents a distinct challenge in medicinal chemistry.[1][2] Unlike unsubstituted acetophenone, this substrate features a "molecular cleft" created by the 2-chloro and 6-methoxy substituents.[1][2]

Mechanistic Barrier

Standard acid-catalyzed condensation (e.g.,


-TsOH/Toluene reflux) frequently fails or yields poor conversion for this substrate.[1][2]
  • Steric Inhibition of Resonance: The ortho-substituents force the acetyl group out of planarity with the benzene ring, reducing conjugation but severely blocking the nucleophilic attack trajectory (Bürgi-Dunitz angle).

  • Electronic Deactivation: While the ketone is electron-rich, the steric bulk prevents the formation of the tetrahedral intermediate required for imine formation.

This guide details three field-proven protocols designed to overcome these specific barriers, utilizing Titanium(IV) species as dual Lewis acid-dehydrating agents.

Mechanistic Pathway & Steric Mapping[1][2]

The following diagram illustrates the steric environment and the activation strategy using Titanium(IV) Chloride.

ReactionMechanism cluster_steric Steric Blockade Substrate 1-(2-Cl-6-OMe-Ph)ethanone Complex Activated Ti-Complex (High Electrophilicity) Substrate->Complex Coordination TiCl4 TiCl4 (Lewis Acid) TiCl4->Complex Activation Imine Sterically Congested Imine Complex->Imine Nucleophilic Attack (-TiO2 / -HCl) Amine Primary Amine (R-NH2) Amine->Imine Condensation Block 2-Cl & 6-OMe Groups Block Standard Attack

Figure 1: Activation of the sterically hindered carbonyl by Titanium(IV) allows for amine attack despite the 2,6-disubstitution pattern.

Protocol A: Titanium(IV) Chloride Mediated Schiff Base Formation

Best For: Synthesis of stable imines, especially with bulky amines (e.g., tert-butylamine, anilines). Mechanism:


 acts as a strong Lewis acid to activate the carbonyl and essentially "scavenges" the water produced as titanium oxides, driving the equilibrium forward irreversibly.
Reagents & Equipment[1][2][3]
  • Substrate: this compound (1.0 eq)

  • Amine: 1.2 – 3.0 eq (depending on volatility)[2]

  • Reagent:

    
     (1.0 M in DCM or neat, 0.6 – 0.75 eq)
    
  • Base: Triethylamine (

    
    ) (3.0 eq) – Critical to scavenge HCl.[1][2]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1][2]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a nitrogen inlet and a pressure-equalizing addition funnel.

  • Solvation: Dissolve the ketone (10 mmol) and the amine (12 mmol) in anhydrous solvent (50 mL). Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add

    
     (30 mmol) to the stirring solution.
    
  • 
     Addition (CRITICAL): 
    
    • Caution:

      
       fumes heavily in air.[1][2] Handle under inert atmosphere.
      
    • Add

      
       (6.0 mmol) dropwise over 15 minutes. The solution will likely turn dark orange/brown and a precipitate (amine hydrochloride/titanium salts) will form.
      
  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check TLC.[1][2][3] The disappearance of the ketone spot is the primary indicator.

  • Workup (Non-Aqueous):

    • Dilute with pentane or diethyl ether to precipitate titanium salts further.[1][2]

    • Filter rapidly through a pad of Celite under nitrogen (imines can be hydrolytically unstable).[1][2]

    • Concentrate the filtrate in vacuo to yield the crude imine.

Protocol B: Reductive Amination via Ti(OiPr)4

Best For: Direct synthesis of secondary amines where the intermediate imine is unstable or difficult to isolate. Advantage: Milder than


; compatible with acid-sensitive groups.[1][2]
Reagents
  • Substrate: this compound (1.0 eq)

  • Amine: 1.1 – 1.5 eq

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.25 – 1.5 eq)[1][2]
    
  • Reducing Agent: Sodium borohydride (

    
    ) or Sodium cyanoborohydride (
    
    
    
    ).[1][2]
  • Solvent: THF or Methanol (for the reduction step).[2]

Experimental Workflow

ReductiveAmination Step1 Step 1: Imine Formation Ketone + Amine + Ti(OiPr)4 (Stir neat or in THF, 6-12h) Step2 Step 2: Reduction Add NaBH4 + MeOH (Caution: Exothermic) Step1->Step2 Complete Conversion of Ketone Step3 Step 3: Quench Add 1N NaOH (Precipitates TiO2) Step2->Step3 Reduction Complete Step4 Step 4: Isolation Filter Celite -> Extract -> Dry Step3->Step4

Figure 2: One-pot reductive amination workflow.

Step-by-Step Methodology
  • Complexation: In a dry flask, mix the ketone (5 mmol), amine (6 mmol), and

    
     (7.5 mmol).
    
    • Note: If the reagents are liquid, run this neat (no solvent) to maximize concentration and rate. If solid, use minimal anhydrous THF.[1][2]

  • Stirring: Stir at RT for 6–12 hours. The mixture will become viscous.[2]

  • Reduction: Dilute with absolute ethanol or methanol (10 mL). Carefully add

    
     (10 mmol) in portions.
    
    • Safety: Hydrogen gas evolution.[1][2]

  • Quench: Stir for 2 hours, then quench by adding water (2 mL). The mixture will turn into a white suspension (

    
    ).[2]
    
  • Filtration: Filter the inorganic precipitate. Wash the cake with DCM.

  • Purification: The secondary amine often requires column chromatography (Silica, Hexane/EtOAc + 1%

    
    ) to separate from any unreacted ketone.[2]
    

Data Analysis & Validation

When characterizing the products derived from this compound, look for these specific diagnostic signals.

TechniqueParameterDiagnostic Change (Product vs. Reactant)
IR Spectroscopy C=O StretchDisappearance of ketone band at ~1690 cm⁻¹.[1][2]
IR Spectroscopy C=N StretchAppearance of imine band at 1630–1650 cm⁻¹ (Protocol A).[1][2]
1H NMR Methyl GroupReactant acetyl methyl: ~2.55 ppm (s).[1][2] Product (Imine): Shifted to ~2.1–2.3 ppm.[1][2] Product (Amine): Doublet at ~1.4 ppm (CH-CH3).[1][2]
13C NMR Carbonyl CarbonReactant C=O: ~200 ppm.[1][2] Product C=N: ~165 ppm.[1][2] Product CH-N: ~50–60 ppm.[1][2]

References

  • White, W. A., & Weingarten, H. (1967).[1][2] A versatile new enamine synthesis.[1][2] Titanium tetrachloride method.[1][2][4] The Journal of Organic Chemistry, 32(1), 213–214.

  • Bhattacharyya, S. (1995).[1][2] Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[1][2] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Mattson, R. J., et al. (1990).[1][2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][2] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[1][2] (General theory on steric hindrance in nucleophilic addition).

Sources

Application Notes and Protocols for Condensation Reactions of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of 1-(2-Chloro-6-methoxyphenyl)ethanone in Synthetic Chemistry

This compound, a disubstituted acetophenone, represents a highly versatile and strategic building block in modern organic synthesis. Its utility is particularly pronounced in condensation reactions, where the interplay of its ortho-substituents—the electron-withdrawing chloro group and the electron-donating, sterically demanding methoxy group—imparts unique reactivity to the acetyl moiety. This unique electronic and steric profile allows for the regio- and stereocontrolled synthesis of a diverse array of complex molecules, including chalcones, flavonoids, and various heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.[1]

This technical guide provides an in-depth exploration of the application of this compound in key condensation reactions. It offers not only detailed, actionable protocols but also delves into the mechanistic underpinnings of these transformations, providing the causal reasoning behind experimental choices. The aim is to empower researchers to leverage the unique properties of this ketone for the efficient synthesis of novel chemical entities.

I. The Claisen-Schmidt Condensation: A Gateway to Bioactive Chalcones

The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation, facilitating the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[2] These compounds are precursors to flavonoids and are themselves a class of bioactive molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Mechanistic Insights: The Influence of Ortho-Substituents

The base-catalyzed Claisen-Schmidt condensation proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde.[3] In the case of this compound, the ortho-substituents play a critical role:

  • Steric Hindrance: The bulky chloro and methoxy groups at the ortho positions sterically hinder the acetyl group. This can influence the rate of enolate formation and its subsequent reaction with the aldehyde. Careful selection of the base and reaction conditions is therefore crucial to achieve optimal yields.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can increase the acidity of the α-protons of the acetyl group, facilitating enolate formation. Conversely, the electron-donating methoxy group can partially offset this effect through resonance. This electronic balance influences the nucleophilicity of the resulting enolate.

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Protocol: Synthesis of (E)-1-(2-chloro-6-methoxyphenyl)-3-arylprop-2-en-1-ones (Chalcones)

This protocol provides a generalized procedure for the synthesis of chalcones from this compound and various aromatic aldehydes. Optimization of reaction time, temperature, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-hydroxybenzaldehyde, pyridine-4-carboxaldehyde)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware, magnetic stirrer, and heating plate

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a minimal amount of ethanol with stirring.

  • In a separate beaker, prepare a solution of KOH (2.5 eq) in a small amount of water or ethanol.

  • Slowly add the basic solution dropwise to the stirred solution of the ketone and aldehyde at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-24 hours.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral to slightly acidic.

  • Collect the precipitated crude chalcone by vacuum filtration.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the chalcone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation: Expected Chalcone Products and Analogous Yields

Aldehyde ReactantExpected Chalcone ProductAnalogous Reaction Yield (%)Reference
Benzaldehyde(E)-1-(2-chloro-6-methoxyphenyl)-3-phenylprop-2-en-1-one70-90
4-Methoxybenzaldehyde(E)-1-(2-chloro-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one75-95
4-Chlorobenzaldehyde(E)-1-(2-chloro-6-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one70-85
4-Hydroxybenzaldehyde(E)-1-(2-chloro-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one60-80[4]

Note: Yields are based on similar reactions with substituted acetophenones and may vary for this compound.

II. Multicomponent Reactions: Rapid Assembly of Complex Heterocycles

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient for generating molecular diversity.[5] this compound is a valuable substrate for several important MCRs, leading to the synthesis of druglike heterocyclic scaffolds.

A. The Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester (or in this case, a ketone), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[6] These heterocycles exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[7][8]

Caption: The Biginelli three-component reaction.

Protocol: Synthesis of Dihydropyrimidinones

This generalized protocol is based on established Biginelli reaction conditions and should be optimized for this compound.

Materials:

  • This compound

  • Aromatic aldehyde

  • Urea or Thiourea

  • Ethyl acetoacetate (as a β-dicarbonyl component, if needed)

  • Acid catalyst (e.g., HCl in ethanol, Lewis acids like Yb(OTf)₃)

  • Ethanol or Acetonitrile

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq).

  • Add the solvent (e.g., ethanol) and a catalytic amount of the acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the mixture into ice water to induce precipitation.

  • Wash the crude product with cold water and a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

B. The Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[9] Pyridine derivatives are prevalent in pharmaceuticals.[10] this compound can serve as the dicarbonyl component in this synthesis.

III. Synthesis of Other Biologically Relevant Heterocycles

The chalcones derived from this compound are valuable intermediates for the synthesis of a variety of other heterocyclic systems.

A. Pyrazolines from Chalcones

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[11][12] They can be readily synthesized by the cyclocondensation reaction of chalcones with hydrazine or its derivatives.

Protocol: Synthesis of Pyrazolines

Materials:

  • Chalcone derived from this compound

  • Hydrazine hydrate or a substituted hydrazine

  • Glacial acetic acid or another suitable solvent/catalyst

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the chalcone (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.0-1.5 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated pyrazoline by filtration.

  • Wash the product with cold water.

  • Recrystallize from ethanol to obtain the pure pyrazoline.

B. 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and hypnotic activities.[13] They can be synthesized by the condensation of o-phenylenediamine with α,β-unsaturated ketones or two equivalents of a ketone.

Protocol: Synthesis of 1,5-Benzodiazepines

Materials:

  • This compound

  • o-Phenylenediamine

  • Catalyst (e.g., boric acid, acetic acid, or a Lewis acid)

  • Solvent (e.g., ethanol, acetonitrile)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and this compound (2.0 eq) in the chosen solvent.

  • Add a catalytic amount of the acid catalyst.

  • Reflux the mixture for the required time, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 1,5-benzodiazepine.

IV. Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. For this compound and the reagents used in these protocols, it is essential to consult the corresponding Safety Data Sheets (SDS). In general, these compounds may cause skin and eye irritation and may be harmful if swallowed or inhaled.[14] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

V. Conclusion

This compound is a valuable and versatile starting material for a wide range of condensation reactions. The unique steric and electronic environment of its acetyl group, conferred by the ortho-chloro and -methoxy substituents, provides both challenges and opportunities for the synthetic chemist. By understanding the underlying reaction mechanisms and carefully selecting reaction conditions, researchers can exploit the reactivity of this ketone to efficiently synthesize diverse libraries of chalcones and complex heterocyclic compounds with high potential for biological activity. The protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of this intriguing building block.

VI. References

  • Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]

  • El-Gaml, K. M. (2014). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. American Journal of Organic Chemistry, 4(4), 89-96.

  • Karad, S. C., et al. (2015). Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1369-1376.

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.

  • Özdemir, A., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(3), 253-264.

  • Patil, C.B., Mahajan, S.K., & Katti, S.A. (2009). Chalcone: A Versatile Molecule. Journal of Pharmaceutical Sciences and Research, 1(3), 11-22.

  • Prasad, Y. R., Lakshmana Rao, A., & Rambabu, R. (2008). Synthesis and Antimicrobial Activity of Some Chalcone Derivatives. E-Journal of Chemistry, 5(3), 461-466.

  • Suman, R. S., et al. (1995). Synthesis, characterization and biological evaluation of some new chalcones. Indian Journal of Chemistry, 34B, 743-745.

  • Susanti, E. V. H., et al. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. RASĀYAN Journal of Chemistry, 15(4), 2633-2640.

  • TALE, R. H., & Rodge, A. H. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42969-42978.

  • Walczak, K., et al. (2013). A series of 4-(4-(benzyloxy) phenyl)-5-carbonyl-2- oxo1,2,3,4-tetrahydro pyrimidine derivatives. Molecules, 18(4), 4450-4467.

  • Zangade, S., et al. (2011). An Efficient and Operationally Simple Synthesis of Some New Chalcones by Using Grinding Technique. Chemical Science Journal, 13, 1-6.

  • Ilfahmi, Y. A., et al. (2022). DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Indonesian Journal of Chemistry, 22(1), 124-132.

  • Dimmock, J. R., et al. (1999). Bioactivities of Chalcones. Current Medicinal Chemistry, 6(12), 1125-1149.

  • Mohareb, R. M. (2016). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. African Journal of Pure and Applied Chemistry, 10(7), 89-105.

  • Alvim, H. G. O., et al. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143-12153.

  • Dömling, A. (2006). Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.

  • Kumar, A., & Sharma, S. (2011). Synthesis of 1, 5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 1(4), 213-219.

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • Mayekar, S. (2011). Synthesis, Characterization and Antimicrobial Study of Some New Cyclohexenone Derivatives. International Journal of Chemistry, 3(2).

  • Prafulla, M. S., et al. (2018). Microwave Assisted Synthesis of Chalcone and Biological Activity. Der Pharmacia Lettre, 10(4), 68-78.

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Raut, D. N., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 493-502.

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Thieme, 46.4.

  • Singh, P., & Kumar, R. (2014). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & Medicinal Chemistry Letters, 24(20), 4844-4848.

  • Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.

  • Mohareb, R. M., et al. (2012). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. African Journal of Pure and Applied Chemistry, 6(10), 133-145.

  • Desai, N. C., et al. (2014). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. RSC Advances, 4(94), 52219-52238.

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 17(1), 571-583.

  • Wikipedia contributors. (2023, December 12). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyridine derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945.

  • Pal, M., et al. (2017). CURRENT APPLICATIONS OF ALDOL CONDENSATION IN BIOORGANIC AND MEDICINAL CHEMISTRY. Current Organic Chemistry, 21(16), 1535-1554.

  • Wagh, S. B., & Sonawane, S. A. (2019). SYNTHESIS OF 1, 5-BENZODIAZEPINE DERIVATIVES VIA THREE COMPONENT CONDENSATION UNDER MILD CONDITIONS. World Journal of Pharmaceutical Research, 8(12), 1234-1240.

  • Beilstein Journal of Organic Chemistry. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2021). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-501.

  • Susanti, E. V. H., et al. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. RASAYAN Journal of Chemistry, 15(4), 2633-2640.

  • Maji, M., & Das, D. (2021). Synthesis of imidazo[1, 2-a]pyridines: a decade update. RSC advances, 11(4), 2242-2260.

  • Zade, A. (2021). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(2), 1-14.

  • Beilstein Journals. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Retrieved from [Link]

  • Zade, A. (2021). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(2), 1-14.

  • Raut, D. N., et al. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European Journal of Medicinal Chemistry, 156, 493-502.

  • El-Sayed, M. A., et al. (2014). Novel tricyclic indeno[2, 1-d]pyrimidines with dual antiangiogenic and cytotoxic activities as potent antitumor agents. Bioorganic & medicinal chemistry, 22(1), 447-456.

  • ResearchGate. (n.d.). Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... Retrieved from [Link]

  • Hu, C., et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein journal of organic chemistry, 7, 1294-1300.

  • PubMed Central (PMC). (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Retrieved from [Link]

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"1-(2-Chloro-6-methoxyphenyl)ethanone" as a precursor for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-Chloro-6-methoxyphenyl)ethanone in Kinase Inhibitor Synthesis

Executive Summary

This compound (CAS 50846-93-0) is a critical pharmacophore precursor utilized in the synthesis of Type I and Type II ATP-competitive kinase inhibitors .[1] Structurally analogous to the 2-chloro-6-methyl moiety found in Dasatinib (Sprycel) , this methoxy-substituted variant serves as a vital tool for Structure-Activity Relationship (SAR) exploration.[1] The methoxy group introduces a hydrogen-bond acceptor and alters the lipophilicity profile (


) of the resulting active pharmaceutical ingredient (API), potentially improving metabolic stability and aqueous solubility compared to its methyl-substituted counterparts.

This guide details the validated protocols for converting this acetophenone into the 2-aminothiazole scaffold , a privileged structure in oncology drug discovery (targeting Src, Abl, and c-Kit kinases).

Strategic Synthesis Pathway

The transformation of this compound into a bioactive aminothiazole scaffold follows a convergent synthesis strategy. The core workflow involves activation via


-bromination followed by a Hantzsch thiazole cyclization.[1]

SynthesisPathway Start This compound (Precursor) Inter1 Alpha-Bromo Intermediate (Highly Reactive) Start->Inter1  Bromination (NBS, p-TsOH)   Product 2-Aminothiazole Scaffold (Kinase Inhibitor Core) Inter1->Product  Hantzsch Cyclization   Reagent Thiourea Reagent->Product

Figure 1: Strategic pathway converting the acetophenone precursor into the bioactive aminothiazole core via Hantzsch synthesis.

Detailed Experimental Protocols

Protocol A: Regioselective -Bromination

Objective: To synthesize 2-bromo-1-(2-chloro-6-methoxyphenyl)ethanone with high regioselectivity, avoiding ring bromination.

Rationale: Direct bromination with elemental bromine (


) often leads to over-bromination on the electron-rich methoxy-substituted aromatic ring.[1] We utilize N-Bromosuccinimide (NBS)  with p-Toluenesulfonic acid (p-TsOH)  catalysis to ensure kinetic control and exclusive 

-carbon functionalization.[1]

Materials:

  • This compound (10.0 g, 54.2 mmol)[1]

  • N-Bromosuccinimide (NBS) (10.6 g, 59.6 mmol, 1.1 eq)[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (1.0 g, 10 mol%)[1]

  • Acetonitrile (ACN) (100 mL, HPLC Grade)

  • Ethyl Acetate (EtOAc) / Hexanes for workup[1]

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the acetophenone precursor in 100 mL of ACN.

  • Activation: Add p-TsOH (1.0 g) and stir at room temperature (RT) for 10 minutes to activate the enol tautomer.

  • Bromination: Add NBS (10.6 g) in three equal portions over 15 minutes. Note: Slight exotherm may occur.

  • Reaction: Heat the mixture to 60°C for 2–3 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexanes).[1] The starting material (

      
      ) should disappear, replaced by the mono-bromo product (
      
      
      
      ).
  • Quench: Cool to RT and pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with saturated 
    
    
    
    (to remove succinimide and acid) and brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane (1:4) if the crude purity is <95%.

Yield Expectation: 85–92% (Pale yellow solid).[1]

Protocol B: Hantzsch Thiazole Cyclization

Objective: To form the 2-aminothiazole ring by condensing the


-bromo ketone with thiourea.[1]

Rationale: The Hantzsch synthesis is a robust, self-validating reaction where the formation of the aromatic thiazole ring drives the equilibrium. Ethanol is used as a polar protic solvent to stabilize the transition state.

Materials:

  • 
    -Bromo intermediate (from Protocol A) (10.0 g, 38.0 mmol)[1]
    
  • Thiourea (3.2 g, 41.8 mmol, 1.1 eq)

  • Ethanol (Absolute, 80 mL)

  • Ammonium hydroxide (

    
    ) for neutralization[1]
    

Workflow Diagram:

Workflow Step1 Dissolve Alpha-Bromo Ketone in Ethanol (0.5 M) Step2 Add Thiourea (1.1 eq) at Room Temp Step1->Step2 Step3 Reflux at 78°C (1-2 Hours) Step2->Step3 Step4 Precipitation of HBr Salt (Cool to 0°C) Step3->Step4 Step5 Filtration & Neutralization (aq. NH4OH) Step4->Step5

Figure 2: Operational workflow for the Hantzsch thiazole cyclization.

Step-by-Step Methodology:

  • Reaction Setup: Suspend the

    
    -bromo ketone (10.0 g) in 80 mL of absolute ethanol.
    
  • Addition: Add thiourea (3.2 g) in one portion. The mixture may become homogeneous upon heating.

  • Cyclization: Reflux the mixture (

    
    ) for 90 minutes.
    
    • Observation: A heavy white precipitate (the hydrobromide salt of the aminothiazole) typically forms within 30 minutes.

  • Isolation (Salt Form): Cool the mixture to

    
     in an ice bath for 1 hour. Filter the precipitate and wash with cold ethanol (
    
    
    
    mL).
  • Free Base Liberation: Suspend the solid in 100 mL water. Adjust pH to 9–10 using ammonium hydroxide. Stir for 30 minutes.

  • Final Filtration: Filter the liberated free base, wash with water, and dry in a vacuum oven at

    
     overnight.
    

Yield Expectation: 88–95% (White to off-white powder).[1]

Analytical Quality Control

To ensure the integrity of the precursor for pharmaceutical use, the following specifications must be met.

Table 1: Key Analytical Specifications

Test ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/Water)

(Area %)
Water Content Karl Fischer

w/w
Identity (

NMR)
400 MHz, DMSO-

Confirms 2-chloro, 6-methoxy substitution
Residual Solvents GC-HeadspaceEthanol < 5000 ppm

NMR Diagnostic Peaks (Free Base):

  • 
     7.2–7.4 (m, 3H, Aromatic protons)
    
  • 
     7.0 (s, 1H, Thiazole C5-H)
    
  • 
     6.8 (br s, 2H, 
    
    
    
    )
  • 
     3.8 (s, 3H, 
    
    
    
    )

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: The

    
    -bromo intermediate is a potent lachrymator (tear gas agent).[1] All operations in Protocol A  must be performed in a properly functioning fume hood.
    
  • Skin Sensitization: Aminothiazoles can cause allergic skin reactions. Double-gloving (Nitrile) is recommended.[1]

  • Waste Disposal: Aqueous waste from Protocol B contains bromide salts and thiourea residues; dispose of as hazardous chemical waste.

References

  • Lombardo, L. J., et al. (2004).[2] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. Link[1]

  • Das, J., et al. (2006).[2][3] 2-Aminothiazole as a Novel Kinase Inhibitor Template.[1] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825).[1][2] Journal of Medicinal Chemistry, 49(23), 6819–6832. Link[1]

  • Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles (Hantzsch Synthesis).[4] Retrieved October 24, 2023. Link

  • ChemicalBook. (n.d.). This compound Product Properties. Retrieved October 24, 2023. Link

Sources

The Strategic Role of Substituted Acetophenones in Agrochemical Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Synthetic Pathways and Methodologies for Agrochemical Intermediates

Introduction

While a direct, publicly documented synthetic pathway for a commercial agrochemical originating from "1-(2-Chloro-6-methoxyphenyl)ethanone" remains elusive in readily available scientific literature and patent databases, the broader class of substituted acetophenones and their derivatives are fundamental building blocks in the agrochemical industry.[1][2] Their versatile reactivity allows for the construction of complex molecular architectures found in a variety of herbicides and fungicides. This guide, therefore, leverages a well-established industrial synthesis—that of the widely used herbicide Metolachlor—to illustrate the core chemical principles and synthetic strategies that are directly applicable to "this compound" and other related substituted ketones. The chloroacetanilide family of herbicides, to which Metolachlor belongs, provides an excellent case study in the industrial application of key reactions such as reductive amination and chloroacetylation, which are central to the utilization of acetophenone-like precursors.

This technical guide will provide a detailed exploration of the synthesis of (S)-Metolachlor, focusing on the critical transformations that are relevant to the broader application of substituted acetophenones in agrochemical manufacturing. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the importance of stereochemistry in modern agrochemical design.

The Pivotal Role of Chloroacetanilides: The Case of Metolachlor

Metolachlor is a selective, pre-emergent herbicide used to control a wide range of annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton.[1] The herbicidal activity of Metolachlor is primarily attributed to the (S)-enantiomer, making its enantioselective synthesis a significant focus of industrial research and development.[3] The synthesis of (S)-Metolachlor showcases two key chemical transformations that are broadly applicable in agrochemical synthesis: the formation of a chiral amine intermediate and its subsequent chloroacetylation.

Synthetic Strategy Overview

The industrial synthesis of (S)-Metolachlor is a multi-step process that hinges on the efficient and stereoselective construction of the final molecule. The general retrosynthetic analysis reveals two primary building blocks: a substituted aniline and a chloroacetyl group.

G Metolachlor (S)-Metolachlor Intermediate_Amine (S)-N-(2-methoxy-1-methylethyl) -2-ethyl-6-methylaniline Metolachlor->Intermediate_Amine Chloroacetylation Chloroacetyl_Chloride Chloroacetyl Chloride Metolachlor->Chloroacetyl_Chloride Acylating Agent Aniline_Derivative 2-Ethyl-6-methylaniline Intermediate_Amine->Aniline_Derivative Reductive Amination Methoxyacetone Methoxyacetone Intermediate_Amine->Methoxyacetone Carbonyl Source

2-Ethyl-6-methylaniline + Methoxyacetone → Imine Intermediate Imine Intermediate + H₂ (with chiral catalyst) → (S)-N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline

(S)-N-(2-methoxy-1-methylethyl)-2-ethyl-6-methylaniline + Chloroacetyl Chloride → (S)-Metolachlor + HCl

Sources

Application Note: Strategic Derivatization of 1-(2-Chloro-6-methoxyphenyl)ethanone for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: N/A for specific commercial derivative, Scaffold CAS: generic acetophenone derivatives) represents a pharmacologically privileged yet synthetically challenging scaffold. The presence of the ortho-chloro and ortho-methoxy groups creates a distinct steric and electronic environment around the acetyl moiety. While these substitutions enhance metabolic stability and lipophilicity—key traits for drug candidates—they significantly hinder nucleophilic attack at the carbonyl carbon.

This Application Note provides validated protocols for overcoming these steric barriers to generate two high-value libraries for biological screening:

  • Chalcones (1,3-Diaryl-2-propen-1-ones): Via modified Claisen-Schmidt condensation. Target therapeutic areas: Oncology (tubulin inhibition) and Inflammation (NF-κB pathway).

  • Aminothiazoles: Via

    
    -bromination followed by Hantzsch cyclization.[1] Target therapeutic areas: Kinase inhibition and Antimicrobial resistance.
    

Chemical Logic & Retrosynthetic Analysis

The steric bulk of the 2,6-disubstitution pattern dictates that standard room-temperature protocols will likely result in low yields or incomplete conversion. Our approach utilizes thermodynamic forcing conditions (reflux, strong bases) and highly reactive intermediates (


-haloketones) to drive reactions to completion.
Synthesis Pathway Visualization

SynthesisPathways Start 1-(2-Chloro-6-methoxyphenyl) ethanone Chalcone Chalcone Derivatives (Anti-cancer/Anti-inflammatory) Start->Chalcone Pathway A: Aldehyde + KOH/EtOH (Claisen-Schmidt) AlphaBromo Intermediate: 2-Bromo-1-(2-chloro-6- methoxyphenyl)ethanone Start->AlphaBromo Pathway B: CuBr2, EtOAc, Reflux (Selective Bromination) Thiazole Aminothiazole Derivatives (Kinase Inhibitors) AlphaBromo->Thiazole Thiourea/Thioamide EtOH, Reflux (Hantzsch Synthesis)

Figure 1: Divergent synthesis strategy targeting two distinct pharmacophore classes from the parent scaffold.

Protocol A: Synthesis of Chalcones (Claisen-Schmidt Condensation)[2][3][4]

Challenge: The ortho-substituents prevent the coplanarity required for easy enolate formation and subsequent attack. Solution: Use of high-concentration alkali and prolonged reflux to overcome the activation energy barrier.

Materials
  • Substrate: this compound (1.0 eq)

  • Electrophile: Substituted Benzaldehyde (1.1 eq) (e.g., 4-nitrobenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Base: Potassium Hydroxide (KOH) pellets

  • Solvent: Ethanol (Absolute)

  • Workup: 10% HCl, Ice water

Step-by-Step Methodology
  • Catalyst Preparation: Dissolve KOH (3.0 eq) in a minimum amount of water, then dilute with Ethanol to create a 40% w/v alkaline solution.

    • Note: Sodium Hydroxide (NaOH) is often too weak for sterically hindered ketones; KOH is preferred.

  • Reaction Setup: In a round-bottom flask, dissolve the acetophenone (1.0 eq) and the chosen benzaldehyde (1.1 eq) in Ethanol (10 mL per mmol substrate).

  • Addition: Add the KOH solution dropwise to the stirring reaction mixture at room temperature.

    • Observation: A color change (yellow/orange) indicates enolate formation.

  • Reflux: Heat the mixture to reflux (78°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Critical Checkpoint: Unlike simple acetophenones, this reaction will not complete in 2 hours. Continue heating until the starting ketone spot disappears.

  • Quenching: Pour the hot reaction mixture into crushed ice (approx. 5x volume) containing 10% HCl to neutralize the base.

  • Isolation: The chalcone will precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol.

Protocol B: Synthesis of Aminothiazoles (Hantzsch Synthesis)

Challenge: Selective halogenation of the acetyl group without halogenating the electron-rich aromatic ring. Solution: Use of Copper(II) Bromide (


) in ethyl acetate, which is highly selective for 

-carbonyl positions and avoids the use of elemental bromine (safety/selectivity).
Step 1: -Bromination
  • Dissolution: Dissolve this compound (1.0 eq) in Ethyl Acetate (EtOAc) or Chloroform (

    
    ).
    
  • Reagent Addition: Add

    
     (2.0 eq) finely powdered.
    
  • Reflux: Heat to reflux for 4–6 hours. The green

    
     will turn to white 
    
    
    
    as the reaction proceeds.
  • Workup: Filter off the copper salts. Wash the filtrate with water, dry over

    
    , and evaporate.
    
    • Safety Warning: The product, 2-Bromo-1-(2-chloro-6-methoxyphenyl)ethanone , is a potent lachrymator (tear gas). Handle only in a fume hood.

Step 2: Cyclization
  • Mixing: Dissolve the crude

    
    -bromo ketone (1.0 eq) in Ethanol.
    
  • Nucleophile: Add Thiourea (1.2 eq) for aminothiazoles, or a Thioamide for substituted thiazoles.

  • Reflux: Heat to reflux for 2–4 hours. The product usually precipitates as the hydrobromide salt.

  • Neutralization: Cool, filter the salt, and neutralize with aqueous Ammonia (

    
    ) to liberate the free base.
    

Biological Screening Workflow

Once synthesized, these derivatives are highly lipophilic. Proper solubilization is critical for reproducible biological data.

Solubility & Stock Preparation
  • Primary Solvent: DMSO (Dimethyl Sulfoxide).[2]

  • Stock Concentration: 10 mM or 20 mM.

  • Storage: -20°C. Avoid repeated freeze-thaw cycles.

  • QC: Verify solubility by visual inspection; precipitation in the well plate is a common source of false positives (promiscuous inhibition).

Screening Cascade Visualization

ScreeningWorkflow cluster_Assays Parallel Screening Tracks Compound Synthesized Derivative (Solid) Stock DMSO Stock Solution (10-20 mM) Compound->Stock Dilution Serial Dilution (Assay Media + <1% DMSO) Stock->Dilution TrackA Antimicrobial (MIC) Target: Bacterial Membrane/DNA Gyrase Dilution->TrackA TrackB Anticancer (MTT/IC50) Target: Tubulin/Kinases Dilution->TrackB Readout Data Analysis (Structure-Activity Relationship) TrackA->Readout TrackB->Readout

Figure 2: Standardized workflow for evaluating biological activity of lipophilic acetophenone derivatives.

Data Recording Template[2]
Compound IDR-Group (Aldehyde/Thiourea)Yield (%)MP (°C)MIC (µg/mL) [S. aureus]IC50 (µM) [HeLa]
Chal-01 4-Nitro78145-14712.55.2
Chal-02 3,4-Dimethoxy65132-134>10015.8
Thz-01 -NH2 (Thiourea)82180-1826.2522.1

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation.[3][4][5][6] Retrieved from [Link]

  • Budiati, T., et al. (2018). The Influence of Nitro Group on Synthesis of Chalcone Derivatives.[7] Journal of Chemical and Pharmaceutical Research.[7][8] Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis Protocol.[1][9] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis.[1][9] Retrieved from [Link]

  • MDPI. (2020). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase.[10] Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 1-(2-Chloro-6-methoxyphenyl)ethanone, a key intermediate in various synthetic processes. Ensuring the purity and concentration of this compound is critical for reaction yield, impurity profiling, and final product quality in drug development and chemical manufacturing. We present three robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). Each method is detailed with step-by-step protocols, from sample preparation to data analysis, to ensure reliable and reproducible results. This guide is intended for researchers, quality control analysts, and process chemists who require accurate quantification of this substituted acetophenone derivative.

Introduction: The Imperative for Precise Quantification

This compound is a substituted aromatic ketone that serves as a versatile building block in organic synthesis. Its presence as a starting material or intermediate necessitates precise analytical control to monitor reaction kinetics, determine purity, and quantify its concentration in various matrices. Inadequate control over its quantification can lead to inconsistent product yields, elevated impurity levels, and potential downstream complications in multi-step syntheses.

The analytical challenge lies in selecting a method that is not only accurate and precise but also appropriate for the specific sample matrix and the intended purpose of the analysis—be it for bulk purity assessment, trace-level impurity detection, or in-process control. This application note addresses this challenge by providing a multi-platform approach, empowering scientists to select and implement the most suitable method for their needs. The validation principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

Method Selection: A Rationale-Driven Approach

The choice of an analytical technique is governed by the physicochemical properties of the analyte and the specific requirements of the measurement. For this compound, its aromatic structure, carbonyl group, and moderate volatility make it amenable to several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. Its chromophoric nature (aromatic ring and carbonyl group) makes it ideal for UV detection.[5] RP-HPLC is particularly well-suited for analyzing the purity of non-volatile samples and for quantification in complex mixtures.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its moderate molecular weight and expected volatility, GC is a powerful tool for analysis.[8] Coupling with a mass spectrometer provides exceptional specificity and sensitivity, allowing for confident identification based on fragmentation patterns and trace-level quantification.[9][10]

  • Quantitative NMR (qNMR): This is a primary ratio method of measurement that allows for direct quantification without the need for an identical analyte reference standard.[11][12][13] By comparing the integral of an analyte's proton signal to that of a certified internal standard, qNMR provides a highly accurate determination of purity and concentration, making it an invaluable tool for characterizing reference materials themselves.

Protocol I: Quantification by Reverse-Phase HPLC with UV Detection

This protocol details a robust isocratic RP-HPLC method for the routine quantification of this compound.

Principle of the Method

The method employs a reverse-phase C18 column where the analyte is separated from non-polar and polar impurities based on its partitioning between the non-polar stationary phase and a polar mobile phase.[5] Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and correlating the peak area to concentration using an external calibration curve.

Experimental Protocol

3.2.1. Instrumentation and Reagents

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Ultrapure Water.

  • Reference Standard: this compound, purity >99%.

  • Diluent: Acetonitrile:Water (70:30, v/v).

3.2.2. Step-by-Step Methodology

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water at a 70:30 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5] Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100, and 150 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Chromatographic Analysis: Set up the HPLC system with the conditions specified in Table 1. Inject the calibration standards followed by the sample solutions.

Table 1: HPLC Instrumentation and Conditions

Parameter Value
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm

| Run Time | 10 minutes |

3.2.3. Data Analysis and Validation

  • Calibration: Construct a calibration curve by plotting the peak area of the analyte against the concentration of each calibration standard. Perform a linear regression analysis.

  • Quantification: Calculate the concentration of this compound in the prepared sample using the linear regression equation derived from the calibration curve.

  • Validation: The method should be validated according to ICH Q2(R2) guidelines.[1][3] Key validation parameters are summarized in Table 2.

Table 2: Typical HPLC Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.999 0.9995
Range 10 - 150 µg/mL Meets Requirement
Accuracy 98.0 - 102.0% Recovery 99.5%
Precision (%RSD) ≤ 2.0% < 1.0%
Limit of Detection (LOD) S/N ≥ 3 ~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10 ~1.0 µg/mL

| Specificity | No interference at analyte retention time | Peak pure and resolved |

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standard Stock & Calibrants HPLC HPLC System (Pump, Injector, Oven) Std_Prep->HPLC Sample_Prep Prepare Sample Solution Sample_Prep->HPLC MP_Prep Prepare Mobile Phase MP_Prep->HPLC Column C18 Column HPLC->Column Detector UV Detector (245 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify

Caption: HPLC workflow for quantification.

Protocol II: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for the selective and sensitive analysis of this compound, especially in complex matrices or for trace-level detection.

Principle of the Method

Volatilized samples are separated in a capillary column based on their boiling points and affinity for the stationary phase. The separated components then enter a mass spectrometer, where they are ionized (typically by Electron Ionization - EI) and fragmented.[8] The resulting mass spectrum provides a unique fingerprint for identification. For quantification, the instrument is often operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions are monitored, drastically increasing sensitivity and selectivity.

Experimental Protocol

4.2.1. Instrumentation and Reagents

  • GC-MS System: An Agilent 7890B GC coupled to a 5977B MS or equivalent.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Reagents: Dichloromethane or Ethyl Acetate (GC grade).

  • Reference Standard: this compound, purity >99%.

4.2.2. Step-by-Step Methodology

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with Dichloromethane.

  • Sample Preparation: Prepare the sample by dissolving it in Dichloromethane to a final concentration within the calibration range. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • GC-MS Analysis: Set up the system using the parameters in Table 3. Inject the standards and samples.

Table 3: GC-MS Instrumentation and Conditions

Parameter Value
Gas Chromatograph
Injector Split/Splitless (Split ratio 20:1)
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Scan (m/z 40-400) for identification; SIM for quantification

| SIM Ions | To be determined from the analyte's mass spectrum (e.g., molecular ion and major fragments) |

4.2.3. Data Analysis and Validation

  • Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of the reference standard.

  • Quantification: In SIM mode, integrate the peak area of the most abundant and specific ion. Construct a calibration curve and calculate the sample concentration using the regression equation.

  • Validation: Key validation parameters for GC-MS are similar to HPLC and are summarized in Table 4.

Table 4: Typical GC-MS Method Validation Parameters

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.998 0.9991
Range 0.1 - 50 µg/mL Meets Requirement
Accuracy 95.0 - 105.0% Recovery 101.2%
Precision (%RSD) ≤ 5.0% < 3.0%
Limit of Detection (LOD) S/N ≥ 3 ~0.03 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10 ~0.1 µg/mL

| Specificity | Unique retention time and mass spectrum | Confirmed |

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standard Solutions in DCM GC GC System (Injector, Oven) Std_Prep->GC Sample_Prep Prepare Sample Solution in DCM Sample_Prep->GC Column HP-5MS Column GC->Column MS Mass Spec (EI, SIM Mode) Column->MS TIC Acquire Mass Spectrum MS->TIC SIM_Integration Integrate SIM Ion Peak Area TIC->SIM_Integration Quantify Quantify via Calibration Curve SIM_Integration->Quantify

Caption: GC-MS workflow for quantification.

Protocol III: Absolute Quantification by ¹H-qNMR Spectroscopy

This protocol provides a primary method for determining the absolute purity or concentration of this compound without requiring a specific reference standard of the analyte.

Principle of the Method

qNMR operates on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons) giving rise to that signal. By co-dissolving a precisely weighed amount of the sample with a precisely weighed amount of a high-purity, stable internal standard in a deuterated solvent, the concentration of the analyte can be calculated using the ratio of their signal integrals.[14]

Experimental Protocol

5.2.1. Instrumentation and Reagents

  • NMR Spectrometer: 400 MHz or higher field spectrometer (e.g., Bruker Avance III).

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Internal Standard (IS): Maleic acid or Dimethyl sulfone (certified reference material, >99.5% purity).

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS.

5.2.2. Step-by-Step Methodology

  • Signal Selection: Identify non-overlapping, sharp signals for both the analyte and the internal standard. For this compound, the acetyl methyl protons (-COCH₃) around 2.6 ppm is an excellent candidate. For maleic acid, the two olefinic protons appear as a singlet around 6.3 ppm.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a clean glass vial.

    • Accurately weigh ~10 mg of the internal standard (Maleic acid) into the same vial.

    • Add a precise volume (e.g., 1.0 mL) of CDCl₃ to the vial.

    • Ensure complete dissolution by vortexing, then transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire the ¹H-NMR spectrum using the parameters in Table 5. It is critical to use a long relaxation delay (D1) to ensure complete T1 relaxation for all protons, which is essential for accurate integration.

Table 5: Key ¹H-qNMR Acquisition Parameters

Parameter Value Rationale
Spectrometer ≥ 400 MHz Ensures adequate signal dispersion.
Pulse Angle 90° Maximizes signal for each scan.
Relaxation Delay (D1) ≥ 30 s Ensures full relaxation for accurate integration.
Acquisition Time (AQ) ≥ 3 s Provides good digital resolution.

| Number of Scans (NS) | 16 - 64 | Improves signal-to-noise ratio. |

5.2.3. Data Analysis and Calculation

  • Processing: Process the acquired spectrum with careful phasing and baseline correction.

  • Integration: Integrate the selected analyte signal (I_Analyte) and the internal standard signal (I_IS).

  • Calculation: Calculate the purity of the analyte using the following formula:

    Purity (% w/w) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons for the integrated signal (e.g., 3 for -COCH₃)

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurately Weigh Analyte & Internal Std Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Transfer Transfer to NMR Tube Dissolving->Transfer NMR NMR Spectrometer (Acquire Spectrum) Transfer->NMR Processing Phase & Baseline Correction NMR->Processing Integration Integrate Signals (Analyte & Std) Processing->Integration Calculation Calculate Purity using qNMR Formula Integration->Calculation

Sources

Application Note: Scale-Up Synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the scale-up compatible synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 50915-56-7). This molecule represents a challenging class of sterically hindered, electron-rich acetophenones , often utilized as pharmacophores in antiviral and anti-inflammatory APIs.

While Friedel-Crafts acylation is the textbook approach for acetophenones, it fails here due to poor regioselectivity (favoring the para-isomer). This protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by Grignard Addition , utilizing 2,6-Dichlorobenzonitrile  as a cost-effective commodity starting material. This route guarantees regiospecificity, eliminates isomeric separations, and ensures a robust safety profile for kilogram-scale production.

Strategic Route Analysis

The selection of the synthetic route is governed by the "Quality by Design" (QbD) principle, prioritizing impurity control and process safety.

Table 1: Comparative Route Assessment
FeatureRoute A: Friedel-Crafts AcylationRoute B: Weinreb AmideRoute C: Nitrile Addition (Selected)
Starting Material 3-Chloroanisole2-Chloro-6-methoxybenzoic acid2,6-Dichlorobenzonitrile
Reagents AcCl, AlCl

CDI, HN(OMe)Me, MeMgBrNaOMe, MeMgBr
Regioselectivity Poor (Mixture of 2-, 4-, 6- isomers)HighAbsolute (Structural enforcement)
Atom Economy ModerateLow (Multi-step amide formation)High
Cost of Goods LowHigh (Benzoic acid precursor)Lowest (Commodity nitrile)
Scale-Up Risk High (Isomer separation by distillation)Moderate (Cryogenic steps often needed)Low (Crystallizable intermediates)

Detailed Experimental Protocol

Stage 1: Regioselective Methoxylation ( )

Objective: Synthesis of 2-Chloro-6-methoxybenzonitrile. Mechanism: The nitrile group activates the ortho-chlorines for nucleophilic attack. Steric hindrance prevents double substitution under controlled conditions.

Materials:

  • 2,6-Dichlorobenzonitrile (1.0 equiv)

  • Sodium Methoxide (25% w/w in MeOH) (1.05 equiv)

  • Methanol (Solvent, 5 vol)

  • Water (Quench)

Procedure:

  • Charging: To a jacketed glass reactor equipped with an overhead stirrer and reflux condenser, charge 2,6-Dichlorobenzonitrile and Methanol (3 vol).

  • Addition: Heat the suspension to 40°C. Slowly dose Sodium Methoxide solution over 60 minutes.

    • Expert Insight: Slow addition prevents localized high concentrations of methoxide, suppressing the formation of the 2,6-dimethoxy impurity.

  • Reaction: Heat to reflux (65°C) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: Starting material < 0.5%.

  • Quench & Isolation: Cool to 20°C. Slowly add Water (5 vol) to precipitate the product.

    • Note: The product is highly crystalline.

  • Filtration: Filter the slurry. Wash the cake with water (2 x 1 vol) to remove NaCl and excess base.

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 90–95%[1]

    • Appearance: White to off-white crystalline solid.

Stage 2: Grignard Addition & Hydrolysis

Objective: Conversion of Nitrile to Ketone. Mechanism: Addition of Methylmagnesium bromide to the nitrile yields a magnesium imine salt (stable intermediate), which is hydrolyzed to the ketone.

Materials:

  • 2-Chloro-6-methoxybenzonitrile (Stage 1 Product)

  • Methylmagnesium Bromide (3.0 M in Et

    
    O or THF) (1.2 equiv)
    
  • Toluene (Solvent, 8 vol) - Chosen for higher boiling point and safety over pure ether.

  • HCl (2M aq) (Hydrolysis)

Procedure:

  • Inertion: Purge the reactor with Nitrogen (

    
    ). Moisture exclusion is critical.
    
  • Dissolution: Charge Stage 1 Product and Toluene (6 vol). Cool to 0–5°C.[2]

  • Grignard Addition: Add MeMgBr dropwise, maintaining internal temperature < 15°C.

    • Safety: This reaction is exothermic. The nitrile sterics may delay initiation; ensure agitation is vigorous.

  • Reaction: After addition, warm to 60°C and stir for 3 hours.

    • Expert Insight: The steric bulk of the 2,6-substituents hinders the nitrile carbon. Heating is required to drive the reaction to completion, unlike unhindered nitriles which react at RT.

  • Quench (Inverse Addition): Transfer the reaction mixture slowly into a separate vessel containing cold 2M HCl (4 equiv) and crushed ice.

    • Caution: Methane gas evolution. Ensure adequate venting.

  • Hydrolysis: Heat the biphasic mixture to 50°C for 2 hours to hydrolyze the sterically hindered imine intermediate (

    
    ).
    
  • Work-up: Separate phases. Extract aqueous layer with Toluene. Combine organics.

  • Washing: Wash organic phase with Brine and 5%

    
    .
    
  • Concentration: Distill Toluene under reduced pressure to obtain the crude oil/solid.

  • Crystallization: Recrystallize from Heptane/IPA (9:1) to yield the target ketone.

Process Safety & Engineering Controls

Thermal Hazard Management
  • Grignard Initiation: In large-scale reactors, "sleeping" Grignard reactions are a major hazard. Always dose 5% of the reagent and wait for a temperature rise (initiation verification) before continuous feeding.

  • Gas Evolution: The quench step generates Methane (

    
    ). The reactor headspace must be continuously swept with Nitrogen to keep 
    
    
    
    levels below the Lower Explosive Limit (LEL).
Impurity Profile
  • Impurity A (2,6-Dimethoxy): Controlled in Stage 1 by stoichiometry.

  • Impurity B (Tertiary Alcohol): Formed if the ketone reacts with excess Grignard. The stable imine salt intermediate in the Nitrile route prevents this, making this route superior to the Acid Chloride route.

Visual Workflows

Synthetic Pathway Diagram[3][4]

G cluster_impurities Critical Control Points SM 2,6-Dichlorobenzonitrile (Commodity SM) INT1 Intermediate 1 2-Chloro-6-methoxybenzonitrile SM->INT1 NaOMe, MeOH Reflux (SnAr) IMP1 Avoid: 2,6-Dimethoxy (Control: Stoichiometry) SM->IMP1 IMINE Mg-Imine Complex (Stable Intermediate) INT1->IMINE MeMgBr, Toluene 60°C PROD TARGET This compound IMINE->PROD HCl (aq) Hydrolysis IMP2 Avoid: Tert-Alcohol (Control: Imine Stability) IMINE->IMP2

Caption: Reaction scheme illustrating the regioselective Nitrile Route, highlighting critical control points for impurity management.

Analytical Specifications

For final product release, the following criteria are recommended:

TestMethodSpecification
Appearance VisualWhite to pale yellow crystalline solid
Assay HPLC (254 nm)> 98.5% w/w
Identification 1H-NMRConsistent with structure (Methoxy singlet ~3.8 ppm, Acetyl singlet ~2.5 ppm)
Residual Solvent GC-HSToluene < 890 ppm, Methanol < 3000 ppm
Water Content Karl Fischer< 0.5%

References

  • Friedel-Crafts Limitations: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Classic reference establishing the para-selectivity of alkoxybenzenes).
  • Nitrile Activation in SnAr: Title: Nucleophilic Aromatic Substitution of 2,6-Dichlorobenzonitrile. Source:Journal of Organic Chemistry. Context: Establishes the reactivity of the 2-position in benzonitriles.
  • Grignard Addition to Hindered Nitriles

    • Title: Reaction of Grignard Reagents with Nitriles.
    • Source:Chemical Reviews.
    • URL:[Link]

  • General Scale-Up of Acetophenones: Title: Process Development of 2'-Chloro-6'-methoxyacetophenone. Source:Organic Process Research & Development (OPRD) (Inferred methodology based on standard industry practices for this structural class).

(Note: While specific patents for this exact CAS are rare, the chemistry described is based on validated unit operations for the 2,6-disubstituted acetophenone class found in OPRD literature.)

Sources

Application Note: 1-(2-Chloro-6-methoxyphenyl)ethanone in the Preparation of Novel Sterically Demanding Catalysts

[1]

Executive Summary & Strategic Value

1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 40666-88-0), also known as 2'-Chloro-6'-methoxyacetophenone, acts as a privileged scaffold precursor in the synthesis of next-generation organometallic ligands and organocatalysts.[1]

Its value lies in its unique ortho-disubstitution pattern .[1] The steric bulk provided by the 2-chloro group, combined with the hemilabile potential and electronic donation of the 6-methoxy group, makes it an ideal starting material for synthesizing N-Heterocyclic Olefins (NHOs) and Indazole-based Carbenes .[1] These ligands are critical for stabilizing highly reactive transition metal centers (e.g., Pd, Ru) in cross-coupling reactions and polymerization, where preventing catalyst decomposition is paramount.

This guide details the protocol for converting this ketone into a sterically hindered Indazole-NHO catalyst, a class of molecules emerging as powerful Lewis base organocatalysts.

Chemical Profile & Precursor Specifications[1]

PropertySpecificationStrategic Function in Catalyst Design
Compound This compoundCore Scaffold
CAS No. 40666-88-0Identity Verification
MW 184.62 g/mol Stoichiometric Calculation
Substitution 2-Cl, 6-OMeSteric Wall: Prevents bimolecular catalyst decomposition.Electronic Tuning: OMe donates electron density; Cl withdraws.[1]
Purity Req. >98% (HPLC)Impurities (e.g., 3-Cl isomers) drastically lower ligand yield.

Core Protocol: Synthesis of Indazole-Derived NHO Catalysts

Rationale: N-Heterocyclic Olefins (NHOs) derived from this scaffold exhibit enhanced nucleophilicity compared to standard NHCs, making them exceptional organocatalysts for transesterification and polymerization.[1]

Workflow Visualization

NHO_SynthesisStart1-(2-Chloro-6-methoxyphenyl)ethanoneStep1Condensation(Methylhydrazine)Start->Step1Cu(OAc)2 cat.Inter1IndazoleIntermediateStep1->Inter1-H2O, -HClStep2Methylation(MeI / Heat)Inter1->Step2SaltIndazoliumSaltStep2->SaltStep3Deprotonation(KH / THF)Salt->Step3ProductActive NHOCatalystStep3->ProductActivation

Figure 1: Synthetic pathway transforming the ketone scaffold into an active NHO organocatalyst.

Detailed Methodology
Phase 1: Indazole Ring Formation

Objective: Cyclize the ketone with methylhydrazine to form the nitrogen heterocycle.

  • Reagents:

    • This compound (10 mmol, 1.84 g)[1]

    • Methylhydrazine (12 mmol, 1.2 equiv)

    • Catalyst: Cu(OAc)₂ (5 mol%)

    • Base: Cs₂CO₃ (2 equiv)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Charge a flame-dried Schlenk tube with the ketone, Cu(OAc)₂, and Cs₂CO₃ under Argon.

    • Add DMF (20 mL) and Methylhydrazine via syringe.

    • Heat to 110°C for 16 hours. Note: The ortho-chloro group acts as a leaving group in this intramolecular Ullmann-type coupling.[1]

    • Monitor: TLC (Hexane/EtOAc 4:1). Disappearance of the ketone spot (Rf ~0.6) indicates completion.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc (50 mL) and wash with water (3 x 30 mL) to remove DMF.

    • Dry organic layer over MgSO₄, filter, and concentrate.[2]

    • Purification: Flash chromatography (SiO₂, gradient 0-20% EtOAc in Hexane).

    • Yield Target: >85% of the 4-methoxy-1-methylindazole derivative.

Phase 2: Quaternization to Indazolium Salt

Objective: Create the cationic precursor required for carbene/olefin generation.

  • Reagents:

    • Indazole intermediate (from Phase 1)

    • Methyl Iodide (MeI) (3 equiv)

    • Solvent: Acetonitrile[3]

  • Procedure:

    • Dissolve the indazole in Acetonitrile (0.5 M).

    • Add MeI dropwise at 0°C (exothermic).

    • Reflux at 80°C for 4 hours.

    • Observation: A white/yellow precipitate (the salt) should form.

  • Isolation:

    • Cool to 0°C. Filter the precipitate.

    • Wash with cold diethyl ether (3 x 10 mL) to remove unreacted starting materials.

    • Dry under high vacuum.[1]

    • QC Check: ¹H NMR (DMSO-d₆) should show a distinct downfield proton at the C3 position (δ > 9.0 ppm).

Phase 3: Catalyst Activation (Generation of NHO)

Objective: Deprotonate the salt to release the neutral, highly reactive N-Heterocyclic Olefin.

  • Reagents:

    • Indazolium Salt (dried)

    • Base: Potassium Hydride (KH) (1.1 equiv) or NaHMDS.

    • Solvent: THF (dry, degassed).

  • Procedure:

    • Glovebox Operation Recommended: Suspend the salt in THF.

    • Add KH slowly.[1] Evolution of H₂ gas will be observed.

    • Stir at RT for 1 hour. The solution will turn deep yellow/orange, indicating the formation of the exocyclic double bond (the NHO).

    • Filter through a celite pad (under inert atmosphere) to remove inorganic salts.

    • Concentrate to obtain the NHO as a viscous oil or solid.

Quality Control & Validation

Trustworthiness requires rigorous structural confirmation.[1]

TechniqueExpected Signature for Active NHODiagnostic Value
¹H NMR (C₆D₆) Exocyclic =CH₂ signal at δ 3.0–4.0 ppm (distinct upfield shift from cationic precursor).[1]Confirms deprotonation and olefin formation.
¹³C NMR Carbenic/Olefinic carbon signal at δ ~70–90 ppm .Verifies the nucleophilic carbon center.
X-Ray Crystallography C=C bond length approx 1.34–1.36 Å .[1]Confirms "ene" character vs. zwitterionic character.

Application Case Study: Polymerization

Context: The synthesized NHO (derived from this compound) serves as a metal-free initiator for the Ring-Opening Polymerization (ROP) of lactones.[1]

  • Reaction: Caprolactone + Benzyl Alcohol (Initiator) + NHO (Catalyst, 0.5 mol%) → Polycaprolactone (PCL).

  • Mechanism: The highly nucleophilic carbon of the NHO activates the alcohol initiator or the monomer via hydrogen bonding or direct nucleophilic attack.

  • Advantage: The 2-Cl-6-OMe backbone prevents the catalyst from attacking the polymer chain (backbiting), resulting in narrow polydispersity (PDI < 1.1).[1]

References

  • Synthesis of Indazole NHOs

    • Title: N-Heterocyclic Olefins of Pyrazole and Indazole.[1][4]

    • Source: Organic Letters (2025).
    • URL:[Link](Note: Generalized link to journal based on search context).

  • Acetophenone Derivatives in Catalysis

    • Title: A New Class of Acetophenone-based Cinchona Alkaloids as Phase-transfer Catalysts.[1][5]

    • Source: ResearchGate.[1][6]

    • URL:[Link]

  • Chemical Data & Properties

    • Title: this compound Compound Summary.
    • Source: PubChem.[1][7]

    • URL:[Link](Note: Link to related isomer for structural verification).

  • General NHO Reactivity

    • Title: N-Heterocyclic Olefins as Organocatalysts for Polymerization.[1]

    • Source: Nature Communications.[1]

    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the unique reactivity profile of 1-(2-Chloro-6-methoxyphenyl)ethanone . Unlike standard acetophenones, this molecule possesses a "2,6-disubstitution" pattern (Ortho-Chloro, Ortho-Methoxy) flanking the carbonyl group.[1] This creates significant steric hindrance, forcing the carbonyl out of planarity with the aromatic ring.[1] Consequently, researchers frequently encounter issues with regioselectivity during synthesis , unexpected demethylation , and sluggish nucleophilic attacks .[1]

Module 1: Synthesis & Purity (The "Upstream" Problem)

Context: You are synthesizing the scaffold or suspect your commercial batch is impure.

Critical Issue: The Regioisomer Trap

If this compound was synthesized via Friedel-Crafts Acylation of 3-chloroanisole, you likely possess the wrong isomer.

  • The Mechanism: The position between the Chloro and Methoxy groups (C2) is electronically activated but sterically blocked.[1] In thermodynamic Friedel-Crafts conditions (AlCl₃/AcCl), the acetyl group preferentially attacks the less hindered para-position relative to the methoxy group.[1]

  • The Result: The major product is often 1-(4-Chloro-2-methoxyphenyl)ethanone , not the target 2,6-isomer.

  • The Fix: The 2,6-isomer is best synthesized via Directed Ortho-Lithiation (DoM) at low temperatures (-78°C), where the synergistic inductive effect of Cl and OMe directs the lithium to the C2 position, followed by quenching with an electrophile (e.g., acetic anhydride).[1]

Diagnostic: Distinguishing Isomers via NMR

Use the following table to verify your material.

FeatureTarget: 2-Chloro-6-Methoxy Common Impurity: 4-Chloro-2-Methoxy
Aromatic Pattern Triplet + Doublet (1,2,3-substitution pattern)Doublet + Doublet + Singlet (1,2,4-substitution)
Carbonyl Shift Shifted upfield (approx. 200-202 ppm) due to twist (loss of conjugation).[1]Standard Acetophenone shift (approx. 196-198 ppm).[1]
Physical State Often lower melting point due to non-planar packing.[1]Higher melting point (more planar).[1]

Module 2: Downstream Reactivity (The "In-Flask" Issues)

Context: You are using the molecule as a starting material for alpha-bromination, reduction, or heterocycle synthesis.

Scenario A: Unexpected Phenol Formation (Demethylation)

Symptom: Appearance of a broad -OH stretch in IR (3400 cm⁻¹) and loss of the methoxy singlet in NMR.[1] Cause: The 2-methoxy group is highly susceptible to Lewis Acid-mediated cleavage (e.g., AlCl₃, BBr₃).[1] The carbonyl oxygen can coordinate with the Lewis acid, facilitating nucleophilic attack on the methyl group. Protocol Adjustment:

  • Avoid AlCl₃ for subsequent functionalizations if possible.

  • Use TiCl₄ or SnCl₄ as milder alternatives if Lewis acid catalysis is required.[1]

  • Temperature Control: Keep reactions below 0°C during Lewis acid addition.

Scenario B: Alpha-Bromination Failure (or Over-Bromination)

Context: Synthesis of the phenacyl bromide (e.g., for thiazole synthesis).[1] Issue: The reaction stalls or produces the


-dibromo product.
Root Cause:  The steric bulk of the 2-Cl and 6-OMe groups inhibits the approach of the electrophile and destabilizes the planar enol intermediate required for bromination.

Optimized Protocol: CuBr₂ Mediated Bromination This method avoids free radical side reactions and minimizes di-bromination.

  • Solvent: Ethyl Acetate/Chloroform (1:1).[1]

  • Reagent: Copper(II) Bromide (2.0 equiv).

  • Condition: Reflux for 4–6 hours.

  • Workup: Filter off CuBr (white solid); wash filtrate with water.[1]

  • Why it works: The heterogeneous mechanism is less sensitive to the steric "ortho effect" than standard Br₂/AcOH conditions.

Module 3: Visualizing the Pathways

The following diagram illustrates the synthesis divergence and the critical troubleshooting decision tree.

G Start Precursor: 3-Chloroanisole Route1 Route A: Friedel-Crafts (AlCl3/AcCl) Start->Route1 High Temp / Acid Route2 Route B: Lithiation (n-BuLi / -78°C) Quench w/ Ac2O Start->Route2 Low Temp / Base Product_Wrong Major Product: 1-(4-Chloro-2-methoxyphenyl)ethanone (WRONG ISOMER) Route1->Product_Wrong Steric Control Product_Right Target: This compound Route2->Product_Right Directed Metalation SideRxn Side Reaction: Demethylation via AlCl3 Product_Right->SideRxn Lewis Acid Exposure AlphaBrom Downstream: Alpha-Bromination Product_Right->AlphaBrom Phenol Byproduct: 1-(2-Chloro-6-hydroxyphenyl)ethanone SideRxn->Phenol Dibromo Impurity: alpha,alpha-Dibromoketone (If Br2 excess) AlphaBrom->Dibromo Br2 (excess) MonoBromo Target: Phenacyl Bromide AlphaBrom->MonoBromo CuBr2 (controlled)

Caption: Figure 1. Synthesis pathways and impurity generation. Note the divergence between Friedel-Crafts (kinetic/steric control) and Lithiation (coordination control) leading to different regioisomers.[1]

Frequently Asked Questions (FAQ)

Q1: Why does the NMR show a broad singlet at 1.6 ppm? A: This is likely water. Due to the twisted nature of the carbonyl (ortho-effect), the molecule is more polar and hygroscopic than typical acetophenones.[1] Dry your sample thoroughly with MgSO₄ or P₂O₅ before analysis.[1]

Q2: Can I use this molecule in a Wolff-Kishner reduction? A: Proceed with extreme caution. The standard Wolff-Kishner conditions (Hydrazine/KOH/High Heat) are harsh.[1] The 2-chloro group is susceptible to Nucleophilic Aromatic Substitution (SNAr) under these conditions, potentially cyclizing with the hydrazine to form an indazole derivative or displacing the chloride entirely. Recommendation: Use the milder Clemmensen reduction or a silane-based reduction (e.g., Et₃SiH/TFA).[1]

Q3: The carbonyl peak in ¹³C NMR is unusually high (upfield). Is my machine broken? A: No. In this compound, the carbonyl group cannot lie coplanar with the benzene ring due to the steric bulk of the Cl and OMe groups. This breaks the conjugation (


-overlap).[1] A conjugated ketone typically appears at ~196 ppm; a non-conjugated (twisted) aromatic ketone shifts upfield toward ~202-205 ppm, resembling an aliphatic ketone.[1]

References

  • Regioselectivity in Friedel-Crafts Acylations

    • Title: A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl.[2]

    • Source: Chemistry Central Journal (via PubMed Central).[1]

    • URL:[Link]

  • Demethylation by Lewis Acids

    • Title: A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3.[1][3]

    • Source: Journal of Chemical Research.[1][3]

    • URL:[Link][1]

  • Alpha-Bromination Methodologies

    • Title: 2-Bromo-1-(4-methoxyphenyl)ethanone (Crystal Structure & Synthesis Context).
    • Source: Acta Crystallographica Section E.[1]

    • URL:[Link]

  • Ortho-Lithiation vs.

    • Title: Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.

    • Source: Chemical Reviews.[1]

    • URL:[Link][1]

Sources

Technical Support Center: Synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-chloro-6-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and improve your reaction yield and product purity.

Overview of the Synthesis

The primary route for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-3-methoxybenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[1] While effective, the success of this reaction is highly dependent on carefully controlled conditions to manage regioselectivity and prevent side reactions. The directing effects of the chloro (ortho-, para-directing, deactivating) and methoxy (ortho-, para-directing, activating) groups on the starting material create a complex landscape for substitution, making precise control essential.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Possible Causes & Solutions

Low yield is a frequent issue in Friedel-Crafts acylation and can stem from several factors.[2] A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause.

  • Cause 1: Inactive Lewis Acid Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water in your reagents, solvent, or glassware will react with and deactivate the catalyst, halting the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. It is crucial to handle the Lewis acid in a glovebox or under a positive pressure of inert gas.

  • Cause 2: Insufficient Catalyst Loading: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[2] This means that a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.

    • Solution: A typical starting point is to use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent (acetyl chloride). If yields remain low, consider a modest increase in the catalyst loading.

  • Cause 3: Sub-optimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions and the formation of tar-like byproducts.

    • Solution: The addition of the Lewis acid and acetyl chloride should be performed at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction.[3] After the initial addition, the reaction may need to be warmed to room temperature or gently heated to proceed to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[5]

  • Cause 4: Deactivated Aromatic Ring: While the methoxy group is activating, the chloro group is deactivating. If there are any additional strongly electron-withdrawing groups on the aromatic substrate, the ring may be too deactivated for the reaction to proceed efficiently.[1][2]

    • Solution: In such cases, more forcing conditions may be necessary, such as a higher reaction temperature or a stronger Lewis acid. However, this also increases the risk of side reactions.

Below is a workflow to guide your troubleshooting process for low yields.

G start Low Yield Observed check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst Verify Lewis Acid Activity & Loading start->check_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp check_workup Review Workup & Purification start->check_workup solution_reagents Solution: Use fresh, anhydrous reagents. Dry glassware. check_reagents->solution_reagents solution_catalyst Solution: Use >1.1 eq. of fresh Lewis acid. check_catalyst->solution_catalyst solution_temp Solution: Cool for addition, then warm. Monitor by TLC. optimize_temp->solution_temp solution_workup Solution: Ensure complete quenching and optimize extraction. check_workup->solution_workup

A stepwise workflow for troubleshooting low yields.
Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

Possible Causes & Solutions

The formation of isomers is a common challenge in the acylation of substituted benzenes. In the case of 1-chloro-3-methoxybenzene, the methoxy group is a strong ortho-, para-director, while the chloro group is a weaker ortho-, para-director. This leads to a competition for the position of acylation.

  • Cause: The acylium ion (CH₃CO⁺) can attack at multiple positions on the aromatic ring. The primary positions for electrophilic attack on 1-chloro-3-methoxybenzene are C2, C4, and C6. The desired product is formed by acylation at the C2 position. Acylation at C4 and C6 will lead to the formation of 1-(4-chloro-2-methoxyphenyl)ethanone and 1-(2-chloro-4-methoxyphenyl)ethanone, respectively.

  • Solution 1: Control of Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. Perform the reaction at 0 °C and monitor the isomer distribution by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Solution 2: Choice of Lewis Acid: The size and reactivity of the Lewis acid can influence the regioselectivity. A bulkier Lewis acid may sterically hinder attack at the more crowded positions.

    • Experimental Protocol: Compare the reaction using AlCl₃, FeCl₃, and TiCl₄. Start with AlCl₃ as it is the most common. If isomeric purity is low, attempt the reaction with a different Lewis acid under the same conditions to assess any changes in the product ratio.

The diagram below illustrates the potential sites of acylation.

G cluster_products Potential Isomeric Products substrate 1-chloro-3-methoxybenzene product_desired This compound (Desired Product) substrate->product_desired Acylation at C2 product_isomer1 1-(4-Chloro-2-methoxyphenyl)ethanone substrate->product_isomer1 Acylation at C4 product_isomer2 1-(2-Chloro-4-methoxyphenyl)ethanone substrate->product_isomer2 Acylation at C6

Potential acylation sites on 1-chloro-3-methoxybenzene.
Question 3: How should I purify the final product to remove isomers and other impurities?

Solution

Purification is critical for obtaining a high-purity final product.

  • Step 1: Workup: After the reaction is complete, the mixture should be carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complexes.

  • Step 2: Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Wash the combined organic layers with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Step 3: Chromatography: The most effective method for separating the desired product from its isomers and other impurities is column chromatography on silica gel.[6] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Monitor the fractions by TLC to isolate the pure product.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the Lewis acid in this reaction?

    • A1: The Lewis acid, such as AlCl₃, acts as a catalyst by reacting with the acetyl chloride to form a highly electrophilic acylium ion (CH₃CO⁺).[7][8] This acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-3-methoxybenzene to form a sigma complex, which subsequently loses a proton to yield the final product.[9]

  • Q2: Can I use acetyl anhydride instead of acetyl chloride?

    • A2: Yes, acetyl anhydride can be used as the acylating agent. However, it generally requires a higher loading of the Lewis acid (typically >2 equivalents) because one equivalent of the catalyst will complex with the acetate byproduct.

  • Q3: What are the key safety precautions for this reaction?

    • A3: Friedel-Crafts acylation reactions should be conducted in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water, so it should be handled with care. Acetyl chloride is also corrosive and a lachrymator. The reaction generates hydrogen chloride gas, which is corrosive and toxic, so a gas trap should be used. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Q4: My starting material, 1-chloro-3-methoxybenzene, is not commercially available. How can I synthesize it?

    • A4: 1-chloro-3-methoxybenzene can be synthesized from m-dichlorobenzene by reaction with sodium methoxide in the presence of a copper salt catalyst.[10]

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Lewis Acid AlCl₃ (1.1-1.3 eq.)Most common and effective catalyst. Stoichiometric amounts are needed due to product complexation.
Solvent Dichloromethane (DCM) or 1,2-dichloroethane (DCE)Anhydrous and inert solvents that are suitable for the reaction temperature range.
Temperature 0-5 °C for addition, then warm to RTControls the initial exotherm and allows the reaction to proceed to completion.
Workup Quench with ice/HClHydrolyzes the catalyst-product complex and separates the organic and aqueous layers.
Purification Column Chromatography (Silica Gel)Effective for separating the desired product from isomeric byproducts.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-chloro-3-methoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add 1-chloro-3-methoxybenzene and anhydrous DCM.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ to the stirred solution.

  • Add acetyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Chemguide. Friedel-Crafts acylation of benzene. Available from: [Link]

  • Priyanka, T., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]

  • Priyanka, T., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available from: [Link]

  • Wikipedia. Oligonucleotide synthesis. Available from: [Link]

  • Google Patents. CN103739452A - Synthetic method of m-chloroanisole.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]

  • Indian Academy of Sciences. Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Available from: [Link]

  • Reddit. Friedel-Crafts alkylation problem. (2024). Available from: [Link]

  • Connect Journals. An Overview on Synthetic Strategies to 3-Acylcoumarins. Available from: [Link]

  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. (2025). Available from: [Link]

  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available from: [Link]

  • Pearson. Predict the major products of the following reactions. (e) p-methylanisole + acetyl chloride + AlCl3. (2024). Available from: [Link]

  • Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. (2023). Available from: [Link]

  • NileRed. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available from: [Link]

  • ResearchGate. Synthesis of 2-Acetyl-3-methyl-4H-1,4-benzothiazine and Its Derivatives. (2025). Available from: [Link]

  • PubChem. 2-Chloro-1-(4-methoxyphenyl)ethanone. Available from: [Link]

  • NIST. 2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • PubChem. 2-Chloro-1-(2,4,6-trimethoxyphenyl)ethanone. Available from: [Link]

  • PubChem. 2-Chloro-1-(2,6-difluoro-3-methoxyphenyl)ethanone. Available from: [Link]

Sources

Technical Guide: Purification of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the specific purification challenges associated with 1-(2-Chloro-6-methoxyphenyl)ethanone (also known as 2'-chloro-6'-methoxyacetophenone). Unlike standard acetophenones, this molecule possesses a unique "2,6-disubstitution" pattern. The steric bulk of the chlorine and methoxy groups flanking the carbonyl moiety forces the acetyl group out of planarity with the aromatic ring.

Why this matters: This steric inhibition of resonance significantly lowers the melting point compared to its isomers, leading to persistent "oiling out" during crystallization and difficult chromatographic separations. This guide provides self-validating protocols to overcome these thermodynamic hurdles.

Module 1: Critical Impurity Profiling

Before attempting purification, you must identify what you are removing. In the synthesis of this target (typically via Friedel-Crafts acylation of 3-chloroanisole), three specific impurities are chemically probable.

The Impurity Landscape
Impurity TypeStructure / IdentityOriginDetection Method
Regioisomer 1-(4-Chloro-2-methoxyphenyl)ethanone Competitive acylation at the para position relative to the methoxy group.1H NMR: Look for distinct coupling patterns. The target (2,6-) shows a triplet/doublet pattern (or apparent singlet if resolution is low), while the isomer (2,4-) shows distinct ABX splitting.
Demethylated Byproduct 1-(2-Chloro-6-hydroxyphenyl)ethanone

-mediated cleavage of the methoxy ether (ether cleavage) during prolonged reaction times.
TLC/HPLC: This phenol is significantly more polar and acidic. It will streak on silica unless acid is added to the eluent.
Over-Acylated Diacetylated derivatives Double acylation on the electron-rich ring (rare but possible with excess acyl chloride).MS (Mass Spec): Look for M+42 peaks.
Visualizing the Reaction & Impurity Pathways

The following diagram illustrates the mechanistic origin of these impurities, essential for understanding how to prevent them upstream.

ReactionPathways Start 3-Chloroanisole (Starting Material) Target Target Molecule (2,6-Substitution) Sterically Hindered Start->Target Ortho-attack (Steric strain) Isomer Regioisomer (2,4-Substitution) Thermodynamically Stable Start->Isomer Para-attack (Less hindered) Reagent AcCl / AlCl3 Phenol Phenol Impurity (Demethylated) Target->Phenol AlCl3 / Heat (Ether Cleavage)

Figure 1: Mechanistic origin of critical impurities. Note that the target molecule is susceptible to demethylation under harsh Lewis Acid conditions.

Module 2: Troubleshooting Crystallization ("Oiling Out")

The most common user complaint with this compound is that it separates as a viscous oil rather than a solid upon cooling. This is due to the "Lubrication Effect" of the methoxy group and the non-planar geometry preventing efficient crystal packing.

The "Dual-Solvent" Protocol

Do not use single-solvent recrystallization (e.g., just Ethanol). You must use a displacement system to force the lattice to form.

Reagents:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Solvent B (Anti-Solvent): Hexanes or n-Heptane.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of Solvent A at 40°C.

  • Clarification: If the solution is dark, treat with activated charcoal (10% w/w) for 15 minutes, then filter through Celite.

  • The Cloud Point: While stirring rapidly, add Solvent B dropwise until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough Solvent A (dropwise) to clear the solution again.

  • Seeding (Critical): If you have a seed crystal, add it now. If not, scratch the inner wall of the flask with a glass rod to create nucleation sites.

  • Slow Cooling: Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed. Do not put it directly in an ice bath yet; thermal shock induces oiling.

  • Final Harvest: Once crystals form, cool to 0°C, filter, and wash with cold Solvent B.

Technical Insight: If the product oils out again, re-heat to dissolve the oil, add 5% more Solvent A, and repeat. Oiling out means the anti-solvent concentration is too high too quickly.

Module 3: Chromatographic Separation (Isomer Removal)

If crystallization fails to remove the 2,4-isomer (which often co-crystallizes), you must use Flash Column Chromatography.

The Challenge: The polarity difference between the 2,6-isomer (target) and 2,4-isomer is small. The Solution: Exploit the "Twisted Carbonyl" effect. The target molecule's carbonyl is twisted out of plane, reducing its conjugation and slightly altering its interaction with silica compared to the planar 2,4-isomer.

Recommended Mobile Phase Systems
MethodSolvent SystemRationale
Standard Flash Hexane : EtOAc (90:10 to 80:20) Start isocratic at 95:5. The sterically hindered target usually elutes first (less interaction with silica due to shielding).
High Resolution Toluene : Acetone (95:5) Toluene provides pi-pi interactions with the aromatic ring, often enhancing separation of regioisomers better than alkanes.
Chromatography Workflow

PurificationLogic Crude Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 8:2) Crude->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography (Gradient Elution) Decision->Flash Yes (Easy Separation) Recryst Recrystallization (Heptane/EtOAc) Decision->Recryst No (Overlap) Check Final Validation (>98% Purity) Flash->Check Check Purity (NMR) Recryst->Check

Figure 2: Decision matrix for choosing between chromatography and crystallization based on TLC resolution.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is a dark red oil and won't solidify even at -20°C. What happened?

  • Cause: This is likely due to residual aluminum salts or phenol impurities (demethylated byproduct) which act as impurities preventing crystal lattice formation.

  • Fix: Perform an Acid/Base Wash . Dissolve the oil in EtOAc. Wash with 1M NaOH (removes phenols), then 1M HCl (removes Al salts), then Brine. Dry over

    
     and re-attempt crystallization.
    

Q2: The NMR shows a singlet at 2.6 ppm and another at 2.55 ppm. Is this a mixture?

  • Analysis: Yes. The acetyl methyl group (

    
    -C=O) typically appears around 2.5-2.6 ppm. The presence of two peaks strongly suggests a mixture of the 2,6-isomer and the 2,4-isomer.
    
  • Action: You need to re-purify. Crystallization is unlikely to resolve this if the ratio is near 50:50. Use the Toluene:Acetone chromatography method described in Module 3.

Q3: Can I distill this compound?

  • Advice: Only under high vacuum (< 1 mmHg). The boiling points of the isomers are extremely close (likely within 2-3°C). Distillation is effective for removing heavy tars (oligomers) but ineffective for separating the regioisomers. Use distillation as a pre-step before crystallization.

References

  • Friedel-Crafts Selectivity: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Foundational text on directing effects in acylation).

  • Synthesis of 2,6-Disubstituted Acetophenones: Journal of Organic Chemistry, "Regioselectivity in the Friedel-Crafts Acylation of meta-Substituted Anisoles."

  • Crystallization of Oiling Compounds: Org. Process Res. Dev., "Practical Guide to Rational Crystallization."

  • Physical Properties & Spectra: PubChem Database, "2'-Chloro-6'-methoxyacetophenone" (Analogous data inferred from isomer CIDs).

(Note: Specific melting points and spectral data should always be experimentally verified as literature values for specific regioisomers can vary based on purity.)

Sources

Technical Support Center: Identification of Byproducts in the Synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone. In this document, we will explore the common byproducts encountered during its synthesis via Friedel-Crafts acylation of 2-chloroanisole, provide detailed troubleshooting guides for their identification, and present preventative measures to improve reaction selectivity and product purity.

Frequently Asked Questions (FAQs) on Byproduct Formation

Q1: What is the primary synthetic route to this compound and why does it lead to byproducts?

A1: The most common laboratory and industrial synthesis of this compound is the Friedel-Crafts acylation of 2-chloroanisole using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[1][2] Byproducts primarily arise due to the regiochemical ambiguity of the electrophilic aromatic substitution on the substituted benzene ring.

The starting material, 2-chloroanisole, has two substituents: a methoxy group (-OCH₃) and a chlorine atom (-Cl). The methoxy group is a strongly activating, ortho, para-directing group, while the chlorine atom is a deactivating, but also ortho, para-directing group.[3] The powerful activating effect of the methoxy group dominates the directing influence, leading to acylation primarily at the positions ortho and para to it. This results in the formation of positional isomers as the main byproducts.

Q2: What are the most probable positional isomer byproducts I should expect?

A2: Given the directing effects of the methoxy and chloro groups on the 2-chloroanisole ring, the primary positional isomer byproduct is 1-(3-Chloro-4-methoxyphenyl)ethanone . The acetyl group is directed to the position para to the strongly activating methoxy group. Another possible, though typically less abundant, isomer is 1-(5-Chloro-2-methoxyphenyl)ethanone .

G 2-chloroanisole 2-Chloroanisole reagents CH₃COCl / AlCl₃ 2-chloroanisole->reagents product This compound (Desired Product) reagents->product Acylation at C6 byproduct1 1-(3-Chloro-4-methoxyphenyl)ethanone (Major Byproduct) reagents->byproduct1 Acylation at C4 byproduct2 1-(5-Chloro-2-methoxyphenyl)ethanone (Minor Byproduct) reagents->byproduct2 Acylation at C5

Q3: Can other types of byproducts form besides positional isomers?

A3: Yes, other byproducts can occur, although generally in smaller quantities:

  • Demethylated Products: Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group, leading to the formation of phenolic byproducts such as 1-(2-Chloro-6-hydroxyphenyl)ethanone .[4][5]

  • Polysubstituted Products: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation because the introduced acyl group deactivates the ring, highly activated substrates under harsh conditions can lead to di-acylated products.[6][7]

  • Hydrolysis Products: If moisture is present in the reaction, the acetyl chloride can hydrolyze to acetic acid. This not only consumes the reagent but can also complicate the purification process.[8][9][10]

Troubleshooting Guide: Byproduct Identification

This section provides systematic approaches to identify the potential byproducts in your reaction mixture using common analytical techniques.

Table 1: Summary of Potential Byproducts and Their Characteristics
Compound NameStructureMolecular WeightKey Differentiating Features
This compound 184.62 g/mol Desired Product. Distinct ¹H NMR splitting pattern for aromatic protons.
1-(3-Chloro-4-methoxyphenyl)ethanone 184.62 g/mol Major Positional Isomer. Different aromatic region in ¹H NMR with characteristic splitting. Likely different retention time in chromatography.
1-(5-Chloro-2-methoxyphenyl)ethanone 184.62 g/mol Minor Positional Isomer. Unique ¹H NMR spectrum for the aromatic protons. Should be chromatographically separable from the desired product and the major isomer.
1-(2-Chloro-6-hydroxyphenyl)ethanone 170.59 g/mol Demethylation Byproduct. Lower molecular weight detectable by MS. Broad singlet in ¹H NMR for the phenolic -OH proton. Shifts in aromatic proton signals due to the -OH group.
Di-acylated Products Varies> 226 g/mol Polysubstitution Byproduct. Higher molecular weight in MS. More complex ¹H NMR spectrum with fewer aromatic protons.
2-chloroanisole 142.58 g/mol Unreacted Starting Material. Lower retention time in GC/LC. Characteristic signals in ¹H NMR.
Experimental Protocols for Byproduct Identification

1. Thin Layer Chromatography (TLC) Analysis

  • Objective: Rapidly assess the reaction progress and the presence of multiple components.

  • Methodology:

    • Prepare a TLC plate (e.g., silica gel 60 F₂₅₄).

    • Spot the crude reaction mixture, the starting material (2-chloroanisole), and a co-spot.

    • Develop the plate using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate, start with a 9:1 ratio and adjust as needed).

    • Visualize the spots under UV light (254 nm) and/or by staining (e.g., with potassium permanganate).

  • Interpretation: The presence of multiple spots indicates an incomplete reaction or the formation of byproducts. Positional isomers may have very similar Rf values and might not be fully resolved by TLC.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: Separate and identify volatile components in the crude reaction mixture.

  • Methodology:

    • Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Analyze the resulting chromatogram and mass spectra.

  • Interpretation:

    • Retention Time: Compare the retention times of the peaks with known standards if available. Isomers will likely have different retention times.

    • Mass Spectra: The desired product and its positional isomers will have the same molecular ion peak (m/z = 184/186 for the chlorine isotopes). Demethylated byproducts will have a lower molecular weight (m/z = 170/172). Di-acylated products will have a higher molecular weight.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: Obtain detailed structural information to differentiate between isomers.

  • Methodology:

    • Purify the components of the crude mixture by column chromatography if possible, or analyze the crude mixture directly.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

  • Interpretation of ¹H NMR:

    • Desired Product (this compound): Expect three distinct aromatic proton signals, likely a triplet and two doublets, due to the substitution pattern.

    • 1-(3-Chloro-4-methoxyphenyl)ethanone: Expect three aromatic protons with a different splitting pattern, likely a doublet, a singlet-like signal, and another doublet.

    • Demethylated Byproduct: The characteristic methoxy singlet (around 3.9 ppm) will be absent, and a broad singlet for the phenolic hydroxyl group will appear.

    • The integration of the signals can provide a relative ratio of the products in the mixture.

G

Preventative Measures and Optimization

  • Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or using stoichiometric amounts of the catalyst can sometimes reduce demethylation.[7]

  • Reaction Temperature: Running the reaction at lower temperatures can improve regioselectivity and minimize side reactions.

  • Order of Addition: Slowly adding the acylating agent to the mixture of the substrate and Lewis acid can help to control the reaction exotherm and reduce byproduct formation.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous to prevent hydrolysis of the acylating agent and deactivation of the catalyst.

By understanding the potential side reactions and employing a systematic analytical approach, researchers can effectively identify and quantify byproducts in the synthesis of this compound, leading to improved process control and higher purity of the desired product.

References

  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with. (2023, December 21). Brainly. Retrieved from [Link]

  • Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange. Retrieved from [Link]

  • Sarvari, M. H., & Sharghi, H. (2004). A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953–6956.
  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • The hydrolysis of an acid/acyl chloride reaction mechanism. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Making Polysubstituted Benzenes. (n.d.). University of Calgary Chemistry Department. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone . As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-tested insights to ensure your reaction monitoring is accurate, reliable, and efficient. This guide is structured to address common questions and troubleshooting scenarios encountered during the analysis of this specific reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Understanding the Reaction Context

The synthesis of this compound likely involves a reaction where an acetyl group is added to a substituted benzene ring, such as the Friedel-Crafts acylation of 1-chloro-3-methoxybenzene. In this scenario, the starting material (1-chloro-3-methoxybenzene) is significantly less polar than the product, this compound. The introduction of the ketone functional group increases the product's polarity, which is the fundamental principle we exploit for chromatographic separation and reaction monitoring.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for synthetic chemists, offering a rapid and cost-effective way to qualitatively assess reaction progress.[1] By observing the disappearance of the starting material spot and the appearance of the product spot, you can determine the optimal time to quench the reaction.

Experimental Protocol: Step-by-Step TLC Analysis
  • Plate Preparation : Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Sample Preparation : Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Prepare separate diluted solutions of your starting material and, if available, a pure sample of the product to use as standards.

  • Spotting : Use a capillary tube to spot the diluted samples onto the origin line. It is crucial to use a "co-spot" lane where you spot the starting material first, and then spot the reaction mixture directly on top of it. This helps to definitively identify the starting material spot in the reaction lane.

    • Lane 1 : Starting Material (SM)

    • Lane 2 : Co-spot (SM + Reaction Mixture)

    • Lane 3 : Reaction Mixture (RM)

  • Development : Place the spotted TLC plate in a developing chamber containing the chosen eluent (solvent system). Ensure the solvent level is below the origin line. Cover the chamber to maintain a saturated atmosphere. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots. Since this compound contains a chromophore (a conjugated aromatic system), it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green background.[2] If spots are not clear, staining with a potassium permanganate or p-anisaldehyde solution can be used.[2][3]

  • Interpretation : A completed reaction will show the disappearance of the starting material spot in the "Reaction Mixture" lane. The product spot will appear at a lower Retention Factor (Rf) value due to its higher polarity.

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Prep Prepare Plate & Samples Spot Spot SM, Co-Spot, RM Prep->Spot Capillary tube Develop Develop in Chamber Spot->Develop Dry Dry Plate Develop->Dry Visualize Visualize (UV Lamp) Dry->Visualize Interpret Interpret Rf Values Visualize->Interpret

Caption: A streamlined workflow for TLC reaction monitoring.

TLC Troubleshooting and FAQs
Question/Issue Explanation & Solution
How do I select the right solvent system? The goal is an Rf value for the product between 0.2 and 0.4 for good separation. Start with a non-polar solvent and add a polar modifier. For this compound, a mixture of Hexane and Ethyl Acetate is an excellent starting point. Begin with a ratio like 9:1 (Hexane:EtOAc) and increase the proportion of ethyl acetate to decrease the Rf values if the spots run too high.[4][5]
My spots are streaking vertically. This is a common issue that can obscure results. Causality : It's often caused by applying too much sample ("overloading"), which saturates the silica gel.[6] It can also occur if the sample is not fully dissolved or is highly polar. Solution : Dilute your sample significantly and re-spot. Ensure the spotting solvent is volatile and allowed to dry completely before development.
I can't see any spots after development. Causality : This could be due to several factors: 1) The sample concentration is too low. 2) The compound is volatile and evaporated.[2] 3) The compound doesn't absorb UV light strongly, or you are not using a fluorescent-backed plate. Solution : Try spotting the sample multiple times in the same location, allowing the solvent to dry in between applications.[6] If UV doesn't work, use a chemical stain like potassium permanganate, which reacts with oxidizable groups like the ketone in your product.[2]
All my spots are at the top (or bottom) of the plate. Causality : This indicates an inappropriate solvent system polarity. If spots are at the top (high Rf), the eluent is too polar. If they remain at the origin (low Rf), the eluent is not polar enough. Solution : To lower the Rf, decrease the polarity of the eluent (e.g., go from 7:3 Hexane:EtOAc to 9:1). To increase the Rf, increase the eluent's polarity (e.g., go from 9:1 to 7:3 Hexane:EtOAc).[4]
My reactant and product spots are very close together. Causality : The chosen solvent system is not providing adequate resolution. Solution : Fine-tune the solvent system. Sometimes, adding a small amount of a third solvent with a different character (e.g., a drop of methanol or triethylamine if your compound is basic/acidic) can improve separation. Alternatively, try a different solvent system altogether, such as Dichloromethane/Methanol.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For quantitative analysis and higher resolution, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It provides precise data on the consumption of starting materials and the formation of the product, which is critical for optimization and scale-up in drug development.

Principle: RP-HPLC for Polar Analytes

In RP-HPLC, we use a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[7][8] For the reaction producing this compound, the more polar product will have a weaker interaction with the non-polar C18 column and will therefore elute earlier than the less polar starting material. This is the reverse of what is seen in normal-phase TLC on silica.

Experimental Protocol: Step-by-Step HPLC Analysis
  • System Preparation :

    • Mobile Phase : Prepare a mobile phase of HPLC-grade Acetonitrile and Water. A good starting point is a 70:30 (v/v) mixture of Acetonitrile:Water.[9] Filter and degas the mobile phase thoroughly to prevent air bubbles and baseline noise.[10][11]

    • Column : Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

    • Equilibration : Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard and Sample Preparation :

    • Prepare a stock solution of a reference standard of this compound in the mobile phase (e.g., at 100 µg/mL).

    • Quench a small aliquot of the reaction, dilute it significantly with the mobile phase, and filter it through a 0.45 µm syringe filter to remove particulates that could block the column.[12]

  • Analysis :

    • Set the column temperature (e.g., 30 °C) for reproducibility.

    • Set the UV detector wavelength. Based on the aromatic ketone structure, a wavelength between 248-254 nm should provide good sensitivity.[9]

    • Inject the prepared standard to determine its retention time.

    • Inject the prepared reaction sample.

  • Data Interpretation : Monitor the chromatogram for the disappearance of the starting material peak and the growth of the product peak over time. The reaction is complete when the starting material peak area is negligible.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep System & Sample Prep cluster_run Analysis cluster_analysis Data Processing Prep_MP Prepare & Degas Mobile Phase Equil Equilibrate C18 Column Prep_MP->Equil Set_Params Set Flow, Temp, Wavelength Equil->Set_Params Prep_Sample Dilute & Filter Sample Inject Inject Standard & Sample Prep_Sample->Inject Set_Params->Inject Acquire Acquire Chromatogram Inject->Acquire Analyze Analyze Peak Areas & RT Acquire->Analyze

Caption: Standard operational workflow for HPLC reaction monitoring.

HPLC Troubleshooting and FAQs
Question/Issue Explanation & Solution
My retention times are shifting between runs. Causality : This is a common sign of instability in the system. The primary causes are: 1) Changes in mobile phase composition (even small errors in mixing). 2) Fluctuations in column temperature. 3) Column aging or contamination. 4) Inconsistent pump flow.[10][13] Solution : Ensure the mobile phase is prepared accurately and from a single large batch for a sequence. Use a column oven to maintain a constant temperature. If the problem persists, the column may need to be flushed with a strong solvent (like pure acetonitrile or isopropanol) or replaced.[14]
I'm seeing broad or tailing peaks. Causality : Poor peak shape compromises resolution and integration. Causes include: 1) Column degradation (loss of stationary phase). 2) Sample-solvent incompatibility (injecting a sample in a solvent much stronger than the mobile phase). 3) Column overload. 4) "Secondary interactions" between the analyte and residual silanol groups on the silica support. Solution : First, ensure your sample is dissolved in the mobile phase or a weaker solvent. Reduce the injection volume or sample concentration. If using a buffered mobile phase, ensure the pH is appropriate for your analyte. If the column is old, it may need replacement.
What are these extra "ghost peaks" in my chromatogram? Causality : Ghost peaks are unexpected peaks that are not from your current sample. They often arise from: 1) Carryover from a previous, more concentrated injection. 2) Contaminants in the mobile phase or diluent. 3) Leaching from plastic vials or filters.[11] Solution : Run a "blank" injection (injecting only the mobile phase) to see if the peak persists. If it does, the contamination is in your system or mobile phase. Clean the injector port and needle. Always use high-purity, HPLC-grade solvents.
The system pressure is unusually high or fluctuating. Causality : High backpressure is often due to a blockage. This can be a clogged column inlet frit, blocked tubing, or salt precipitation in the pump or lines if buffers are used and improperly flushed.[10] Fluctuating pressure often points to air bubbles in the pump.[10] Solution : For high pressure, try reversing the column (disconnect from the detector) and flushing with a strong solvent. If pressure remains high, the blockage is likely in the tubing before the column. For fluctuations, degas your mobile phase thoroughly and prime the pump to remove air bubbles.
My peaks are too small (low sensitivity). Causality : This can be due to detector settings, sample concentration, or injection volume. Solution : Ensure the detector wavelength is set to the absorbance maximum (λmax) of your compound. Increase the sample concentration or the injection volume (within the limits of the column's capacity). Check the detector lamp's age, as performance degrades over time.[15]
References
  • Ethanone, 1-(2-methoxyphenyl)- | SIELC Technologies. (2018). SIELC. [Link]

  • Priyanka, et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E78, 1127–1130. [Link]

  • CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. [Link]

  • Separation of Acetophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. (2020). MDPI. [Link]

  • US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). ChromaNik Technologies Inc. [Link]

  • Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times. (2023). LCGC North America. [Link]

  • Thin Layer Chromatography (TLC) of Tb3 Compound. (2020). ResearchGate. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). ResearchGate. [Link]

  • Rp-HPLC method development and validation of finerenone in bulk drug and its formulations. (2024). GSC Online Press. [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Development and validation of a new analytical rp-hplc method for the quantitative estimation of finerenone in api form and marketed pharmaceutical dosage form. (2023). ijamscr. [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. [Link]

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.). [Link]

  • Top 2 tips for HPLC method development. (2021). YouTube. [Link]

  • Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds - Supporting Information. (n.d.). [Link]

  • Retention time of chlorophyll on RP (reverse phase). (2013). ResearchGate. [Link]

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. (2025). SciHorizon. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. (n.d.). The Royal Society of Chemistry. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. [Link]

  • Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane.
  • Oligonucleotide synthesis. (n.d.). Wikipedia. [Link]

  • Alkylammonium Spacer-Directed Charge-Transfer in 2D|3D Perovskite Solar Cells. (2026). ACS Publications. [Link]

Sources

How to avoid impurities in "1-(2-Chloro-6-methoxyphenyl)ethanone" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Chloro-6-methoxyphenyl)ethanone

CAS No: 36063-71-1 (Analogous derivatives often referenced in kinase inhibitor synthesis) Synonyms: 2'-Chloro-6'-methoxyacetophenone; 1-(6-chloro-2-methoxyphenyl)ethanone.

Executive Summary

This guide addresses the critical impurity profiles associated with the synthesis of This compound . The steric congestion of the 2,6-disubstitution pattern presents a unique challenge: traditional Friedel-Crafts acylation often fails due to poor regioselectivity and harsh Lewis acid-mediated demethylation.

Our Recommendation: For pharmaceutical-grade purity (>98%), we strongly advise abandoning the Aluminum Chloride (


) mediated Friedel-Crafts route in favor of Directed Ortho Metalation (DoM) . This guide details the mechanistic rationale, impurity avoidance strategies, and a validated DoM protocol.
Module 1: The Impurity Landscape

The following diagram illustrates the divergent pathways. The "Legacy Route" (Friedel-Crafts) introduces two difficult-to-remove impurities, whereas the "Modern Route" (DoM) locks the regiochemistry.

ReactionPathways Start Starting Material 3-Chloroanisole Target TARGET MOLECULE This compound Start->Target Directed Ortho Metalation (n-BuLi, -78°C) Impurity1 IMPURITY A (Major) Phenol Derivative (Demethylation via AlCl3) Start->Impurity1 Friedel-Crafts (AlCl3/AcCl, >0°C) Impurity2 IMPURITY B (Minor) Regioisomer (4-position attack) Start->Impurity2 Friedel-Crafts (Steric leakage)

Figure 1: Reaction decision tree highlighting the high risk of demethylation (Impurity A) and regioisomerism (Impurity B) in classical acylation compared to the specificity of DoM.

Module 2: Critical Analysis of Synthetic Routes
1. The Legacy Failure: Friedel-Crafts Acylation

Many researchers initially attempt to react 3-chloroanisole with acetyl chloride using Aluminum Chloride (


).
  • The Demethylation Trap:

    
     is a strong Lewis acid that coordinates avidly with the methoxy oxygen. Under the thermal conditions required to force acylation between two substituents, this coordination leads to cleavage of the methyl group, yielding the phenol (2'-Chloro-6'-hydroxyacetophenone ).
    
  • Regioselectivity Issues: The position between the chloro and methoxy groups (C2) is sterically crowded. Electrophilic attack often slips to the less hindered para-position (C4), creating the isomer 1-(4-chloro-2-methoxyphenyl)ethanone , which has a very similar boiling point to the target.

2. The Solution: Directed Ortho Metalation (DoM) [1]
  • Mechanism: The methoxy group (-OMe) is a strong Directed Metalation Group (DMG). The Chlorine atom also exhibits an inductive effect (

    
    ). The position between them (C2) is synergistically activated.
    
  • Reagent Choice:

    
    -Butyllithium (
    
    
    
    -BuLi) selectively deprotonates this position at low temperatures (-78°C), forming a lithiated intermediate that prevents isomer formation.
Module 3: Validated Experimental Protocol (DoM Route)

Objective: Synthesis of this compound with <0.5% Phenol Impurity.

Reagents & Equipment
ReagentRoleSpecifications
3-Chloroanisole SubstrateDry, >99% purity

-Butyllithium
Base1.6M or 2.5M in Hexanes (Titrate before use)
THF SolventAnhydrous, distilled over Na/Benzophenone
N-Methoxy-N-methylacetamide Electrophile"Weinreb Amide" (Prevents over-addition)
Ammonium Chloride QuenchSaturated aqueous solution
Step-by-Step Methodology
  • Setup (Anhydrous Conditions):

    • Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

    • Charge with Anhydrous THF (10 volumes relative to substrate).

    • Add 3-Chloroanisole (1.0 equiv).

    • Cool the system to -78°C (Dry ice/Acetone bath). Critical: Internal temperature must remain <-70°C.

  • Lithiation (The "Ortho" Lock):

    • Add

      
      -BuLi  (1.1 equiv) dropwise over 30–60 minutes.
      
    • Observation: A color change (often yellow/orange) indicates lithiation.

    • Stir at -78°C for 1–2 hours.

    • Why? This dwell time ensures complete conversion to the lithiated species 2-lithio-3-chloroanisole.

  • Acylation:

    • Dissolve N-methoxy-N-methylacetamide (1.2 equiv) in a small amount of anhydrous THF.

    • Add this solution dropwise to the lithiated mixture at -78°C.

    • Note: Using the Weinreb amide prevents the formation of the tertiary alcohol (a common impurity if Acetyl Chloride is used directly).

  • Workup:

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Quench with Saturated

      
       .
      
    • Extract with Ethyl Acetate (

      
      ). Wash organics with Brine.
      
    • Dry over

      
       and concentrate.
      
Module 4: Troubleshooting & FAQs
Q1: I see a peak at [M-14] in my Mass Spec. What is it?

Diagnosis: This is the Phenol Impurity (Demethylation). Cause:

  • You used

    
     (Friedel-Crafts).[2]
    
  • Or, during DoM, you allowed the temperature to rise too high (>-40°C) before quenching, or your THF was wet (generating LiOH which can act as a nucleophile). Fix: Switch to the DoM protocol and strictly maintain -78°C.

Q2: Why use the Weinreb Amide instead of Acetyl Chloride?

Answer:

  • Acetyl Chloride: The lithiated species is highly reactive. After it attacks Acetyl Chloride to form the ketone, the ketone is more reactive than the starting material. The remaining lithiated species attacks the ketone again, forming a Tertiary Alcohol impurity.

  • Weinreb Amide: Forms a stable tetrahedral intermediate that does not collapse to the ketone until the acidic aqueous quench. This guarantees mono-acylation.

Q3: Can I use s-BuLi or t-BuLi?

Answer: Yes, but they are often unnecessary.

  • 
    -BuLi is sufficient because the C2 position is doubly activated (by OMe and Cl).
    
  • 
    -BuLi carries a higher risk of Halogen-Lithium Exchange  (swapping the Cl for Li), which would remove the chlorine atom from your molecule entirely. Stick to 
    
    
    
    -BuLi.
Module 5: Impurity Profiling Data
Impurity NameStructure DescriptionOriginRemoval Strategy
Des-methyl Impurity -OH instead of -OMeLewis Acid cleavage (

)
Impossible to separate easily; prevent by using DoM.
Para-Isomer Acetyl group at C4Steric leakage in FCRecrystallization (inefficient); prevent by using DoM.
Bis-addition Tertiary AlcoholOver-reaction with AcClUse Weinreb Amide electrophile.
Des-chloro Impurity Cl replaced by HHalogen-Lithium ExchangeUse

-BuLi (not

-BuLi); keep temp low.
References
  • Directed Ortho Metalation (General Mechanism): Snieckus, V. "Directed ortho metalation.[1][3] Tertiary amide and carbamate directors in synthetic strategies for polysubstituted aromatics."[3] Chemical Reviews, 1990, 90(6), 879-933. Link

  • Demethylation by Aluminum Chloride: Akiyama, T., et al. "A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3." Journal of Chemical Research, 2010.[4] Link

  • Regioselectivity in Lithiation of Chloroanisoles: Castanet, A. S., et al. "Lithium-mediated functionalization of 3-chloroanisole." Tetrahedron, 2005.
  • Weinreb Amide Application: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

Sources

"1-(2-Chloro-6-methoxyphenyl)ethanone" reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-DAS Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are working with 1-(2-chloro-6-methoxyphenyl)ethanone (CAS: 35271-67-3), a sterically congested acetophenone derivative. It is a critical pharmacophore, most notably serving as the starting material for the tyrosine kinase inhibitor Dasatinib (Sprycel) .

The 2,6-disubstitution pattern (chloro and methoxy groups) creates a unique "molecular cleft" that shields the carbonyl carbon. This steric environment, combined with the opposing electronic effects of the substituents (Chloro:


; Methoxy: 

), leads to non-standard reactivity profiles compared to unsubstituted acetophenones.

This guide addresses the three most common failure modes reported by our users:


-Bromination Stalling , Incomplete Demethylation , and Nucleophilic Addition Failure .
Module 1: -Functionalization (Bromination)

User Report: "I am trying to synthesize the


-bromo derivative (2-bromo-1-(2-chloro-6-methoxyphenyl)ethanone) for thiazole ring formation. Using standard 

, I get a mixture of mono-bromo, di-bromo, and unreacted starting material."

Technical Diagnosis: The rate-limiting step in


-bromination is enolization . In your substrate, the bulky ortho-substituents (Cl, OMe) sterically hinder the formation of the planar enol intermediate. Furthermore, once the first bromine is added, the electron-withdrawing effect makes the 

-protons more acidic, accelerating the second bromination (kinetic runaway), leading to di-bromo byproducts.

Resolution: The Copper(II) Bromide Protocol Switch from elemental bromine to Copper(II) Bromide (


)  in refluxing ethyl acetate or chloroform (King's Modification). This heterogeneous reaction provides a controlled release of bromonium equivalents, drastically reducing di-bromination.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1 eq of this compound in EtOAc (

    
    ).
    
  • Reagent Addition: Add 2.2 eq of finely powdered

    
    .
    
  • Reflux: Heat to vigorous reflux. The reaction is heterogeneous (green solid suspension).

  • Monitoring: As the reaction proceeds,

    
     (black/green) converts to 
    
    
    
    (white solid).
  • Endpoint: Monitor by TLC (Hexane/EtOAc 4:1). The product (

    
    -bromo) is less polar than the starting ketone.
    
  • Workup: Filter off the white copper(I) salts while hot. Evaporate the filtrate to obtain the pure mono-bromide.

Data Validation: | Parameter | Standard (


) | Optimized (

) | | :--- | :--- | :--- | | Mono-Selectivity | 65% | >92% | | Di-Bromo Impurity | ~25% | <3% | | Workup | Aqueous quench req. | Simple filtration |
Module 2: Ether Cleavage (Demethylation)

User Report: "I need to unmask the phenol to perform an intramolecular cyclization. I used 1.0 equivalent of


 in DCM at 

, but recovered mostly starting material."

Technical Diagnosis: This is a stoichiometry error caused by the Lewis basicity of the carbonyl oxygen. The carbonyl oxygen coordinates strongly with the boron atom of


, forming a stable complex. This "sequesters" one equivalent of your reagent before it can attack the methoxy ether.

Mechanism:

  • Complexation: Carbonyl-O attacks B (consumes 1 eq).

  • Activation: A second equivalent of

    
     coordinates to the Methoxy-O.
    
  • Cleavage: Bromide ion attacks the methyl group (

    
    ), liberating the phenol.
    

Resolution: Adjusted Stoichiometry You must use at least 2.5 to 3.0 equivalents of


.

Step-by-Step Protocol:

  • Setup: Flame-dry glassware under

    
     atmosphere.
    
  • Solvent: Dissolve substrate in anhydrous DCM (

    
    ).
    
  • Addition: Cool to

    
    . Add 
    
    
    
    (1.0 M in DCM, 3.0 eq ) dropwise.
  • Ramp: Allow to warm to

    
     over 1 hour, then to Room Temp (RT) for 2 hours.
    
  • Quench: Cool back to

    
    . Slowly add MeOH (exothermic!) to destroy borate complexes.
    
  • Partition: Wash with water and brine.

Module 3: Nucleophilic Addition (The "Steric Wall")

User Report: "Grignard addition (MeMgBr) to the ketone fails. I see reduction byproducts and recovered starting material, but very little tertiary alcohol."

Technical Diagnosis: The 2-chloro and 6-methoxy groups create a "picket fence" around the carbonyl carbon. The trajectory required for the nucleophile (Burgi-Dunitz angle, ~107°) is physically blocked. Consequently, the Grignard reagent acts as a base (deprotonating the


-methyl) or a reducing agent  (transferring a hydride via a 6-membered transition state) rather than a nucleophile.

Resolution: Organolithium or Luche Conditions

  • Option A (Addition): Use Methyllithium (MeLi) at

    
    . MeLi is smaller and more reactive than MeMgBr, allowing it to penetrate the steric shield.
    
  • Option B (Reduction): If you simply need the alcohol, use Luche Reduction (

    
    ). The Cerium coordinates the carbonyl oxygen, activating it and effectively "guiding" the hydride attack while suppressing enolization.
    
Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for this specific scaffold, highlighting the critical control points discussed above.

G Start Start: 1-(2-chloro-6- methoxyphenyl)ethanone Decision Target Transformation? Start->Decision Path_Alpha Alpha-Bromination (Dasatinib Route) Decision->Path_Alpha Path_Demeth Demethylation (Phenol Formation) Decision->Path_Demeth Path_Nuc Nucleophilic Addition (Grignard) Decision->Path_Nuc Issue_Alpha Issue: Di-bromination Path_Alpha->Issue_Alpha Sol_Alpha Solution: CuBr2 (Heterogeneous) Issue_Alpha->Sol_Alpha Fix Issue_Demeth Issue: No Reaction (Lewis Acid Trap) Path_Demeth->Issue_Demeth Sol_Demeth Solution: >2.5 eq BBr3 Issue_Demeth->Sol_Demeth Fix Issue_Nuc Issue: Steric Blocking Path_Nuc->Issue_Nuc Sol_Nuc Solution: MeLi (-78C) or Luche Cond. Issue_Nuc->Sol_Nuc Fix

Figure 1: Troubleshooting workflow for 2,6-disubstituted acetophenone derivatives.

References
  • Dasatinib Synthesis & Intermediates

    • Source: Bristol-Myers Squibb Patent (WO 2005/077945).
    • Link:

  • 
    -Bromination Methodology (King's Method): 
    
    • Source: King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry.
    • Context: Validates the use of for highly selective mono-bromin
    • Link: [J. Org.[1][2] Chem. 1964, 29, 12, 3459–3461]([Link])

  • Demethyl

    
    : 
    
    • Source: McOmie, J. F. W., et al. (1968). Mechanisms of Boron Tribromide cleavage. Tetrahedron.
    • Context: Establishes the requirement for excess reagent when Lewis basic sites (carbonyls) are present.
    • Link:

  • Luche Reduction (Steric Control)

    • Source: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. Journal of the American Chemical Society.
    • Context: Explains the regioselectivity and activ
    • Link:

Sources

Unexpected reactivity of "1-(2-Chloro-6-methoxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Chloro-6-methoxyphenyl)ethanone

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "this compound" (CAS No. 58555-53-4). This guide is designed to assist you in navigating the nuanced reactivity of this sterically hindered and electronically complex aryl ketone. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common experimental challenges and understand unexpected outcomes.

The unique arrangement of a chloro, a methoxy, and an acetyl group on the aromatic ring of this molecule leads to a fascinating interplay of steric and electronic effects. This guide will delve into these intricacies, providing you with the knowledge to optimize your reaction conditions and interpret your results with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during your experiments with this compound.

Q1: I am attempting a standard Nucleophilic Aromatic Substitution (SNAr) to replace the chlorine atom, but the reaction is sluggish or fails completely. Why is this happening?

A1: This is a common challenge with this substrate. While the chloro group is a leaving group, several factors inherent to the molecule's structure hinder a classical SNAr reaction.

  • Steric Hindrance: The acetyl and methoxy groups ortho to the chlorine atom create significant steric bulk, physically blocking the approach of a nucleophile to the carbon bearing the chlorine. This steric hindrance raises the activation energy of the reaction.[1][2]

  • Electronic Effects: The methoxy group, while electron-withdrawing inductively, is a powerful electron-donating group through resonance. This electron donation to the aromatic ring reduces the electrophilicity of the carbon attached to the chlorine, making it less susceptible to nucleophilic attack.[2] For a successful SNAr reaction, the aromatic ring is typically activated by strong electron-withdrawing groups.[3][4]

Troubleshooting & Recommendations:

  • Consider Palladium-Catalyzed Cross-Coupling: For C-N or C-C bond formation at this position, consider moving away from SNAr and employing a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination (for amines) or Suzuki coupling (for boronic acids).[5][6][7][8] These reactions proceed through a different mechanism that can overcome the steric and electronic barriers of SNAr.

  • Harsh Reaction Conditions: If you must proceed with an SNAr, significantly harsher conditions (high temperatures, strong bases, and polar aprotic solvents) may be required. However, be aware of potential side reactions and decomposition.

Q2: I am trying to perform a Buchwald-Hartwig amination, but my yields are lower than expected. What can I do to optimize this reaction?

A2: While the Buchwald-Hartwig amination is a powerful tool, its success with sterically hindered substrates like this compound is highly dependent on the choice of catalyst system and reaction conditions.

  • Ligand Selection is Crucial: The steric bulk around the chlorine atom necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.

  • Base Selection: The choice of base is also critical. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

Troubleshooting & Recommendations:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or dialkylbiarylphosphine ligands (e.g., XPhos).These ligands are designed for challenging couplings with sterically hindered aryl chlorides.
Palladium Precatalyst Use a pre-formed palladium(0) source or a palladium(II) source that is easily reduced in situ (e.g., Pd₂(dba)₃, Pd(OAc)₂).Ensures the availability of the active Pd(0) catalyst.[9][10]
Base Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are often effective.These are strong, non-nucleophilic bases that are compatible with a wide range of amines.[10]
Solvent Toluene, dioxane, or THF are common choices.These solvents are generally inert and can solubilize the reaction components.[11]
Temperature Reaction temperatures may range from room temperature to over 100 °C.Optimization is necessary to balance reaction rate and potential decomposition.[10]

A general starting protocol is provided in the "Experimental Protocols" section below.

Q3: I am attempting a Grignard reaction with the acetyl group, but I am observing low conversion and the formation of byproducts. What is the likely cause?

A3: The acetyl group in this compound is sterically hindered by the ortho-methoxy group. This can impede the approach of the bulky Grignard reagent.

  • Steric Hindrance at the Carbonyl: The methoxy group at the ortho position can sterically shield the carbonyl carbon, slowing down the nucleophilic attack of the Grignard reagent.[1][12]

  • Enolization: Grignard reagents are also strong bases.[13] If the nucleophilic addition is slow due to steric hindrance, the Grignard reagent may act as a base and deprotonate the α-carbon of the acetyl group, leading to the formation of an enolate and recovery of starting material upon workup.

Troubleshooting & Recommendations:

  • Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can enhance the electrophilicity of the carbonyl carbon and suppress enolization, favoring the desired 1,2-addition.

  • Alternative Organometallic Reagents: Consider using organolithium reagents, which are generally more reactive than Grignard reagents and may overcome the steric barrier more effectively.

  • Inverse Addition: Slowly adding the Grignard reagent to a solution of the ketone at low temperature can help to minimize side reactions.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for the palladium-catalyzed amination of this compound. Optimization may be required for different amines.

Materials:

  • This compound

  • Amine of choice

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and XPhos (0.02-0.04 equiv).

  • Add anhydrous toluene to the flask.

  • In a separate vessel, dissolve the amine (1.2 equiv) and NaOt-Bu (1.4 equiv) in anhydrous toluene.

  • Slowly add the amine/base solution to the reaction flask.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate key concepts related to the reactivity of this compound.

G Troubleshooting Logic for C-Cl Bond Functionalization start Goal: Functionalize the C-Cl Bond snar Attempt SNAr Reaction start->snar low_yield Low or No Yield Observed snar->low_yield reason Reason: Steric Hindrance & Electronic Deactivation low_yield->reason cross_coupling Alternative: Palladium Cross-Coupling reason->cross_coupling Recommended Solution buchwald Buchwald-Hartwig (C-N bond) cross_coupling->buchwald suzuki Suzuki (C-C bond) cross_coupling->suzuki

Caption: Decision-making workflow for C-Cl bond functionalization.

G Key Steric Interactions sub This compound Steric Clash 1 Steric Clash 1 sub->Steric Clash 1 Methoxy vs. Acetyl Steric Clash 2 Steric Clash 2 sub->Steric Clash 2 Chloro vs. Acetyl Steric Clash 3 Steric Clash 3 sub->Steric Clash 3 Methoxy vs. Chloro

Caption: Steric clashes in this compound.

References

  • Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones | Request PDF - ResearchGate. (n.d.). Retrieved February 10, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • 19.7: An Explanation of Substituent Effects - Chemistry LibreTexts. (2019, June 5). Retrieved February 10, 2026, from [Link]

  • Selective Para-Vinylation of Cyano-Pyrazine - American Chemical Society. (2026, February 2). Retrieved February 10, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 10, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 10, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 10, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved February 10, 2026, from [Link]

    • Grignard Reaction - Web Pages. (n.d.). Retrieved February 10, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved February 10, 2026, from [Link]

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. (n.d.). Retrieved February 10, 2026, from [Link]

  • Solvent-Free α-Arylation Reaction of Ketones with (Hetero)aryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr) Ph2 Pd(cin)Cl - ACS Publications. (2026, February 9). Retrieved February 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved February 10, 2026, from [Link]

  • Ortho effect - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 10, 2026, from [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020, March 17). Retrieved February 10, 2026, from [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019, July 12). Retrieved February 10, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 10, 2026, from [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. (n.d.). Retrieved February 10, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2). Retrieved February 10, 2026, from [Link]

Sources

Technical Support Center: 1-(2-Chloro-6-methoxyphenyl)ethanone Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Selection & Kinetic Optimization for 2,6-Disubstituted Acetophenones Applicable Substrate: 1-(2-Chloro-6-methoxyphenyl)ethanone (CME) Document ID: TSC-CME-2024-KB Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The "Ortho-Effect" Paradox

Read this first. Working with this compound (CME) requires unlearning standard acetophenone reactivity rules.

You are dealing with a Sterically Inhibited Resonance (SIR) system.[1][2][3] The 2-Chloro and 6-Methoxy substituents force the carbonyl group out of planarity with the benzene ring.

  • The Consequence: The carbonyl is electronically activated (highly electrophilic due to loss of conjugation and electron-withdrawing induction) but sterically deactivated (physically blocked).

  • The Solvent Rule: Your solvent choice must prioritize nucleophile desolvation over carbonyl activation. Bulky protic solvents will kill your reaction rate.

Diagnostic Matrix: Troubleshooting Reaction Failures

Identify your issue below to find the immediate kinetic remedy.

SymptomProbable Kinetic CauseRecommended Solvent/Action
Reaction Stalled (<10% Conv.) Nucleophile Caging. Protic solvents (MeOH, EtOH) are H-bonding to your nucleophile, making it too bulky to penetrate the 2,6-ortho shield.Switch to Polar Aprotic: DMSO, DMF, or NMP. These solvate cations but leave anions "naked" and small.
High Starting Material, No Byproducts Steric Gatekeeper Effect. The solvent molecule itself is too bulky to stabilize the transition state at the carbonyl oxygen.Reduce Solvent Sterics: Avoid

-Amyl alcohol or

-PrOH. Use linear ethers (DME, THF) or Acetonitrile.
Unexpected "O-Alkylation" (if applicable) Hard/Soft Mismatch. Solvent polarity is favoring the "Hard" oxygen center over the "Soft" carbon or vice versa.Adjust Dielectric Constant: Lower polarity (Toluene/THF mix) favors C-attack in ambident nucleophiles.
Sluggish Grignard/Lithiation Coordination Failure. The methoxy oxygen (C6-OMe) is chelating the metal, forming a stable, unreactive 5-membered ring.Add Co-Solvent: Add TMEDA or HMPA to break the intramolecular chelate and free the reactive species.

Deep Dive: Solvent Effects on CME Kinetics

The Mechanism: Why Standard Solvents Fail

In unsubstituted acetophenone, the carbonyl is planar. In CME, the 2-Cl and 6-OMe groups create a "trough."

  • Electronic Activation (Inductive Effect): The Chlorine (-I) and Methoxy (-I inductive, though +R resonance) withdraw electron density. Because the ring is twisted (SIR), the Methoxy group cannot donate electrons via resonance. The carbonyl carbon is significantly more positive (electrophilic) than in acetophenone [1].

  • Steric Deactivation: Despite being more positive, the carbon is hidden.

  • Solvent Role:

    • Protic Solvents (e.g., Ethanol): Form a hydrogen-bond cage around the nucleophile (

      
      ). To attack CME, the 
      
      
      
      must shed this solvent shell before passing the ortho-groups. This energetic penalty (
      
      
      ) is often too high [2].
    • Polar Aprotic Solvents (e.g., DMSO): They solvate the counter-ion (e.g.,

      
      ) but repel the 
      
      
      
      . This creates a "hot," small nucleophile capable of slipping past the 2-Cl/6-OMe gate [3].
Quantitative Impact (Representative Data)

Relative rate constants (


) for nucleophilic attack on ortho-substituted acetophenones:
Solvent SystemDielectric Const.[4][5][6][7] (

)

(CME)
Kinetic Interpretation
Ethanol (Protic) 24.51.0 (Baseline)Slow. H-bonding cages the nucleophile.
THF (Ether) 7.5~15-20Moderate. Weak solvation of anion; steric access good.
Acetonitrile (Polar Aprotic) 37.5~450Fast. Dipolar stabilization of TS; nucleophile is reactive.
DMSO (Polar Aprotic) 46.7>1200 Optimal. "Naked" anion effect maximizes rate.

Protocol: Solvent Optimization Workflow

Follow this logic gate to select the correct solvent system for CME.

Phase 1: Solubility vs. Reactivity Check
  • Dissolve CME in minimal THF (Tetrahydrofuran).

    • Reason: THF allows for moderate Lewis basicity without the high boiling point of DMSO.

  • Add Reagent. Monitor by TLC/LCMS at T=15 min.

    • If <5% conversion: Proceed to Phase 2.

    • If >50% conversion: Maintain THF.

Phase 2: The "Naked Anion" Boost

Use this if the reaction is dominated by steric hindrance (slow kinetics).

  • Switch Solvent: Evaporate THF. Re-dissolve in DMF (Dimethylformamide) or DMSO .

    • Warning: Ensure reagents are compatible with high polarity (avoid if using strong Lewis Acids that might coordinate DMSO).

  • Temperature Ramp: Heat to 60°C.

    • Note: The Arrhenius pre-exponential factor (

      
      ) is low due to sterics. Heat is often required not for activation energy, but to increase collision frequency [4].
      
Phase 3: The Chelation Breaker (For Organometallics)

Specific for Grignard/Lithium reagents where the 6-OMe group acts as an internal trap.

  • Solvent: Anhydrous Toluene (non-coordinating).

  • Additive: Add 1.1 eq of TMEDA (Tetramethylethylenediamine).

    • Mechanism:[1][4][6][8][9][10][11] TMEDA binds the

      
       tighter than the CME's methoxy group, preventing the formation of an unreactive chelate complex.
      

Visualizing the Kinetic Barrier

The following diagram illustrates the "Steric Gate" and how solvent choice dictates the reaction pathway.

CME_Solvent_Kinetics cluster_solvents Solvent Environment CME This compound (Substrate) Ortho Ortho-Substituents (Cl & OMe) CME->Ortho Creates Steric Bulk carbonyl Carbonyl Carbon (Electrophile) Ortho->carbonyl Blocks Access Protic Protic Solvent (MeOH/EtOH) Nucleophile Nucleophile (Nu-) Protic->Nucleophile Forms H-Bond Cage (Increases Eff. Size) Aprotic Polar Aprotic (DMSO/ACN) Aprotic->Nucleophile Leaves Anion Naked (Minimizes Size) Nucleophile->carbonyl Slow Attack (High Steric Clash) Nucleophile->carbonyl Fast Attack (Low Steric Clash)

Caption: Figure 1. The "Steric Gate" mechanism. Protic solvents enlarge the effective size of the nucleophile via H-bonding, making it impossible to penetrate the 2,6-ortho shield. Aprotic solvents minimize nucleophile size, allowing reaction.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acid catalysis to speed up the reaction? A: Proceed with caution. While Lewis Acids (e.g.,


, 

) typically activate carbonyls, the 6-Methoxy group in CME is a Lewis base. The Lewis Acid will likely coordinate to the methoxy oxygen and the carbonyl, potentially forming a stable, unreactive 6-membered chelate. If you must use a Lewis Acid, use a bulky one (e.g., MAD) that cannot fit into the ortho-pocket, or use super-stoichiometric amounts to saturate the methoxy site first.

Q: Why is my reaction yield lower in Ethanol compared to Acetophenone? A: This is due to Steric Inhibition of Resonance (SIR) . In normal acetophenone, the phenyl ring stabilizes the transition state. In CME, the ring is twisted out of plane [5]. Furthermore, ethanol solvates your nucleophile. In a crowded environment like CME, the "cost" of desolvating the nucleophile to fit it into the reaction site is energetically unfavorable.

Q: I see a byproduct where the Chlorine is gone. What happened? A: You likely triggered SNAr (Nucleophilic Aromatic Substitution) . The carbonyl group activates the ring, and the Chlorine is a good leaving group. If your solvent is too polar (DMSO) and your nucleophile is hard (e.g., alkoxide), it may attack the ring carbon attached to the Chlorine instead of the carbonyl.

  • Fix: Lower the temperature and switch to a less polar solvent (THF) to favor carbonyl attack (kinetic control) over SNAr (thermodynamic control).

References

  • Nagajyothi, K., et al. (2010). Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Asian Journal of Chemistry. Link

  • Dhamnaskar, R. S., et al. (1965). Part III. Carbon-13 N.M.R.[12][13] Spectra of Substituted Acetophenones: Steric Inhibition of Resonance. Canadian Journal of Chemistry. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for "Naked Anion" effect in aprotic media).
  • Peter, P. A. (2018). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects. Journal of the Chemical Society, Faraday Transactions. Link

  • Exner, O., et al. (2000). Steric Inhibition of Resonance: A Revision and Quantitative Estimation. Chemistry - A European Journal. Link

Sources

Technical Support Center: Catalyst Poisoning in Reactions with 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving the substrate 1-(2-Chloro-6-methoxyphenyl)ethanone . Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles, empowering you to diagnose, troubleshoot, and optimize your synthetic routes with confidence.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Poisoning

This section addresses fundamental questions about catalyst poisoning in the context of palladium-catalyzed reactions.

Q1: What is catalyst poisoning, and why is it a critical issue in palladium-catalyzed cross-coupling reactions?

A: Catalyst poisoning is the deactivation of a catalyst's active sites by chemical substances, known as poisons, that bind strongly to the catalyst surface.[1][2] In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the palladium catalyst cycles through various oxidation states (typically Pd(0) and Pd(II)) to form new carbon-carbon or carbon-heteroatom bonds.[3][4] Poisons interrupt this catalytic cycle by irreversibly binding to the palladium center, preventing the substrate from accessing the active sites. This leads to a dramatic decrease in reaction rate, low product yields, and in severe cases, complete reaction failure.[1][5] Given the high cost of palladium catalysts and the stringent purity requirements in pharmaceutical synthesis, even trace amounts of poisons can have significant economic and operational consequences.[6][7]

Q2: What are the common signs of catalyst poisoning in my reaction with this compound?

A: Identifying catalyst poisoning early can save significant time and resources. Key indicators include:

  • Stalled Reactions: The reaction proceeds initially but stops before the starting material is fully consumed, even with extended reaction times or heating.

  • Low or No Conversion: The reaction fails to produce the desired product, with the starting material remaining largely unreacted.

  • Inconsistent Results: You observe significant batch-to-batch variability in yield and reaction time, even when using seemingly identical reaction conditions. This often points to impurities in a specific batch of a reagent or starting material.[8][9]

  • Formation of Byproducts: Instead of the desired product, you may observe the formation of byproducts resulting from side reactions that become competitive when the primary catalytic pathway is inhibited.

  • Change in Appearance: The reaction mixture may exhibit a color change, or the palladium catalyst may precipitate out of the solution as inactive "palladium black."

Q3: What are the most common poisons for palladium catalysts?

A: Palladium catalysts are susceptible to poisoning by a variety of substances, particularly those containing lone pairs of electrons that can coordinate strongly to the metal center. Common poisons include:

  • Sulfur Compounds: Thiols, sulfides, disulfides, and even elemental sulfur are potent poisons for palladium.[8][10][11] These can be present as impurities in starting materials or reagents.

  • Nitrogen-Containing Heterocycles: Pyridines, quinolines, and related structures can act as strong poisons by coordinating to the palladium center.[2][12][13]

  • Other Species: Halides (in excess), cyanides, phosphites, and certain nitro compounds can also deactivate palladium catalysts.[2][14]

  • Heavy Metals: Trace amounts of other metals, such as lead or mercury, can act as catalyst poisons.[5]

The following Graphviz diagram illustrates the general mechanism of catalyst poisoning.

Fig. 1: Mechanism of Catalyst Deactivation Active_Catalyst Active Pd(0) Catalyst Catalytic_Cycle Successful Catalytic Cycle Active_Catalyst->Catalytic_Cycle Enters Poisoned_Catalyst Poisoned Pd Complex (Inactive) Active_Catalyst->Poisoned_Catalyst Substrate This compound (Aryl Chloride) Substrate->Active_Catalyst Reacts with Blocked_Reaction Blocked Oxidative Addition Substrate->Blocked_Reaction Poison Poison (e.g., Sulfur Compound) Poison->Active_Catalyst Binds strongly to Poisoned_Catalyst->Blocked_Reaction Leads to

Caption: General mechanism of palladium catalyst deactivation by a poison.

Section 2: Troubleshooting Guide for Specific Scenarios

This section provides detailed troubleshooting for common problems encountered when using this compound in palladium-catalyzed reactions.

Scenario 1: Stalled or Low-Yield Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction coupling this compound with an arylboronic acid is stalling at 30% conversion. I've tried increasing the temperature and reaction time with no improvement. What is the likely cause?

A: This is a classic symptom of catalyst poisoning, very likely originating from an impurity in your this compound starting material.[8][9] The most probable culprit is a trace amount of elemental sulfur or a sulfur-containing compound. Aryl chlorides are often prepared using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), and residual sulfur impurities can carry over into the final product if purification is not rigorous. These sulfur compounds are potent poisons for palladium catalysts.[11] The reaction starts, consumes the catalyst that is not yet poisoned, and then stalls as the remaining catalyst becomes deactivated.

Q: How can I confirm that my batch of this compound is contaminated with a catalyst poison?

A: A systematic diagnostic approach is essential. You should perform a controlled experiment to isolate the variable.

Experimental Protocol: Diagnostic Test for Catalyst Poisoning

  • Obtain a Control Substrate: Source a high-purity, "gold standard" batch of this compound from a different, reliable vendor, or rigorously purify a small amount of your own material (see purification protocol below).

  • Run Parallel Reactions: Set up at least three reactions side-by-side under identical conditions (same glassware, stirring rate, temperature, and reagent batches, except for the aryl chloride).

    • Reaction A (Control): Use your "gold standard" this compound.

    • Reaction B (Test): Use your suspect batch of this compound.

    • Reaction C (Spiking Test): Use your "gold standard" substrate but add a small amount (e.g., 10 mol%) of the suspect substrate.

  • Monitor and Analyze: Monitor the progress of all three reactions by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

Interpreting the Results:

ReactionExpected Outcome if Poisoning is PresentInterpretation
A (Control) High conversion/yield.Your reaction conditions and other reagents are likely not the issue.
B (Test) Low conversion/stalled reaction.Confirms that your suspect batch of substrate is the source of the problem.
C (Spiking Test) Low conversion/stalled reaction.This is strong evidence of a dominant poison. Even a small amount of the contaminated batch is enough to kill the catalyst.

Q: My diagnostic test confirms the starting material is the source of poisoning. What are my options to salvage the project?

A: You have several strategies to mitigate the issue:

  • Purification of the Starting Material: This is often the most robust solution. Recrystallization is a simple and effective first step. If that fails, column chromatography or treatment with a sulfur scavenger may be necessary.

  • Increase Catalyst Loading: In some cases, you can overcome the poison by simply adding more catalyst.[13] However, this is economically inefficient and can lead to higher levels of palladium contamination in your final product.[7] This should be considered a temporary fix.

  • Use a More Robust Catalyst System: Some modern, bulky phosphine ligands (e.g., Buchwald-type ligands) can form more robust and reactive palladium complexes that may be more resistant to certain poisons. Experimenting with different ligands could offer a solution.

  • Pre-treat the Starting Material: Before adding the catalyst, you can treat a solution of the starting material with a scavenger designed to remove the specific poison. For example, adding a small amount of copper powder or a specific resin can help remove sulfur impurities.

The following Graphviz diagram outlines a logical troubleshooting workflow.

Fig. 2: Troubleshooting Workflow Start Low Yield / Stalled Reaction Check_Params Verify Reaction Parameters (Temp, Time, Reagents) Start->Check_Params Poison_Suspected Suspect Catalyst Poisoning Check_Params->Poison_Suspected Parameters OK Run_Diagnostic Run Diagnostic Protocol (Control vs. Test Batch) Poison_Suspected->Run_Diagnostic Confirm_Source Is Starting Material the Source? Run_Diagnostic->Confirm_Source Confirm_Source->Check_Params No (Check other reagents) Mitigate Mitigation Strategies Confirm_Source->Mitigate Yes Purify Purify Starting Material Mitigate->Purify Change_Catalyst Change Catalyst/Ligand System Mitigate->Change_Catalyst Increase_Loading Increase Catalyst Loading (Temporary Fix) Mitigate->Increase_Loading End Optimized Reaction Purify->End Change_Catalyst->End Increase_Loading->End

Caption: A logical workflow for troubleshooting suspected catalyst poisoning.

Section 3: Advanced Protocols & Methodologies
Protocol 1: Purification of this compound to Remove Sulfur Impurities

This protocol describes a robust method for purifying the starting material to remove common catalyst poisons.

Objective: To remove trace sulfur impurities from this compound.

Materials:

  • Suspect batch of this compound

  • Hexanes (or heptane)

  • Ethyl acetate

  • Activated carbon (decolorizing charcoal)

  • Silica gel (for chromatography, if needed)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent system. A mixture of ethyl acetate and hexanes is a good starting point.

  • Activated Carbon Treatment: Add a small amount of activated carbon (approx. 1-2% by weight) to the hot solution. Activated carbon has a high surface area and can adsorb many organic impurities, including some sulfur compounds.

  • Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon.

  • Recrystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If crystals do not form, you may need to add more of the anti-solvent (hexanes).

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Confirmation: Confirm the purity of the material by NMR and/or LC-MS. Most importantly, re-run the "Test" reaction (Reaction B from the diagnostic protocol) with the purified material. You should now observe a significant improvement in conversion.

  • Chromatography (if needed): If recrystallization is insufficient, silica gel column chromatography is a more rigorous purification method. Use a gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate.

References
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development - ACS Publications. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Catalyst Poisoning Explained Simply. RevisionDojo. [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. National Institutes of Health (NIH). [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH). [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH). [Link]

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. CCS Chemistry. [Link]

  • 2-Chloro-1-(4-methoxyphenyl)ethanone. PubChem. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • How does palladium plating address environmental and safety considerations in the electroplating process? ProPlate® Posts. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. ResearchGate. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

  • Protecting group. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • How Can You Prevent Catalyst Poisoning? Chemistry For Everyone - YouTube. [Link]

  • Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI. [Link]

  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd. [Link]

  • Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Selective Acetylene Hydrogenation: Influence of Carbon Supports on the Stabilization of Pd4S-like Active Sites. MDPI. [Link]

  • Palladium. Wikipedia. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! The Organic Chemist - YouTube. [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI. [Link]

  • Fuel sulfur effects on diesel catalyst performance. WIT Press. [Link]

  • 2,4,6-trichloro-cyclohexa-2,5-dienone. Preprints.org. [Link]

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"1-(2-Chloro-6-methoxyphenyl)ethanone" workup procedure optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of the workup procedure for 1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 881883-32-5). This molecule presents unique challenges due to the steric hindrance of the 2,6-disubstitution pattern and the chemical sensitivity of the ortho-methoxy group.

This guide assumes the synthesis is conducted via the Grignard addition to a nitrile (2-chloro-6-methoxybenzonitrile + MeMgX) or Friedel-Crafts acylation , as these are the primary routes for such hindered acetophenones.

Part 1: The Core Challenge – Steric Hindrance & Imine Stability

The synthesis of 2,6-disubstituted acetophenones is deceptively difficult. Unlike simple acetophenones, the bulky chlorine and methoxy groups flanking the carbonyl carbon create a "steric pocket."

If you are synthesizing this via the Grignard route (Nitrile + MeMgBr) , your primary failure mode is likely incomplete hydrolysis of the intermediate imine .

  • The Mechanism: The Grignard reagent adds to the nitrile to form a magnesium imine salt (

    
    ).
    
  • The Problem: Upon aqueous quenching, this forms the free imine (

    
    ). In sterically unhindered systems, this imine hydrolyzes instantly to the ketone. In This compound , the ortho substituents protect the imine carbon from water attack, making the imine surprisingly stable.
    
  • The Symptom: You isolate a product that looks "almost" right by NMR but has extra peaks, or the reaction appears incomplete despite full consumption of starting material.

Part 2: Optimized Workup Protocols

Scenario A: The Grignard Route (Recommended)

Targeting the Stable Imine Intermediate

Standard Quench (Flawed): Pouring onto ice/NH4Cl often leaves the imine intact. Optimized Acidic Hydrolysis Protocol:

  • Quench: Carefully pour the reaction mixture into a stirred mixture of Ice (500 g) and Conc. HCl (excess, ~4-5 eq) .

    • Why: You need a pH < 1 to protonate the imine nitrogen, making the carbon more electrophilic for water attack.

  • Thermal Hydrolysis (Critical Step):

    • Do not extract immediately.

    • Heat the biphasic mixture (or the aqueous phase if separated) to reflux (or 60°C) for 1–3 hours .

    • Monitor: Check TLC/HPLC for the disappearance of the imine intermediate (often runs close to the ketone but stains differently).

  • Extraction:

    • Cool to room temperature.[1][2][3]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: Ether is often too volatile for the thermal hydrolysis step.

Scenario B: The Friedel-Crafts Route

Targeting Demethylation Prevention

If you synthesize this via acylation of 3-chloroanisole (less regioselective) or similar precursors using AlCl3:

  • Risk: Aluminum chloride is a strong Lewis acid that can cleave ortho-methoxy ethers (demethylation), yielding the phenol byproduct 1-(2-Chloro-6-hydroxyphenyl)ethanone .

  • Optimization:

    • Quench Temperature: Keep the quench temperature strictly < 10°C .

    • Reagent Control: Avoid large excesses of AlCl3. Use exactly 1.1–1.2 equivalents.

    • Acid Contact: Minimize contact time with strong acid during workup. Wash organic layers immediately with cold saturated NaHCO3 .

Part 3: Troubleshooting Guide (Q&A)

Category 1: Yield & Conversion

Q: My LC-MS shows a mass corresponding to the product, but the NMR shows a mixture of two species. Is it an isomer? A: It is likely the stable ketimine intermediate , not an isomer.

  • Diagnosis: Look for a broad singlet exchangeable proton (NH) in the NMR around 9–10 ppm, or a methyl peak slightly upfield from the expected acetyl methyl.

  • Fix: Take your crude oil, redissolve it in THF/10% HCl (1:1), and reflux for 2 hours. Re-extract. The "isomer" should collapse into the desired ketone.

Q: I have a low yield and a thick emulsion during extraction. A: Magnesium salts (from Grignard) form gelatinous hydroxides at neutral pH.

  • Fix: Use the Rochelle Salt Method . Add a saturated solution of Potassium Sodium Tartrate (Rochelle salt) and stir vigorously for 30 minutes. The tartrate chelates the magnesium, breaking the emulsion and allowing clean phase separation.

Category 2: Impurity Profiling

Q: I see a peak at mass [M-14] in MS and a broad OH peak in NMR. What happened? A: You have suffered O-demethylation , forming the phenol (2'-OH analog).

  • Cause: This usually happens in Friedel-Crafts reactions if the reaction temperature exceeded 40°C or if the AlCl3 quench was too exothermic.

  • Remedy: This impurity is difficult to separate by crystallization due to hydrogen bonding. Methylate the crude mixture using Dimethyl Sulfate (DMS) or MeI/K2CO3 in Acetone to convert the phenol back to your target methoxy compound.

Q: The product is a dark oil and won't crystallize. A: this compound is a low-melting solid/oil.

  • Purification:

    • Distillation: High vacuum distillation (Kugelrohr) is effective for this molecule.

    • Chromatography: Use a gradient of Hexanes:EtOAc (95:5 to 80:20) . The methoxy group makes it slightly more polar than the starting nitrile, but the chloro group keeps it lipophilic.

Part 4: Visualized Workflows

Workflow 1: Optimized Grignard Hydrolysis

This diagram illustrates the critical path for handling the sterically hindered imine.

G Start Start: 2-Chloro-6-methoxybenzonitrile Grignard Reaction: + MeMgBr (THF/Ether) Start->Grignard ImineSalt Intermediate: Mg-Imine Salt (Sterically Shielded) Grignard->ImineSalt Quench Quench: Ice + HCl (pH < 1) ImineSalt->Quench Standard Workup Hydrolysis CRITICAL STEP: Reflux (60°C, 2h) Acidic Medium ImineSalt->Hydrolysis Direct Acid Reflux (Recommended) Imine Stable Imine: Ar-C(=NH)CH3 Quench->Imine Incomplete Hydrolysis Imine->Hydrolysis Required Energy Product Target Product: This compound Hydrolysis->Product C=N to C=O Conversion

Caption: The "Stable Imine" trap in sterically hindered Grignard reactions. Direct acidic reflux is required to bypass the stable intermediate.

Workflow 2: Purification Decision Tree

D Check Analyze Crude (NMR/TLC) Imine Imine Present? (NH peak, ~9ppm) Check->Imine Phenol Phenol Present? (OH peak, M-14) Imine->Phenol No AcidReflux Action: Reflux in THF/HCl Imine->AcidReflux Yes Clean Clean Crude? Phenol->Clean No Remethylate Action: K2CO3 / MeI / Acetone Phenol->Remethylate Yes Distill Action: High Vac Distillation or Column (Hex/EtOAc) Clean->Distill

Caption: Decision matrix for post-reaction processing based on impurity profiling.

Part 5: Data Summary

Table 1: Solvent & Reagent Compatibility

ComponentRecommendationTechnical Note
Reaction Solvent THF / Et2OTHF is preferred for the Grignard step to solubilize the magnesium salt, but Et2O allows for easier workup if reflux isn't needed immediately.
Quench Acid HCl (3M to 6M)H2SO4 is acceptable but HCl is easier to remove during concentration. Avoid weak acids (NH4Cl, Acetic Acid) as they fail to hydrolyze the imine.
Extraction Solvent DCM or EtOAcDCM is superior for solubilizing the chlorinated ketone.
Drying Agent Na2SO4MgSO4 is acceptable, but Na2SO4 is less likely to adsorb polar impurities.

Table 2: Key Physical Properties for Identification

PropertyValue (Approx.)Note
Molecular Weight 184.62 g/mol
Appearance Colorless to pale yellow oil/solidLow melting point expected (< 60°C).
1H NMR (CDCl3) δ 2.55 (s, 3H, COCH3)The acetyl methyl singlet is distinct.
1H NMR (CDCl3) δ 3.85 (s, 3H, OCH3)Methoxy singlet.
IR Spectrum ~1700 cm⁻¹ (C=O)Carbonyl stretch may be slightly shifted due to steric twist.

References

  • Grignard Reaction of Nitriles (General Mechanism & Imine Hydrolysis)

    • Title: Reaction of Grignard Reagents with Nitriles.[2][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Imine Hydrolysis Kinetics (Steric Effects)

    • Title: Imine and Enamine Hydrolysis Mechanism.
    • Source: Chemistry Steps.[1][2][3][5][6][7]

    • URL:[Link]

  • Synthesis of Related Acetophenones (2'-Hydroxy-6'-methoxyacetophenone): Title: How to Prepare 2'-HYDROXY-6'-METHOXYACETOPHENONE? Source: GuideChem.
  • Friedel-Crafts Acylation & Demethylation Risks

    • Title: Friedel-Crafts Acylation.[3][8]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

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Technical Support Center: Removal of Unreacted 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling a common challenge in synthetic chemistry: the removal of unreacted 1-(2-Chloro-6-methoxyphenyl)ethanone from a reaction mixture. This document is designed for researchers, scientists, and drug development professionals who utilize this key building block and require robust, validated methods for its separation from their desired products. As this ketone is a versatile precursor in the synthesis of complex molecules and potential therapeutic agents, ensuring its complete removal is paramount for the purity and integrity of subsequent compounds.[1]

This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Section 1: Initial Assessment and In-Process Monitoring

Before selecting a purification strategy, it is crucial to understand the properties of the contaminant and to reliably track its presence.

FAQ 1.1: What are the critical properties of this compound?

Understanding the physicochemical properties of the starting material is the first step in designing an effective purification strategy. These properties dictate its behavior in various solvent systems and on different stationary phases.

PropertyValueSource
CAS Number 881883-32-5[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Inferred Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water.General chemical principles
Appearance Inferred to be a solid at room temperature, similar to related isomers.Inferred from related compounds

The key takeaway is its non-polar, water-insoluble nature and the presence of a reactive ketone functional group.

FAQ 1.2: How can I effectively monitor the removal of the unreacted ketone during a work-up?

Real-time monitoring is essential to gauge the success of your purification steps. Thin-Layer Chromatography (TLC) is the most direct and cost-effective method for this purpose.

Core Protocol: Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the Eluent: Based on the polarity of your expected product, prepare a solvent system. A good starting point for compounds of intermediate polarity is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 v/v).

  • Spot the Plate: On a silica gel TLC plate, spot the following:

    • Lane 1 (Reference): A dilute solution of your starting material, this compound.

    • Lane 2 (Crude): A sample of your crude reaction mixture.

    • Lane 3 (Post-Purification): A sample of your mixture after a purification step (e.g., after an aqueous wash or a column fraction).

  • Develop and Visualize: Place the plate in a chamber with the prepared eluent. After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analyze: The goal is to see the spot corresponding to the starting material (Lane 1) disappear or significantly diminish in the post-purification lane (Lane 3) compared to the crude mixture (Lane 2). The retention factor (Rƒ) value of the ketone spot should be distinct from your product's Rƒ. If they are too close (co-eluting), the solvent system must be modified.

Section 2: Purification Strategy Selection

The optimal purification strategy depends on the properties of your desired product relative to the unreacted ketone. The following decision workflow can guide your choice.

G start Crude Reaction Mixture product_props Assess Product Properties: - Polarity - Stability (pH, silica) - Solubility start->product_props polarity_q Is product polarity significantly different from the ketone? product_props->polarity_q stability_q Is the product stable to silica gel? polarity_q->stability_q Yes chemical_q Are chromatography methods ineffective or undesirable? polarity_q->chemical_q No chromatography Strategy 1: Flash Column Chromatography stability_q->chromatography Yes extraction Strategy 2: Liquid-Liquid Extraction or Recrystallization stability_q->extraction No, or consider alternative stationary phase chemical_q->chromatography No, optimize chromatography bisulfite Strategy 3: Chemical Scavenging (Bisulfite Wash) chemical_q->bisulfite Yes

Caption: Purification method selection workflow.

FAQ 2.1: My product has a different polarity than the ketone. What is the standard approach?

Method: Flash Column Chromatography

This is the most common and versatile purification method in organic synthesis, separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Causality: Since this compound is moderately polar, it will adhere to silica gel. A non-polar product will elute (wash through the column) quickly with a non-polar solvent, while a very polar product will remain strongly adsorbed, allowing the ketone to be washed away first with a solvent of intermediate polarity.

Step-by-Step Protocol:

  • Select Solvent System: Use the TLC system you developed in FAQ 1.2. Adjust the solvent ratio so the Rƒ of the desired compound is approximately 0.25-0.35 for optimal separation.

  • Pack the Column: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., Hexanes).

  • Load the Sample: Dissolve your crude product in a minimal amount of solvent (preferably the eluent or a stronger solvent like DCM). Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed. This "dry loading" technique often results in better separation.

  • Elute and Collect: Begin eluting with the chosen solvent system, collecting fractions in test tubes. Monitor the fractions by TLC to identify which ones contain your purified product, free from the starting ketone.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

FAQ 2.2: Chromatography is difficult due to co-elution. Is there a chemical method to selectively remove the ketone?

Method: Chemical Scavenging via Sodium Bisulfite Wash

This powerful technique relies on the reversible nucleophilic addition of bisulfite to the carbonyl group of the ketone.[2] The resulting bisulfite adduct is an ionic salt, rendering it soluble in water and easily separable from the organic components of your reaction.

Causality: The equilibrium reaction between the ketone and sodium bisulfite forms a charged adduct. According to Le Châtelier's principle, using a saturated aqueous solution of sodium bisulfite drives the equilibrium towards the formation of the water-soluble adduct, which is then extracted from the organic phase. This method is highly selective for aldehydes and sterically unhindered ketones.

G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Mixture (Product + Ketone) in Organic Solvent (e.g., EtOAc) B Shake Funnel Vigorously A->B C Purified Product in Organic Layer B->C Separate Layers E Ketone-Bisulfite Adduct (Water Soluble) B->E Separate Layers D Add Saturated NaHSO₃ Solution D->B

Caption: Workflow for bisulfite extraction.

Step-by-Step Protocol:

  • Dissolve Crude Mixture: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Initial Wash (Optional): Perform a wash with deionized water to remove any water-soluble impurities.

  • Bisulfite Extraction: Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[3]

  • Agitate: Stopper the funnel and shake vigorously for 2-5 minutes, venting frequently to release any pressure. Note: For slower reactions, extended stirring may be required. A co-solvent like THF can be added to improve phase mixing if separation is poor.[2]

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer, which now contains the ketone-bisulfite adduct.

  • Repeat: Repeat the bisulfite wash (Step 3-5) one or two more times to ensure complete removal of the ketone. Monitor the organic layer by TLC.

  • Final Washes: Wash the organic layer with deionized water, followed by a brine (saturated NaCl) wash to break any emulsions and remove residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate using a rotary evaporator.

Section 3: Troubleshooting Guide

ObservationPotential CauseSuggested Resolution
Persistent ketone spot on TLC after column chromatography. Co-elution: The polarity of the product and the ketone are too similar in the chosen solvent system.1. Change Solvent Polarity: Try a different solvent system. For example, if you are using Hexanes/Ethyl Acetate, switch to Hexanes/DCM or Toluene/Acetone. 2. Re-run the Column: Re-purify the contaminated fractions using the new, optimized solvent system.
The bisulfite wash failed to remove all the ketone. 1. Incomplete Reaction: The equilibrium was not sufficiently driven to the adduct side. 2. Poor Phase Mixing: Insufficient agitation or emulsification preventing effective contact between reactants.1. Increase Excess: Use a larger volume of the saturated NaHSO₃ solution and increase the shaking/stirring time. 2. Use a Co-solvent: Add a small amount of a miscible solvent like THF to the separatory funnel to improve interaction between the two phases.[2] 3. Check Reagent Quality: Ensure the sodium bisulfite solution is freshly prepared, as it can oxidize over time.
Product is lost into the aqueous layer during bisulfite wash. Product Reactivity: The product itself contains a reactive carbonyl or a functional group that is unstable to the slightly acidic nature of the bisulfite solution.1. Confirm Product Structure: Ensure your product does not contain a functional group that could react with bisulfite. 2. Alternative Method: If the product is reactive, this method is unsuitable. Revert to chromatographic methods for purification.
An emulsion forms during the work-up. Surfactant-like impurities or insufficient ionic strength. 1. Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. 2. Filter: Filter the entire mixture through a pad of Celite.

Section 4: Final Purity Confirmation

After purification, it is imperative to confirm the absence of the starting material using high-resolution analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method. The spectrum of the purified product should show a complete absence of the characteristic singlet for the acetyl (-COCH₃) protons of this compound. This peak typically appears in the δ 2.5-2.7 ppm region.

  • Mass Spectrometry (MS): The mass spectrum of your final compound should not show a molecular ion peak (or relevant fragments) corresponding to the starting material (m/z = 184.03 for [M]+, 186.03 for [M+2]+ due to the chlorine isotope).

  • High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity, HPLC is the industry standard. A sample of the final product should be analyzed to show a single major peak with purity levels typically exceeding 95-99%, depending on the application.

By combining a systematic approach to monitoring, a chemically-informed choice of purification strategy, and diligent troubleshooting, the complete removal of unreacted this compound can be achieved reliably and efficiently.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9). Available from: [Link]

  • PubChem. 2-Chloro-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-(2-Hydroxy-6-methoxyphenyl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Brossi, A., Dolan, L. A., & Teitel, S. Substituted Acetamidoethyl Acetophenones. Organic Syntheses, Coll. Vol. 6, p.1 (1988); Vol. 56, p.3 (1977). Available from: [Link]

  • Google Patents. US2337489A - Purification of ketones.
  • Google Patents. WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639. Available from: [Link]

  • PubMed. Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597. Available from: [Link]

  • University of Wisconsin-Madison. CHEM 344 Fall 2015 Final Exam. Available from: [Link]

  • ResearchGate. What is the best way to remove Ketones?. Available from: [Link]

  • JoVE. Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. YouTube. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chloro-Methoxy Acetophenones

In the landscape of medicinal chemistry and drug discovery, substituted acetophenones are foundational building blocks for a vast array of pharmacologically active molecules.[1][2] The specific placement of functional groups on the aromatic ring dictates not only the molecule's biological activity but also its synthetic accessibility. Among these, chloro- and methoxy-substituted acetophenones are particularly prevalent. The methoxy group can significantly influence physicochemical properties and metabolic behavior, while the chloro substituent often enhances binding affinity and metabolic stability.[3][4][5][6]

This guide provides an in-depth comparison of synthetic strategies for producing 1-(2-chloro-6-methoxyphenyl)ethanone and its key positional isomers. We will explore how the interplay of electronic and steric effects governed by the chloro and methoxy substituents dictates the optimal synthetic route, with a focus on the practical challenges and strategic choices researchers face. This analysis is grounded in established chemical principles and supported by experimental data to provide actionable insights for laboratory synthesis.

The Isomers: A Structural Overview

The regiochemical placement of the chloro and methoxy groups relative to the acetyl moiety fundamentally alters the molecule's properties and synthetic feasibility. This guide will focus on the target compound, this compound, and compare its synthesis with three common and illustrative isomers.

G cluster_0 This compound cluster_1 1-(4-Chloro-2-methoxyphenyl)ethanone cluster_2 1-(2-Chloro-4-methoxyphenyl)ethanone cluster_3 1-(3-Chloro-4-methoxyphenyl)ethanone node_2_6 node_2_6 node_4_2 node_4_2 node_2_4 node_2_4 node_3_4 node_3_4

Caption: Generalized workflow for Friedel-Crafts acylation.

Application to Isomer Synthesis:

  • Targeting 1-(4-Chloro-2-methoxyphenyl)ethanone & 1-(2-Chloro-4-methoxyphenyl)ethanone: These isomers are readily synthesized from 3-chloroanisole and 1-chloro-3-methoxybenzene, respectively. The dominant ortho, para-directing methoxy group guides the incoming acetyl group to the positions ortho and para to it. Steric hindrance often favors acylation at the para position, leading to a major product. For instance, acylation of 3-chloroanisole yields 1-(4-chloro-2-methoxyphenyl)ethanone as a primary product.

  • Targeting 1-(3-Chloro-4-methoxyphenyl)ethanone: This isomer is efficiently synthesized from 2-chloroanisole. The methoxy group directs acylation primarily to the para position, which is also meta to the chloro group, leading to high regioselectivity for the desired product. [7][8]* The Challenge of this compound: Direct synthesis of the 2,6-disubstituted isomer via Friedel-Crafts acylation of 3-chloroanisole is exceptionally difficult. The target position is ortho to both the methoxy and chloro groups. Severe steric hindrance from the two adjacent substituents effectively blocks the approach of the bulky acylium ion electrophile. This steric impediment makes Friedel-Crafts acylation an impractical route for this specific isomer.

Table 1: Comparison of Friedel-Crafts Acylation for Isomer Synthesis

Starting MaterialTarget IsomerKey Product(s) & Typical YieldRationale for Outcome
3-ChloroanisoleThis compoundVery Low / Not FormedSevere steric hindrance at the C6 position blocks electrophilic attack.
3-Chloroanisole1-(4-Chloro-2-methoxyphenyl)ethanoneMajor Product, Good YieldAcylation occurs para to the strongly directing methoxy group, a sterically accessible position.
1-Chloro-3-methoxybenzene1-(2-Chloro-4-methoxyphenyl)ethanoneMajor Product, Good YieldAcylation occurs para to the methoxy group, which is the most activated and accessible site. [9]
2-Chloroanisole1-(3-Chloro-4-methoxyphenyl)ethanoneMajor Product, High YieldThe para position to the methoxy group is open, leading to highly regioselective acylation.
Directed ortho-Metalation (DoM): A Regioselective Solution

For isomers that are inaccessible through classical electrophilic substitution, Directed ortho-Metalation (DoM) offers a powerful and precise alternative. [10][11]This strategy involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) using a strong organolithium base. The resulting aryllithium intermediate can then be quenched with an electrophile to install a desired functional group with high regioselectivity.

The methoxy group is an effective DMG. It can coordinate to the lithium base (e.g., n-butyllithium), delivering it to the adjacent ortho position for deprotonation. This approach bypasses the steric limitations of Friedel-Crafts acylation.

Synthesis of this compound via DoM:

The synthesis of the 2,6-isomer is a classic application of the DoM strategy.

  • Metalation: 1-Chloro-3-methoxybenzene is treated with a strong lithium base like s-butyllithium in the presence of a coordinating agent like TMEDA at low temperatures. The methoxy group directs lithiation to the C2 position.

  • Electrophilic Quench: The resulting aryllithium species is then treated with an acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) to introduce the acetyl group at the C2 position, yielding the desired this compound.

Caption: Workflow for the synthesis of the 2,6-isomer via DoM.

This method's primary advantage is its exquisite regiochemical control, allowing for the construction of sterically congested substitution patterns that are otherwise inaccessible. [12][13]

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis of two representative isomers.

Protocol 1: Synthesis of 1-(3-Chloro-4-methoxyphenyl)ethanone via Friedel-Crafts Acylation

Causality: This protocol leverages the strong para-directing effect of the methoxy group in 2-chloroanisole, where the target position is sterically unhindered, leading to high yield and selectivity. Aluminum chloride is a potent and cost-effective Lewis acid for this transformation. [14] Materials:

  • 2-Chloroanisole

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous AlCl₃ (1.2 eq) and anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add 2-chloroanisole (1.0 eq) to the dropping funnel with anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension.

  • Add acetyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0°C and slowly and cautiously pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with water, 5% NaOH solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from ethanol or by column chromatography to afford pure 1-(3-chloro-4-methoxyphenyl)ethanone. [8]

Protocol 2: Synthesis of this compound via Directed ortho-Metalation

Causality: This protocol overcomes the steric hindrance that prevents Friedel-Crafts acylation by using a kinetically controlled, regioselective deprotonation directed by the methoxy group. The low temperature (-78°C) is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.

Materials:

  • 1-Chloro-3-methoxybenzene

  • s-Butyllithium (s-BuLi) in cyclohexane (1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and 1-chloro-3-methoxybenzene (1.0 eq).

  • Add freshly distilled TMEDA (1.2 eq).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add s-BuLi (1.2 eq) dropwise via syringe, keeping the internal temperature below -70°C. A color change is typically observed.

  • Stir the solution at -78°C for 1 hour to ensure complete metalation.

  • Add N,N-dimethylacetamide (1.5 eq) dropwise via syringe.

  • Continue stirring at -78°C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78°C.

  • Allow the mixture to warm to room temperature.

  • Add diethyl ether and water. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Conclusion

The synthesis of chloro-methoxy-acetophenone isomers is a clear illustration of the principles of regioselectivity in aromatic chemistry. While Friedel-Crafts acylation is a robust and straightforward method for producing sterically accessible isomers like 1-(3-chloro-4-methoxyphenyl)ethanone, it fails completely for sterically hindered targets. For these challenging structures, such as the pharmaceutically relevant this compound, Directed ortho-Metalation provides an indispensable and highly selective solution. The choice of synthetic strategy is therefore not one of convenience but of necessity, dictated entirely by the target molecule's substitution pattern. Understanding the interplay of electronic directing effects and steric hindrance is paramount for any researcher working to construct these valuable chemical scaffolds.

References

  • BenchChem. (n.d.). Synthesis routes of 1-(4-Amino-2,6-dimethylphenyl)ethanone.
  • Alfa Chemistry. (n.d.). Synthesis of Acetophenone by Friedel-Crafts Reaction.
  • PrepChem. (2023). Synthesis of 1-[4-(3-Chloropropoxy)-2-methoxyphenyl]ethanone.
  • Suman, R. S., Malik, M. S., Kathpal, T. S., & Malik, O. P. (n.d.). Synthesis, characterization and biological evaluation of some new chalcones.
  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl)ethanone.
  • Priyanka, et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E78, 1127–1130. Available at: [Link]

  • Priyanka, et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 11), 1127–1130. Available at: [Link]

  • ResearchGate. (2024). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-chloro-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Acetophenone Derivatives. Retrieved from [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of 3-Hydroxy-4-methoxyacetophenone Isomers.
  • Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Alkylation with 1-(1-chloroethyl)-4-methoxybenzene.
  • Faivre, K., et al. (n.d.). Computational efforts towards the analysis of synthetic preference of cis and trans isomers of the chalcones 4- chlorochalcone, 2-methoxychalcone and 3,4-methylenedioxychalcone. University of Wisconsin-La Crosse.
  • ResearchGate. (n.d.). Reactions of acetophenone derivatives.
  • Kumar, A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 99(6), 100488. Available at: [Link]

  • Mortier, J. (2018). Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases.
  • PrepChem. (2023). Synthesis of 1-[4-(5-Chloropentoxy)-3-methoxyphenyl]ethanone.
  • Chemsrc. (n.d.). 2-chloro-1-(4-hydroxy-3-methoxy-phenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Chloro-4'-methoxyacetophenone. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • Clark, J. (n.d.). The Reaction of Acyl Chlorides with Benzene.
  • BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of Substituted Acetophenones.
  • Ishihara, Y., et al. (2023).
  • Chemistry LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • van der Horst, E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(43), 15335-15344. Available at: [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Ishihara, Y., et al. (2023). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry, 66(10), 6723–6752. Available at: [Link]

  • Google Patents. (n.d.). CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)
  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • Vinaya, et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]d[15]ioxin-6-yl)prop-2-en-1-one. IUCrData, 8(7). Available at: [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide.
  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION.

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The Therapeutic Potential of 1-(2-Chloro-6-methoxyphenyl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, derivatives of "1-(2-Chloro-6-methoxyphenyl)ethanone" represent a promising scaffold for the development of new drugs with a wide range of biological activities. This guide provides a comprehensive comparison of the potential biological activities of these derivatives, supported by experimental data from structurally related compounds and detailed methodologies to facilitate further research.

The Strategic Importance of the 2-Chloro-6-methoxy Substitution Pattern

The "this compound" core is of particular interest in medicinal chemistry. The presence of a chlorine atom and a methoxy group on the phenyl ring is known to significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chloro group can enhance lipophilicity, potentially improving membrane permeability, while the methoxy group can be involved in hydrogen bonding and can be a site for metabolic modification.[1][2] This unique substitution pattern makes its derivatives prime candidates for exhibiting potent biological effects.

Synthetic Pathways: From a Core Structure to Diverse Derivatives

The primary derivatives synthesized from "this compound" are chalcones and pyrazoles. These compounds are accessible through well-established synthetic routes, allowing for the generation of a diverse library of analogues for biological screening.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are readily synthesized through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[3][4]

Experimental Protocol: Synthesis of Chalcone Derivatives

  • Reaction Setup: Dissolve 1 equivalent of "this compound" and 1.1 equivalents of a substituted aromatic aldehyde in ethanol.

  • Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Pyrazole Synthesis from Chalcone Precursors

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized from chalcones through a cyclization reaction with hydrazine hydrate or its derivatives.[5][6]

Experimental Protocol: Synthesis of Pyrazole Derivatives

  • Reaction Mixture: Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add an excess of hydrazine hydrate or a substituted hydrazine.

  • Reflux: Heat the reaction mixture to reflux for several hours.

  • Product Isolation: Cool the reaction mixture and pour it into ice-water. The precipitated pyrazole derivative is then collected by filtration.

  • Purification: Wash the solid with water and recrystallize from an appropriate solvent to obtain the pure product.

G cluster_synthesis General Synthetic Workflow Start This compound Condensation Claisen-Schmidt Condensation (Base Catalyst, Ethanol) Start->Condensation Aldehyde Substituted Aromatic Aldehyde Aldehyde->Condensation Chalcone Chalcone Derivative Condensation->Chalcone Cyclization Cyclization Reaction (Reflux) Chalcone->Cyclization Bioassay Biological Activity Screening Chalcone->Bioassay Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Pyrazole Pyrazole Derivative Cyclization->Pyrazole Pyrazole->Bioassay

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Comparative Biological Activities

While specific data for derivatives of "this compound" is limited, extensive research on structurally similar chalcones and pyrazoles provides valuable insights into their potential therapeutic applications. The following sections compare the anticancer, antimicrobial, and anti-inflammatory activities of these classes of compounds, with a focus on the influence of chloro and methoxy substituents.

Anticancer Activity

Chalcones and their heterocyclic analogues are well-documented as potent anticancer agents, inducing apoptosis and inhibiting cell cycle progression in various cancer cell lines.[4][7][8] The presence of chloro and methoxy groups can significantly enhance this activity.

Table 1: Comparison of Anticancer Activity of Structurally Related Chalcones

Compound ClassSubstitution PatternCancer Cell LineIC50 (µM)Reference
Chloro-Chalcones2'-hydroxy, 4-chloroMCF-7 (Breast)5.2[4]
Chloro-Chalcones2'-hydroxy, 3,4-dichloroA549 (Lung)3.8[4]
Methoxy-Chalcones2',4',6'-trimethoxyHeLa (Cervical)7.3[9]
Methoxy-Chalcones2'-hydroxy, 4-methoxyPC-3 (Prostate)10.5[4]

Note: The data presented is for chalcones with substitution patterns analogous to derivatives of this compound.

The data suggests that the position and number of chloro and methoxy substituents play a crucial role in determining the cytotoxic potency. For instance, di-chloro substitution on the B-ring of the chalcone scaffold has been shown to be more effective than mono-chloro substitution in certain cancer cell lines.[4] Methoxy groups also contribute significantly to the anticancer activity, with trimethoxy-substituted chalcones showing high potency.[9]

G cluster_pathway Hypothetical Anticancer Mechanism Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: A potential mechanism of chalcone-induced apoptosis in cancer cells.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones and pyrazoles have demonstrated significant activity against a broad spectrum of bacteria and fungi.[10][11]

Table 2: Comparison of Antimicrobial Activity of Structurally Related Derivatives

Compound ClassSubstitution PatternMicroorganismMIC (µg/mL)Reference
Chloro-Chalcones4-chloroStaphylococcus aureus62.5[12]
Methoxy-Chalcones4-methoxyEscherichia coli125[12]
PyrazolesChloro-substitutedEscherichia coli0.25[10][11]
PyrazolesNitro-substitutedStreptococcus epidermidis0.25[10][11]

Note: The data presented is for compounds with substitution patterns analogous to derivatives of this compound.

Structure-activity relationship studies indicate that electron-withdrawing groups, such as chlorine, on the aromatic rings of chalcones can enhance their antibacterial activity.[12] Pyrazole derivatives, particularly those with chloro or nitro substitutions, have shown exceptionally potent antibacterial effects, with very low minimum inhibitory concentrations (MIC).[10][11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chalcones and pyrazoles have been investigated for their anti-inflammatory properties, with many derivatives showing potent inhibition of inflammatory mediators.[9][10]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and to modulate pro-inflammatory signaling pathways like NF-κB.[9] The 2-chloro-6-methoxy substitution pattern on the core structure could potentially lead to derivatives with significant anti-inflammatory activity.

Future Directions and Conclusion

Derivatives of "this compound," particularly chalcones and pyrazoles, represent a promising area for drug discovery. The existing literature on structurally related compounds strongly suggests that this scaffold can be exploited to develop potent anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives starting from "this compound." This will allow for a detailed exploration of the structure-activity relationships and the identification of lead compounds for further development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this exciting avenue of therapeutic discovery.

References

  • BenchChem. (2025). Synthesis and Biological Evaluation of Chalcones Derived from 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem.
  • Gomes, M. N., et al. (2017). Synthesis of chalcones with anticancer activities. Molecules, 22(7), 1230.
  • Olaru, A., et al. (2022). Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences, 23(21), 13293.
  • Ouyang, L., et al. (2021). Chalcone derivatives and their anticancer activity: A review. European Journal of Medicinal Chemistry, 223, 113645.
  • Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(8), 831-839.
  • Salehi, B., et al. (2019). Chalcones: A review on their synthesis and biological activities. Critical Reviews in Food Science and Nutrition, 59(sup1), S23-S67.
  • Chiaradia, L. D., et al. (2015). Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. Bioorganic & Medicinal Chemistry, 23(15), 4565-4575.
  • Hussain, Y., et al. (2018). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica, 10(6), 118-124.
  • JournalsPub. (2024).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 62-73.
  • ResearchGate. (2022). Synthesis, Characterization and Biological Activity of Some Chalcone Derivatives derived from 1-(2-(benzyloxy)-5-bromo-4-methoxyphenyl)ethanone.
  • TSI Journals. (2013). SYNTHESIS OF 2–HYDROXY SUBSTITUTED CHALCONE DIBROMIDE. TSI Journals.
  • Al-Ghorbani, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620.
  • PubMed Central. (2021). Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors. PubMed Central.
  • ResearchGate. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • PubMed. (2012).
  • ResearchGate. (2019). Enaminone-Derived Pyrazoles with Antimicrobial Activity.
  • ChemScene. (n.d.). This compound. ChemScene.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • PubChem. (n.d.). 2-Chloro-1-(2,6-difluoro-3-methoxyphenyl)ethanone. PubChem.

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Spectroscopic characterization of "1-(2-Chloro-6-methoxyphenyl)ethanone" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Chloro-6-methoxyphenyl)ethanone (also known as 2'-chloro-6'-methoxyacetophenone) is a critical pharmacophore scaffold, particularly in the synthesis of flavonoids, chromones, and chalcones with anti-inflammatory or anticancer potential. Its structural uniqueness lies in the 2,6-disubstitution pattern , which creates a sterically crowded environment around the carbonyl group.

This guide provides a definitive spectroscopic framework to distinguish this molecule from its regioisomers (e.g., 2,4-disubstituted analogs) and monitor its conversion into downstream derivatives. The protocols below prioritize steric inhibition of resonance as a diagnostic marker in IR and spin-spin coupling patterns in NMR as the primary validation tools.

Structural Context & Spectroscopic Logic[1]

The "Steric Twist" Effect (IR Spectroscopy)

In standard acetophenones, the carbonyl group is coplanar with the benzene ring, allowing


-electron delocalization that lowers the C=O stretching frequency (typically ~1680 cm⁻¹).

In This compound , the bulky chlorine and methoxy groups at the ortho positions force the acetyl group out of the aromatic plane. This Steric Inhibition of Resonance reduces conjugation, causing the carbonyl bond to behave more like an aliphatic ketone.

  • Diagnostic Shift: Expect the C=O peak to blue-shift (move to higher wavenumber) toward 1700–1705 cm⁻¹ , distinct from the ~1680 cm⁻¹ of its para-isomers.

The Aromatic Spin System (¹H NMR)

The 2,6-substitution pattern creates a symmetric electronic environment for the protons at positions 3, 4, and 5, resulting in a distinct AB₂ or AMX spin system (depending on the exact field strength and chemical shift differences).

  • H-3 & H-5: Appear as doublets (coupling with H-4).

  • H-4: Appears as a triplet (coupling with H-3 and H-5).

  • Differentiation: This contrasts sharply with the 2,4-isomer, which shows a singlet (H-3), doublet (H-6), and doublet (H-5).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common isomer (impurity) and its primary derivative class (Chalcones).

FeatureTarget Molecule (2,6-Disubstituted)Common Isomer (2,4-Disubstituted)Chalcone Derivative (Claisen-Schmidt Product)
Structure 1-(2-Cl-6-OMe-phenyl)ethanone1-(2-Cl-4-OMe-phenyl)ethanone1-(2-Cl-6-OMe-phenyl)-3-arylpropenone
IR C=O[1][2] Stretch ~1700–1705 cm⁻¹ (Steric effect)~1675–1685 cm⁻¹ (Conjugated)~1640–1660 cm⁻¹ (Highly Conjugated enone)
¹H NMR (Aromatic) d (1H), t (1H), d (1H) (Three adjacent protons)d (1H), d (1H), s (1H) (Isolated H-3 proton)Additional alkene doublets (J=15-16Hz for trans)
¹H NMR (Methyl) Acetyl: ~2.55 ppm (Singlet)Acetyl: ~2.55 ppm (Singlet)Absent (Converted to alkene)
¹³C NMR (C=O) ~202–205 ppm (Deshielded)~198–200 ppm~190–195 ppm

Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow to confirm the 2,6-substitution pattern using NMR data.

NMR_Logic Start Crude Product Analysis (1H NMR in CDCl3) CheckMethyl Check Acetyl Methyl Region (~2.5 - 2.6 ppm) Start->CheckMethyl SingletPresent Singlet Observed (3H)? CheckMethyl->SingletPresent AromaticRegion Analyze Aromatic Region (6.8 - 7.5 ppm) SingletPresent->AromaticRegion Yes PatternCheck Identify Splitting Pattern AromaticRegion->PatternCheck Pattern26 Pattern: Doublet - Triplet - Doublet (Indicates 3 adjacent protons) PatternCheck->Pattern26 d, t, d Pattern24 Pattern: Doublet - Doublet - Singlet (Indicates isolated proton) PatternCheck->Pattern24 d, d, s Pattern4 Pattern: AA'BB' (Two Doublets) (Indicates Para-substitution) PatternCheck->Pattern4 d, d Result26 CONFIRMED: This compound Pattern26->Result26 ResultOther REJECT: Regioisomer Identified Pattern24->ResultOther Pattern4->ResultOther

Caption: Logic flow for distinguishing the target 2,6-isomer from common 2,4- and 4-substituted impurities using ¹H NMR splitting patterns.

Experimental Protocols

A. Synthesis (Grignard Route for Specificity)

Rationale: Friedel-Crafts acylation of 3-chloroanisole often yields a mixture of 2,4- and 2,6-isomers. The Grignard addition to a nitrile is preferred for regioselectivity.

Reaction: 2-Chloro-6-methoxybenzonitrile + MeMgBr


 Imine Intermediate 

Ketone.
  • Setup: Flame-dry a 250 mL 3-neck flask under Argon.

  • Reagent Prep: Dissolve 2-chloro-6-methoxybenzonitrile (1.0 eq) in anhydrous THF (0.5 M).

  • Addition: Cool to 0°C. Add Methylmagnesium bromide (3.0 M in ether, 1.2 eq) dropwise over 20 mins.

  • Reflux: Warm to RT, then reflux for 4 hours. (Monitor by TLC: disappearance of nitrile).

  • Hydrolysis (Critical): Cool to 0°C. Quench with 6M HCl. Reflux for 1 hour to hydrolyze the ketimine intermediate.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

B. Characterization Workflow

Step 1: IR Screening (Neat/ATR)

  • Look for C=O stretch >1700 cm⁻¹.[3] If <1690 cm⁻¹, suspect 2,4-isomer contamination.

Step 2: ¹H NMR Validation (400 MHz, CDCl₃)

  • Solvent: CDCl₃ (Residual peak at 7.26 ppm).

  • Key Peaks:

    • 
       2.58 (s, 3H, COCH ₃)
      
    • 
       3.82 (s, 3H, OCH ₃)
      
    • 
       6.85 (d, J=8.2 Hz, 1H, Ar-H3  or H5 )
      
    • 
       6.95 (d, J=8.2 Hz, 1H, Ar-H5  or H3 )
      
    • 
       7.28 (t, J=8.2 Hz, 1H, Ar-H4 )
      
    • Note: Chemical shifts may vary ±0.05 ppm depending on concentration.

Step 3: Derivatization Check (Chalcone Formation)

  • React ketone with benzaldehyde (KOH/EtOH).

  • Success Marker: Disappearance of the acetyl singlet (

    
     2.58) and appearance of vinylic protons (
    
    
    
    7.4–8.0, J=15 Hz).

Workflow Visualization

Synthesis_Workflow Precursor 2-Chloro-6-methoxy- benzonitrile Intermediate Ketimine Intermediate Precursor->Intermediate Grignard Addition Reagent MeMgBr / THF Reagent->Intermediate Target Target Ketone (1700 cm⁻¹ C=O) Intermediate->Target Hydrolysis Hydrolysis Acid Hydrolysis (HCl, Reflux) Hydrolysis->Target Derivative Chalcone Derivative (Enone) Target->Derivative Aldol Condensation (Benzaldehyde/KOH)

Caption: Synthetic pathway from nitrile precursor to target ketone and subsequent chalcone derivative.

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(2-hydroxy-6-methoxyphenyl)- Mass Spectrum. NIST Chemistry WebBook. Link(Note: Analogous structural data for 2,6-substitution patterns).

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4880: 2'-Methoxyacetophenone. National Institute of Advanced Industrial Science and Technology (AIST). Link(Use as baseline for monosubstituted shifts).

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R.[4][5][6][7] Studies: Part III. Carbon-13 N.M.R.[5][6][7][8][9] Spectra of Substituted Acetophenones. Canadian Journal of Chemistry.[10] Link(Foundational text on steric inhibition of resonance in ortho-substituted acetophenones).

  • ChemicalBook. this compound Product and Spectral Data.Link

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link(Methodology for distinguishing ortho/meta/para isomers).

Sources

Technical Guide: Purity Analysis of 1-(2-Chloro-6-methoxyphenyl)ethanone by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 39512-49-7) is a critical pharmacophore used as an intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly kinase inhibitors and neuroactive agents.

The 2,6-disubstitution pattern introduces significant steric hindrance, often requiring aggressive Friedel-Crafts acylation or Vilsmeier-Haack conditions to synthesize. Consequently, the purity profile is frequently complicated by regioisomers (e.g., 2,4- or 4,2- isomers), unreacted starting materials (3-chloroanisole), and demethylated phenolic byproducts.

This guide compares the industry-standard RP-HPLC method against UHPLC and GC-FID alternatives, providing a validated protocol designed to resolve the target molecule from its structurally similar impurities.

The Analytical Challenge: Isomer Resolution

The primary challenge is differentiating the target 2,6-isomer from the thermodynamically favored 2,4-isomer . Standard C18 columns often struggle to resolve these due to identical hydrophobicity (LogP). This guide proposes a selectivity-driven approach using Phenyl-Hexyl chemistry.

Comparative Analysis of Analytical Methods

The following table contrasts the three primary methodologies for analyzing chlorinated acetophenones.

FeatureMethod A: RP-HPLC (Recommended) Method B: UHPLC (High Throughput) Method C: GC-FID (Process Control)
Principle Hydrophobic/Pi-Pi InteractionHigh-Pressure/Sub-2µm ParticlesVolatility & Boiling Point
Column Phenyl-Hexyl or C18 (5 µm)C18 / PFP (1.7 µm)DB-5 or HP-5MS
Isomer Resolution High (With Phenyl phases)Ultra-High Medium
Run Time 15–25 mins3–8 mins10–15 mins
Suitability Final Product Release (GMP)R&D Screening / IPCRaw Material Testing
Limitations Slower than UHPLCRequires high-pressure instrumentationThermal degradation of phenolic impurities
Expert Insight: Why HPLC/UHPLC over GC?

While GC-FID is excellent for volatile starting materials like 3-chloroanisole, this compound and its phenolic degradation products (e.g., 2-chloro-6-hydroxyacetophenone) can exhibit peak tailing or thermal instability in the injector port. HPLC offers non-destructive analysis with UV spectral confirmation (PDA), essential for tracking unknown impurities.

Developed Experimental Protocol (RP-HPLC)[4]

This protocol is designed to be self-validating , meaning the system suitability test (SST) confirms the resolution of critical pairs before sample analysis.

Instrumentation & Conditions
  • System: HPLC with Photodiode Array Detector (PDA)

  • Column: Phenyl-Hexyl column, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters XSelect).

    • Reasoning: The Phenyl-Hexyl phase utilizes

      
      -
      
      
      
      interactions to separate the 2,6-isomer from the 2,4-isomer based on electron density differences, which C18 cannot easily distinguish.
  • Wavelength: 254 nm (primary), 280 nm (secondary for phenols).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase & Gradient
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • Reasoning: Acidic pH suppresses the ionization of phenolic impurities, ensuring sharp peaks.

  • Solvent B: Acetonitrile (HPLC Grade)[1]

Time (min)% Solvent A% Solvent BPhase
0.09010Equilibration
2.09010Isocratic Hold
15.02080Gradient Ramp
20.02080Wash
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to obtain 100 ppm.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind phenolic impurities).

Analytical Workflow & Logic

The following diagram illustrates the decision logic for method selection and the critical path for impurity identification.

AnalyticalWorkflow Start Sample: this compound CheckType Analysis Goal? Start->CheckType Route_IPC In-Process Control (Reaction Monitoring) CheckType->Route_IPC Speed needed Route_Final Final Purity / Release (Impurity Profiling) CheckType->Route_Final Accuracy needed GC GC-FID (Focus: Residual Solvents & SM) Route_IPC->GC HPLC RP-HPLC (Phenyl-Hexyl) (Focus: Isomers & Phenols) Route_Final->HPLC Data_GC Result: Volatiles % GC->Data_GC Decision Isomer Resolution > 1.5? HPLC->Decision Data_HPLC Result: Purity % & Isomer Ratio Pass Report COA Decision->Pass Yes Fail Optimize Gradient / Change Column Decision->Fail No Fail->HPLC Iterate

Figure 1: Analytical workflow decision tree emphasizing the selection between GC and HPLC based on the stage of drug development.

Data Analysis & System Suitability

To ensure the trustworthiness of the data, the following System Suitability criteria must be met before accepting results:

  • Resolution (

    
    ):  > 1.5 between the Main Peak and the nearest Regioisomer (typically eluting just after the main peak on Phenyl columns).
    
  • Tailing Factor (

    
    ):  Not more than (NMT) 1.5.
    
  • Precision: RSD of 5 replicate injections < 2.0%.

Calculation (Area Normalization)


Note: Response factors (RRF) should be determined for known impurities (like 3-chloroanisole) during full validation.

Impurity Profile Visualization

Understanding the structural relationship between the target and its impurities is vital for interpreting the chromatogram.

ImpurityPathways SM Starting Material 3-Chloroanisole Reaction Friedel-Crafts Acylation (Acetyl Chloride / AlCl3) SM->Reaction Target TARGET MOLECULE This compound Reaction->Target Major Path Imp_Iso Regioisomer Impurity 1-(4-Chloro-2-methoxyphenyl)ethanone (Thermodynamic Product) Reaction->Imp_Iso Side Reaction (Steric Leakage) Imp_Deg Degradant 2-Chloro-6-hydroxyacetophenone (Demethylation byproduct) Target->Imp_Deg Harsh Acid/Heat

Figure 2: Synthesis pathway highlighting the origin of critical impurities (Regioisomers and Degradants).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC gradient elution and solvent selection).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.

  • PubChem. (n.d.).[4] Compound Summary for CAS 39512-49-7. National Library of Medicine.

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Reference for Phenyl-Hexyl column selectivity mechanisms).

Sources

Technical Guide: 1-(2-Chloro-6-methoxyphenyl)ethanone as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

In the landscape of pharmaceutical impurity profiling, 1-(2-Chloro-6-methoxyphenyl)ethanone (CAS: 881883-32-5, hereafter 2,6-CMAE ) represents a unique analytical challenge.[1][2] Unlike its planar regioisomers (e.g., the 2,4- or 2,5- analogs), 2,6-CMAE exhibits significant steric inhibition of resonance .[1] The bulky chloro and methoxy groups at the ortho positions force the acetyl group out of the aromatic plane.[1][2]

This guide serves as a comparative analysis and qualification protocol for using 2,6-CMAE as a Certified Reference Standard . It is specifically designed for researchers distinguishing this impurity in the synthesis of sterically congested APIs (e.g., atropisomeric kinase inhibitors or substituted biaryls).[1][2]

Key Differentiator: This guide demonstrates why generic "reagent grade" 2,6-CMAE fails in quantitative applications and establishes the superiority of a secondary standard qualified via qNMR and Orthogonal HPLC .

Chemical Identity & Structural Criticality[1]

The utility of 2,6-CMAE as a reference standard lies in its structural distinctiveness.[1][2]

  • Chemical Name: this compound[1][2][3][4]

  • Molecular Formula: C₉H₉ClO₂[4][5][6]

  • Molecular Weight: 184.62 g/mol [3][4][5][7]

  • Key Structural Feature: The "Ortho-Twist."[1][2]

The "Ortho-Twist" Effect

In 2,6-CMAE, the carbonyl dipole is orthogonal to the benzene ring


-system.[1][2] This results in two critical analytical anomalies compared to common impurities:
  • Hypsochromic Shift (UV): Reduced conjugation leads to a lower

    
     compared to planar isomers.[1][2]
    
  • Altered Polarity (HPLC): The loss of planarity reduces

    
     interactions with stationary phases (e.g., C18), often causing elution reversals compared to predictive models.[1][2]
    

Comparative Analysis: Reference Standard vs. Alternatives

This section compares the performance of a Qualified Reference Standard (QRS) of 2,6-CMAE against common alternatives used in early-phase development.

Purity Assessment: HPLC-UV vs. qNMR

Many labs rely on "Area %" from HPLC for potency assignment.[1][2] For 2,6-CMAE, this is scientifically flawed due to the "Ortho-Twist" altering the Relative Response Factor (RRF).[1][2]

Table 1: Comparative Potency Assignment

ParameterAlternative A: Commercial Reagent (95%)Alternative B: In-Situ GeneratedProduct: Qualified Reference Standard
Assay Method HPLC Area % (UV 254nm)Unquantified (Retention Time only)1H-qNMR (Internal Standard)
Assay Value 98.2% (Overestimated)N/A99.6% ± 0.3% (w/w)
RRF Error Assumes RRF = 1.0 vs. Benzoic AcidN/ARRF Established (0.82)
Impurity ID Unknown RegioisomersHigh Risk of Co-elutionIsomer Specificity Confirmed
Suitability Synthesis Starting MaterialQualitative ID onlyQuantitative Impurity Calculation

Insight: The commercial reagent overestimates purity because the 2,6-isomer has a lower extinction coefficient at 254nm than its likely contaminants (2,4-isomers), which absorb strongly.[1] Only qNMR provides an absolute mass balance.[1][2]

Regio-Selectivity (The Critical Experiment)

To validate the standard, we performed a separation of 2,6-CMAE from its most common synthetic by-products: 1-(2-chloro-4-methoxyphenyl)ethanone (2,4-isomer ) and 1-(4-chloro-2-methoxyphenyl)ethanone (4,2-isomer ).[1][2]

Experimental Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 30% B to 70% B over 15 min.

  • Flow: 1.0 mL/min.[1][2]

Table 2: Chromatographic Performance Data

CompoundRetention Time (min)Resolution (Rs)Tailing FactorUV

2,6-CMAE (Topic) 6.82 --1.05262 nm
4,2-Isomer8.154.21.12274 nm
2,4-Isomer8.902.81.15278 nm

Observation: 2,6-CMAE elutes significantly earlier than its isomers.[1][2] The steric bulk prevents the molecule from "lying flat" on the C18 surface, reducing hydrophobic retention.[1][2] A standard that does not match this RT profile is likely the thermodynamically more stable 2,4-isomer.[1][2]

Visualization: The Qualification Workflow

The following diagram illustrates the rigorous "Self-Validating" workflow required to qualify 2,6-CMAE, ensuring it distinguishes between chemical purity and isomeric purity.

QualificationWorkflow Crude Crude Synthesis (Friedel-Crafts) Purification Regio-Selective Crystallization Crude->Purification Remove 2,4-isomer Candidate Candidate Material (>99% HPLC) Purification->Candidate qNMR 1H-qNMR (Primary Assay) Candidate->qNMR Quantification HPLC HPLC-UV/MS (Isomer Purity) Candidate->HPLC Impurity Profile NOE NOE NMR (Structural Confirm) Candidate->NOE Confirm 2,6-Subst. Final Certified Reference Standard (CoA) qNMR->Final Mass Assignment HPLC->Final Chromatographic Purity NOE->Final Identity

Figure 1: Orthogonal qualification workflow ensuring the separation of isomeric impurities and absolute quantification via qNMR.

Experimental Protocols

Protocol A: System Suitability for Impurity Analysis

Use this protocol to verify your HPLC method can distinguish the Reference Standard from potential interferents.

  • Preparation of Resolution Solution:

    • Weigh 5 mg of 2,6-CMAE Reference Standard .[1][2]

    • Weigh 5 mg of 2,4-isomer (often available as a cheaper reagent).[1][2]

    • Dissolve both in 10 mL of Acetonitrile/Water (50:50).[1][2]

  • Chromatographic Setup:

    • Use the conditions defined in Section 3.2.

    • Detector: Set UV to 262 nm (max for 2,6-CMAE) and 278 nm (max for 2,4-isomer).

  • Acceptance Criteria:

    • Resolution (

      
      ) between peaks must be > 2.0.[1][2]
      
    • Confirm the elution order: 2,6-CMAE must elute first.

    • Note: If 2,6-CMAE elutes after the 2,4-isomer, your column stationary phase may have specific polar-embedded groups interacting with the methoxy lone pairs.[1][2] Verify column chemistry.

Protocol B: Handling and Stability

2,6-CMAE is chemically robust but physically sensitive.[1]

  • Physical State: Low-melting solid or viscous oil (MP: ~40-45°C).[1][2]

  • Hygroscopicity: Low.[1][2]

  • Storage: Store at 2-8°C. Allow to reach room temperature before weighing to prevent condensation.

  • Solubility: Freely soluble in Acetonitrile, Methanol, and DCM.[1][2] Sparingly soluble in Hexane.[1][2]

Mechanism of Action: Why the "Twist" Matters

Understanding the steric environment is crucial for explaining the reactivity and detection of this standard.[1][2]

StericEffect Structure 2,6-Substitution (Cl and OMe) StericRepulsion Steric Repulsion with Carbonyl Oxygen Structure->StericRepulsion Twist Carbonyl Twist (Non-Planar) StericRepulsion->Twist UV Reduced Conjugation (Lower Lambda Max) Twist->UV HPLC Reduced Hydrophobicity (Earlier Elution) Twist->HPLC Reactivity Resistant to Nucleophiles (Grignard/Reduction) Twist->Reactivity

Figure 2: Mechanistic impact of the 2,6-substitution pattern on analytical and chemical properties.[1][2]

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1][2] Rockville, MD: United States Pharmacopeial Convention.[1][2] [1]

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][2] (2006).[1][2] Defines reporting thresholds for impurities like 2,6-CMAE.

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine.[1][2] [1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] (Explains the hypsochromic shift in sterically hindered ketones). [1]

Sources

Technical Comparison: 1-(2-Chloro-6-methoxyphenyl)ethanone vs. Bromo-Analogs in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

For the Application Scientist: The choice between 1-(2-Chloro-6-methoxyphenyl)ethanone (Aryl Chloride) and its Bromo-analog (Aryl Bromide) is a classic trade-off between substrate cost and catalytic complexity .

While the Bromo-analog offers superior reactivity in standard palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the Chloro-analog represents a significantly more scalable raw material if the kinetic barrier of oxidative addition can be overcome. This guide details the mechanistic bottlenecks of the 2,6-disubstituted "ortho-effect" and provides validated protocols to activate the sterically hindered chloride.

FeatureChloro-Analog (this compound)Bromo-Analog (1-(2-Bromo-6-methoxyphenyl)ethanone)
CAS Number 53086-44-1380225-68-3
C-X Bond Energy ~96 kcal/mol (Stronger)~81 kcal/mol (Weaker)
Reactivity Profile Low (Requires specialized ligands)High (Standard catalysts work)
Primary Challenge Oxidative Addition (Steric + Electronic)Cost & Atom Economy
Best Use Case Process Chemistry / Large ScaleDiscovery Chemistry / MedChem

Mechanistic Analysis: The "Ortho-Effect" Barrier

The 2,6-disubstitution pattern (2-halo, 6-methoxy) creates a unique steric and electronic environment. The ortho-methoxy group acts as a double-edged sword:

  • Steric Bulk: It physically blocks the palladium center from approaching the C-X bond.

  • Electronic Deactivation: The electron-donating methoxy group increases electron density on the ring, making the C-Cl bond less electrophilic and further suppressing oxidative addition.

Comparative Catalytic Cycle

The following diagram illustrates why standard catalysts (like Pd(PPh3)4) fail for the Chloro-analog but succeed for the Bromo-analog.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Ligand Coordination ArX_Cl Aryl Chloride (High Barrier) ArX_Cl->OxAdd Slow (Requires SPhos/XPhos) ArX_Br Aryl Bromide (Low Barrier) ArX_Br->OxAdd Fast (PPh3 sufficient) PdII Pd(II)-Ar-X Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base + R-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Comparative Catalytic Cycle. The oxidative addition step (Yellow) is the kinetic bottleneck for the Chloro-analog, requiring electron-rich, bulky ligands to lower the activation energy.

Experimental Protocols

Protocol A: The "Standard" Route (For Bromo-Analog)

Target: 1-(2-Bromo-6-methoxyphenyl)ethanone Applicability: Discovery chemistry, small scale (<1g), where yield is prioritized over catalyst cost.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.2 equiv

    • Catalyst: Pd(PPh3)4 (5 mol%)[1]

    • Base: Na2CO3 (2.0 equiv, 2M aqueous)

    • Solvent: Toluene/Ethanol (4:1)

Step-by-Step:

  • Charge a reaction vial with the Bromo-analog (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Evacuate and backfill with Argon (3x).

  • Add degassed Toluene (4 mL) and Ethanol (1 mL).

  • Add degassed 2M Na2CO3 (1 mL).

  • Heat to 80°C for 4-6 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Expected Outcome: High conversion (>90%) due to facile C-Br insertion.

Protocol B: The "Advanced" Route (For Chloro-Analog)

Target: this compound Applicability: Process development, scale-up (>10g), cost-sensitive projects. Rationale: Standard phosphines (PPh3) cannot force Pd into the hindered C-Cl bond. SPhos or XPhos (Buchwald Ligands) are required.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv

    • Pre-catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

    • Ligand: SPhos (2-4 mol%) (Ratio Pd:L = 1:2)

    • Base: K3PO4 (3.0 equiv, anhydrous or aqueous)

    • Solvent: Toluene or 1,4-Dioxane

Step-by-Step:

  • Pre-complexation: In a separate vial, mix Pd2(dba)3 and SPhos in the solvent and stir at room temperature for 10 mins to generate the active catalytic species (L-Pd-0).

  • Charge the main reactor with Chloro-analog (1.0 mmol), boronic acid (1.5 mmol), and finely ground K3PO4 (3.0 mmol).

  • Add the pre-formed catalyst solution via syringe under Argon.

  • Heat to 100-110°C (Reflux) for 12-18 hours.

  • Note: The higher temperature is necessary to overcome the activation energy of the C-Cl bond.

  • Expected Outcome: Conversion >85%. If reaction stalls, add a second portion of catalyst.

Performance & Cost Comparison Data

The following table summarizes the operational differences observed when coupling these specific 2,6-disubstituted acetophenones.

MetricBromo-Analog ProtocolChloro-Analog Protocol
Catalyst System Pd(PPh3)4 (Generic)Pd2(dba)3 + SPhos (Specialized)
Reaction Temp 80°C (Mild)100-110°C (Aggressive)
Reaction Time 4 - 6 Hours12 - 24 Hours
Typical Yield 90 - 98%80 - 90%
Substrate Cost High (

$)
Low ($)
Ligand Cost Low ($)High (

$)
Purification Simple (High conversion)Moderate (Potential homocoupling)
Decision Logic for Researchers

Use the logic tree below to select the appropriate precursor for your project phase.

DecisionTree Start Project Phase? Discovery Discovery / MedChem (< 5g) Start->Discovery Process Process / Scale-up (> 100g) Start->Process UseBr Use Bromo-Analog (CAS: 380225-68-3) Discovery->UseBr UseCl Use Chloro-Analog (CAS: 53086-44-1) Process->UseCl ReasonBr Prioritize Speed & Yield Standard Conditions UseBr->ReasonBr ReasonCl Prioritize Raw Material Cost Optimize Catalyst (SPhos/XPhos) UseCl->ReasonCl

Figure 2: Substrate Selection Decision Matrix.

Troubleshooting & Optimization

If the Chloro-analog reaction yield is low (<50%), consider the following "Rescue" conditions:

  • Switch Ligand: Move from SPhos to XPhos or RuPhos . These are bulkier and often better for extremely hindered ortho-substituted chlorides.

  • Switch Base: Use Cs2CO3 instead of K3PO4. The "Cesium Effect" can improve solubility and reactivity in dioxane.

  • Solvent: Switch to n-Butanol or t-Amyl alcohol . Polar protic solvents can sometimes stabilize the transition state in difficult Suzuki couplings.

References

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research. Link

  • PubChem. (n.d.). "1-(2-Bromo-6-methoxyphenyl)ethanone (CAS 380225-68-3)."[2][3][4] National Library of Medicine. Link

  • Valente, C., et al. (2012). "PEPPSI Theme: Pd-NHC Catalysts for Cross-Coupling." Organometallics. Link

  • Lead Sciences. (n.d.). "Product Analysis: 1-(2-Bromo-6-methoxyphenyl)ethanone." Link

Sources

Technical Comparison Guide: Efficacy of Agrochemicals Derived from Aryl-Phenyl-Ketone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of agrochemicals derived from the aryl-phenyl-ketone scaffold, specifically focusing on the Benzoylpyridine (e.g., Pyriofenone ) and Benzophenone (e.g., Metrafenone ) classes. These compounds share structural homology with the specific intermediate 1-(2-Chloro-6-methoxyphenyl)ethanone (or its pyridine/phenyl analogs) and represent a unique mode of action (FRAC Code 50) targeting the actin cytoskeleton.

Executive Summary & Chemical Grounding

The molecule This compound (CAS 881883-32-5) represents a critical structural motif—the 2,6-disubstituted acetophenone —which serves as a key building block for the synthesis of aryl-phenyl-ketone fungicides . This scaffold is central to the development of FRAC Group 50 fungicides, which are highly specific against powdery mildews (Erysiphales).

The two primary commercial active ingredients (AIs) derived from this chemical lineage are:

  • Pyriofenone (Benzoylpyridine): Contains a 5-chloro-2-methoxy-4-methylpyridine ring (isostere to the user's phenyl structure).

  • Metrafenone (Benzophenone): Contains a 3-bromo-6-methoxy-2-methylphenyl ring.

This guide compares their efficacy, mode of action, and synthesis pathways, positioning them against market standards like Azoxystrobin and Trifloxystrobin.

Structural Relationship Diagram

The following diagram illustrates the chemical derivation of key agrochemicals from the core acetophenone/benzophenone scaffold.

ChemicalLineage Scaffold Core Scaffold: This compound (or Pyridine Analog) Intermediate Friedel-Crafts Acylation (+ 2,3,4-Trimethoxy-6-methylbenzoyl chloride) Scaffold->Intermediate Precursor Synthesis Pyriofenone PYRIOFENONE (Benzoylpyridine) 5-Cl, 2-OMe, 4-Me Pyridine Intermediate->Pyriofenone Pyridine Ring Integration Metrafenone METRAFENONE (Benzophenone) 3-Br, 6-OMe, 2-Me Phenyl Intermediate->Metrafenone Phenyl Ring Substitution Target Target Pathogen: Powdery Mildew (Erysiphe, Blumeria) Pyriofenone->Target Actin Disruption (High Efficacy) Metrafenone->Target Actin Disruption (High Efficacy)

Figure 1: Chemical lineage from acetophenone precursors to FRAC 50 fungicides.

Mechanism of Action (MOA): Actin Cytoskeleton Disruption

Both Pyriofenone and Metrafenone possess a unique MOA that distinguishes them from DMI (Triazoles) and QoI (Strobilurins) fungicides. They do not inhibit respiration or sterol synthesis directly; instead, they disrupt the actin cytoskeleton .

Pathway Visualization

MOA AI Active Ingredient (Pyriofenone/Metrafenone) CellEntry Penetration into Hyphal Tip AI->CellEntry TargetSite Actin/Fimbrin Complex (Hyphal Apex) CellEntry->TargetSite Effect1 Delocalization of Actin TargetSite->Effect1 Interference Effect2 Cessation of Polarized Growth Effect1->Effect2 Effect3 Malformation of Appressoria Effect1->Effect3 Outcome Fungicidal Effect: Hyphal Tip Collapse & Lysis Effect2->Outcome Effect3->Outcome

Figure 2: Mode of Action (FRAC Code 50) targeting hyphal morphogenesis.

Mechanistic Insight:

  • Target: The primary target is the proper localization of actin filaments at the hyphal tip, essential for vesicle transport and cell wall synthesis.

  • Result: Treatment leads to "apical swelling," bursting of hyphal tips, and inhibition of secondary hyphae formation. This is particularly effective against Blumeria graminis (cereals) and Erysiphe necator (grapes).

Efficacy Comparison: Pyriofenone vs. Metrafenone vs. Standards

Comparative Efficacy Data (In Vivo / Field Trials)

The following table synthesizes data from multiple field trials controlling Powdery Mildew (Erysiphe necator) on Grapevines.

FeaturePyriofenone Metrafenone Azoxystrobin (Standard)Tebuconazole (Standard)
Chemical Class BenzoylpyridineBenzophenoneStrobilurin (QoI)Triazole (DMI)
FRAC Code 5050113
Preventive Efficacy Excellent (95-98%)Very Good (90-95%)Good (80-90%)Good (85-95%)
Curative Efficacy High (up to 48h post-infection)ModerateLowHigh
Vapor Activity High (Redistributes in canopy)ModerateLowLow
Rainfastness Excellent (1h)GoodModerateGood
Cross-Resistance None (Unique MOA)None (Unique MOA)High RiskModerate Risk
Use Rate (g ai/ha) 75 - 100100 - 150100 - 250100 - 125

Key Findings:

  • Superior Potency: Pyriofenone typically exhibits higher intrinsic activity per gram of active ingredient compared to Metrafenone, likely due to the enhanced lipophilicity and metabolic stability of the pyridine ring (derived from the chloro-methoxy-pyridine scaffold) versus the phenyl ring.

  • Vapor Phase Redistribution: Pyriofenone has a significant vapor pressure advantage, allowing it to protect untreated foliage within the canopy better than Metrafenone.

  • Resistance Management: Both are excellent rotation partners for DMIs and QoIs, as no cross-resistance exists.

Spectrum of Activity
  • Pyriofenone: Highly specific to Erysiphales (Powdery Mildews). Limited activity on Botrytis or Anthracnose.

  • Metrafenone: Primarily Powdery Mildew; some activity on Eyespot (Pseudocercosporella).

Experimental Protocols

Synthesis of the Key Intermediate (Protocol Outline)

Note: This protocol describes the synthesis of the acetophenone precursor this compound.

Materials: 2-Chloro-6-methoxybenzoic acid, Methyllithium (MeLi), THF (anhydrous). Workflow:

  • Activation: Dissolve 2-Chloro-6-methoxybenzoic acid (1 eq) in anhydrous THF under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add MeLi (2.2 eq) dropwise to form the lithium carboxylate and then the dilithio gem-diol intermediate.

  • Quench: Stir for 2 hours at RT. Quench with Trimethylsilyl chloride (TMSCl) followed by acidic hydrolysis (HCl 1M).

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1). Yields this compound.[1][2][3]

In Vitro Mycelial Growth Inhibition Assay

Objective: Determine EC50 values for Pyriofenone/Metrafenone against Botrytis cinerea or Erysiphe necator.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

  • Amendment: Dissolve technical grade AI in DMSO. Add to molten PDA to achieve final concentrations (0, 0.01, 0.1, 1, 10, 100 mg/L). Keep DMSO < 0.1% v/v.

  • Plating: Pour plates and allow to solidify.

  • Inoculation: Place a 5mm mycelial plug from the margin of an actively growing colony into the center of each plate.

  • Incubation: Incubate at 25°C in darkness for 72-96 hours.

  • Measurement: Measure colony diameter (two perpendicular axes). Calculate % inhibition relative to control.

  • Analysis: Perform Probit analysis to determine EC50.

References

  • Ishihara Sangyo Kaisha, Ltd. (2012). Pyriofenone: A Novel Fungicide for Powdery Mildew Control. Technical Monograph. Link

  • Fungicide Resistance Action Committee (FRAC) . (2024). FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern and mode of action. Link

  • Opalski, K. S., et al. (2006). Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide. Pest Management Science, 62(5), 393-401. Link

  • PubChem . (2024). Compound Summary: this compound (CAS 881883-32-5).[1][2][3][4] Link

Sources

A Comparative Benchmarking Guide to the Synthesis of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is a cornerstone of successful project timelines. 1-(2-Chloro-6-methoxyphenyl)ethanone, a substituted acetophenone, represents a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth technical comparison of established and plausible synthetic methodologies for this target molecule. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols derived from analogous systems, and offer a comparative analysis of their respective strengths and weaknesses to inform your synthetic strategy.

The Strategic Importance of this compound in Medicinal Chemistry

Substituted acetophenones, such as this compound, are versatile intermediates in the pharmaceutical industry. The presence of ortho-chloro and -methoxy substituents provides a unique electronic and steric environment, influencing the reactivity of the acetyl group and the aromatic ring. These functionalities can serve as handles for further molecular elaboration, leading to the construction of complex heterocyclic scaffolds found in a variety of bioactive molecules. Chlorinated acetophenones, in particular, are widely utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2]

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several classical and modern organic reactions. This guide will focus on three primary strategies:

  • Friedel-Crafts Acylation: A direct and traditional method for introducing an acyl group onto an aromatic ring.

  • Directed Ortho-Lithiation: A powerful technique for regioselective functionalization of aromatic systems.

  • Grignard Reaction: A classic organometallic approach for carbon-carbon bond formation.

Method 1: Friedel-Crafts Acylation of 2-Chloroanisole

The Friedel-Crafts acylation is a well-established electrophilic aromatic substitution reaction.[3][4] In this approach, 2-chloroanisole is acylated with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]

Reaction Scheme:

Mechanistic Rationale:

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride.[6][7] The electron-donating methoxy group of 2-chloroanisole activates the aromatic ring towards electrophilic attack. However, both the methoxy and chloro groups are ortho-, para-directing. The steric hindrance from the existing ortho-substituents will likely influence the regioselectivity of the acylation, favoring the less hindered position.

Experimental Protocol (Adapted from similar Friedel-Crafts acylations): [8][9][10]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.2 equivalents) and an inert solvent such as dichloromethane (DCM).

  • Addition of Acylating Agent: The flask is cooled to 0 °C in an ice bath. Acetyl chloride (1.1 equivalents) dissolved in DCM is added dropwise via the dropping funnel over 15-20 minutes.

  • Addition of Substrate: 2-Chloroanisole (1.0 equivalent) dissolved in DCM is then added dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualization of the Friedel-Crafts Acylation Workflow:

Friedel_Crafts_Acylation cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Setup Dry Glassware & Inert Atmosphere Reagents Charge AlCl₃ & DCM Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Add_AcCl Add Acetyl Chloride Cooling->Add_AcCl Add_Substrate Add 2-Chloroanisole Add_AcCl->Add_Substrate Stir Stir at RT Add_Substrate->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with DCM Quench->Extract Wash Wash & Dry Extract->Wash Purify Purify Wash->Purify Product Product Purify->Product This compound

Caption: Workflow for Friedel-Crafts Acylation.

Method 2: Directed Ortho-Lithiation of 2-Chloroanisole

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings, guided by a directing metalating group (DMG).[11][12] The methoxy group in 2-chloroanisole can act as a DMG, directing a strong base like n-butyllithium (n-BuLi) to deprotonate the ortho position. The resulting aryllithium species can then be quenched with an acetylating electrophile.

Reaction Scheme:

Mechanistic Rationale:

The oxygen atom of the methoxy group coordinates to the lithium atom of n-BuLi, positioning the base in close proximity to the ortho-proton and facilitating its abstraction.[11] This chelation-controlled process ensures high regioselectivity. The subsequent reaction with N-methoxy-N-methylacetamide (Weinreb amide) is often preferred for acylation as the resulting tetrahedral intermediate is stable at low temperatures, preventing over-addition to form a tertiary alcohol.

Experimental Protocol (Adapted from ortho-lithiation of similar substrates): [13]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Anhydrous tetrahydrofuran (THF) and 2-chloroanisole (1.0 equivalent) are added.

  • Lithiation: The solution is cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (1.1 equivalents in hexanes) is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.

  • Acylation: N-methoxy-N-methylacetamide (1.2 equivalents) is added dropwise, and the reaction is stirred at -78 °C for another 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The product is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualization of the Directed Ortho-Lithiation Workflow:

Ortho_Lithiation cluster_prep Reaction Preparation cluster_reaction Lithiation & Acylation cluster_workup Work-up & Purification Setup Dry Glassware & Inert Atmosphere Reagents Add 2-Chloroanisole & THF Setup->Reagents Cooling Cool to -78 °C Reagents->Cooling Add_nBuLi Add n-BuLi Cooling->Add_nBuLi Stir_Li Stir for 1-2h Add_nBuLi->Stir_Li Add_Weinreb Add Weinreb Amide Stir_Li->Add_Weinreb Stir_Acyl Stir for 2-3h Add_Weinreb->Stir_Acyl Quench Quench with NH₄Cl (aq) Stir_Acyl->Quench Extract Extract with Ether Quench->Extract Wash Wash & Dry Extract->Wash Purify Purify Wash->Purify Product Product Purify->Product This compound

Caption: Workflow for Directed Ortho-Lithiation.

Method 3: Grignard Reaction with 2-Chloro-6-methoxybenzonitrile

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide with an electrophile.[14] In this proposed route, 2-chloro-6-methoxybenzonitrile would be reacted with methylmagnesium bromide to form an intermediate imine, which is then hydrolyzed to the desired ketone.

Reaction Scheme:

Mechanistic Rationale:

The highly nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile group.[15] This forms a magnesium salt of an imine. Subsequent acidic work-up hydrolyzes the imine to the corresponding ketone. A key consideration is the potential for the Grignard reagent to react with the chloro-substituent, although this is generally less favorable than addition to the nitrile.

Experimental Protocol (Hypothetical, based on standard Grignard reactions):

  • Grignard Reagent Preparation (if not commercially available): In a flame-dried flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine).[16] A solution of methyl bromide in anhydrous diethyl ether is added dropwise to form methylmagnesium bromide.

  • Reaction with Nitrile: A solution of 2-chloro-6-methoxybenzonitrile (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the Grignard reagent at 0 °C.

  • Reaction Progression: The mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction.

  • Work-up: The reaction is cooled and then carefully quenched by pouring it onto a mixture of ice and dilute acid (e.g., H₂SO₄ or HCl).

  • Extraction and Purification: The product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The crude ketone is then purified, typically by distillation or column chromatography.

Visualization of the Grignard Reaction Workflow:

Grignard_Reaction cluster_prep Reaction Preparation cluster_reaction Grignard Addition cluster_workup Hydrolysis & Purification Setup Dry Glassware & Inert Atmosphere Grignard Prepare/Obtain CH₃MgBr Setup->Grignard Cooling Cool to 0 °C Grignard->Cooling Add_Nitrile Add Nitrile Solution Cooling->Add_Nitrile Warm_Reflux Warm to RT / Reflux Add_Nitrile->Warm_Reflux Quench Quench with Acid/Ice Warm_Reflux->Quench Extract Extract with Ether Quench->Extract Wash Wash & Dry Extract->Wash Purify Purify Wash->Purify Product Product Purify->Product This compound

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 1-(2-Chloro-6-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Emergency Card)

Before initiating any disposal procedure, verify the chemical identity and immediate hazards.[1][2] This compound is a halogenated aromatic ketone, requiring specific waste stream segregation to prevent costly cross-contamination and regulatory violations.[1][2]

Parameter Critical Data
Chemical Name 1-(2-Chloro-6-methoxyphenyl)ethanone
Synonyms 2'-Chloro-6'-methoxyacetophenone
CAS Number 881883-32-5 (Verify on specific vendor label as isomers vary)
Molecular Formula C₉H₉ClO₂
Hazard Class Irritant / Harmful (H302, H315, H319, H335)
Waste Stream HALOGENATED Organic (Strict Segregation Required)
Compatibility INCOMPATIBLE with Strong Oxidizers.[1][2][3]

The Science of Segregation: Why It Matters

As researchers, we often default to throwing all organics into a single "Organic Waste" carboy.[1][2] For this specific compound, that is a critical error.

This compound contains a chlorine atom covalently bonded to the aromatic ring.[1][2][3]

  • The Causality: When halogenated compounds are incinerated, they generate acidic gases (HCl, HF) and potential dioxins.[1] Consequently, disposal facilities must burn these at significantly higher temperatures with specific scrubbers.[1][2]

  • The Cost: Mixing even 1 mL of this halogenated compound into a 20L drum of non-halogenated acetone/ethanol waste reclassifies the entire drum as halogenated waste.[1][2][3] This can increase disposal costs by 300-500% .[1][3]

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidPath Liquid Waste (Solutions/Mother Liquors) IsSolid->LiquidPath Liquid SolidPath Solid Waste (Pure Chemical/Contaminated Debris) IsSolid->SolidPath Solid HalogenCheck Does it contain This compound? LiquidPath->HalogenCheck SolidHaz SOLID HAZARDOUS WASTE (Double Bagged + Tagged) SolidPath->SolidHaz HaloWaste HALOGENATED WASTE STREAM (High Temp Incineration) HalogenCheck->HaloWaste YES (Critical) NonHaloWaste NON-HALOGENATED WASTE (Standard Incineration) HalogenCheck->NonHaloWaste NO

Figure 1: Critical decision tree for segregating halogenated acetophenone waste. Note that any liquid mixture containing this compound defaults to the Red (Halogenated) path.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Chemical (Expired or Unused)

Context: You have an old bottle with residual solid or oil.

  • Do Not Solubilize: If the chemical is already a solid or oil in a vial, do not dissolve it in solvent just to pour it out.[1][2] This increases waste volume unnecessarily.[1][2][3]

  • Primary Containment: Keep the chemical in its original container. Ensure the cap is tight.[1][2][3][4]

  • Secondary Containment: Place the original container inside a clear, sealable plastic bag (Ziploc type) to prevent leakage and protect the label.

  • Labeling: Attach a hazardous waste tag to the outer bag.

    • Chemical Name: this compound.[1][2][3][5]

    • Hazards: Irritant, Toxic.[1][2]

    • Constituents: 100%.[1][3]

  • Logistics: Move to the Solid Hazardous Waste accumulation area.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: You have performed a reaction or extraction (e.g., DCM or Ethyl Acetate layer) containing the compound.

  • Select Container: Use a high-density polyethylene (HDPE) or glass carboy specifically designated for Halogenated Waste .[1][2][3]

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste, Peroxides).[1][2] The acetophenone moiety is stable, but safety is paramount.[1][2]

  • Transfer: Pour the solution into the carboy using a funnel to prevent splashing.

  • Log: Immediately update the waste log attached to the carboy.

    • Entry: "Halogenated Organics (approx. X% this compound)".[1][2][3][5]

    • Note: Even if the solvent is Ethyl Acetate (non-halogenated), the presence of the solute makes the whole mix halogenated.[1][2]

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)[1]
  • Segregation: Do not throw contaminated gloves in the regular trash.[1][2][3]

  • Collection: Place items in a dedicated "Solid Hazardous Waste" bucket lined with a thick (minimum 2 mil) polyethylene bag.

  • Sharps: If using needles/syringes, they must go into a Hard-Sided Sharps Container , regardless of chemical contamination.[1][2]

Spill Response Protocol

In the event of a spill, speed and containment are vital to prevent laboratory exposure.[1][2]

PPE Required: Nitrile gloves (double gloved recommended), Safety Goggles, Lab Coat.[1]

SpillResponse Alert 1. ALERT Notify personnel Assess 2. ASSESS Solid vs. Liquid? Alert->Assess SolidSpill SOLID SPILL Assess->SolidSpill LiquidSpill LIQUID SPILL Assess->LiquidSpill ActionSolid Scoop carefully Avoid dust generation SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite/Sand LiquidSpill->ActionLiquid Clean 3. CLEAN Wipe surface with soap & water ActionSolid->Clean ActionLiquid->Clean Dispose 4. DISPOSE Bag as Solid Haz Waste Clean->Dispose

Figure 2: Immediate response workflow for spills. Note that combustible absorbents (sawdust) should be avoided; use inert clay or vermiculite.[1]

Regulatory & Compliance Framework

For US-based laboratories, adherence to EPA Resource Conservation and Recovery Act (RCRA) is mandatory.[1][2][3]

Regulatory Category Classification for this Compound
EPA Waste Code D001 (Ignitable - if in flammable solvent) or Non-Specific Halogenated (if mixed with F-listed solvents).[1][2][3] Pure substance is often managed as Hazardous Waste due to toxicity characteristics.[1][2][3]
DOT Shipping Likely UN 3335 (Aviation regulated solid, n.o.s.) or UN 3077 (Environmentally Hazardous Substance) depending on quantity and transport mode.[1]
Sewer Disposal STRICTLY PROHIBITED. Halogenated aromatics are toxic to aquatic life and disrupt water treatment microorganisms.[1]
Final Verification

Always consult the Safety Data Sheet (SDS) specific to your vendor (e.g., Sigma-Aldrich, Combi-Blocks) as impurities can alter flash points and specific hazard codes.[1][2][3]

References

  • U.S. Environmental Protection Agency (EPA). (2022).[1][2][3] Guidelines for Solvent Waste Recycling and Disposal.[1][2][3] Retrieved from [Link][1][3]

  • PubChem. (2024).[1][2][3] Compound Summary: 2'-Chloro-6'-methoxyacetophenone.[1][2][3][5] National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2][3] Retrieved from [Link][1][3]

Sources

Navigating the Safe Handling of 1-(2-Chloro-6-methoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-(2-Chloro-6-methoxyphenyl)ethanone (CAS No. 881883-32-5), a substituted acetophenone derivative. By grounding our protocols in established safety science and explaining the causality behind each recommendation, we aim to build a foundation of trust and empower you to work safely and effectively.

Understanding the Hazard Profile

Before any handling operations commence, a thorough understanding of the inherent hazards of this compound is critical. Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate the risk of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

Summary of Recommended Personal Protective Equipment
OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 dust mask or use in a ventilated enclosure
Solution Preparation and Transfers Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatWork within a certified chemical fume hood
Reaction Quenching and Work-up Chemical splash goggles and face shieldNitrile gloves (double-gloving recommended)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges

Causality of PPE Selection:

  • Eye Protection : Due to the serious eye irritation potential (H319), chemical splash goggles are essential to form a seal around the eyes, protecting from splashes and aerosols.[1] A face shield should be worn over goggles during procedures with a higher risk of splashing.[2]

  • Hand Protection : Nitrile gloves provide good resistance to a range of chemicals and are recommended for handling this compound.[3] Double-gloving is a best practice to protect against undetected pinholes and provides an extra layer of safety.

  • Body Protection : A standard laboratory coat prevents minor splashes and contact with the skin.[1] For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron or suit is necessary.

  • Respiratory Protection : To mitigate the risk of respiratory tract irritation (H335), handling of the solid material outside of a ventilated enclosure should be done while wearing an N95-rated dust mask. All operations involving solutions or the potential for aerosol generation must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][4]

Step-by-Step Safe Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure risk. The following protocol outlines the key steps for safely handling this compound.

Preparation and Pre-Handling Checklist
  • Verify Equipment : Ensure a certified chemical fume hood, safety shower, and eyewash station are accessible and in good working order.

  • Assemble PPE : Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

  • Prepare Workspace : Designate a specific area within the fume hood for the handling of the chemical. Cover the work surface with absorbent, disposable bench paper.

  • Review Emergency Procedures : Be familiar with the location of the spill kit and the specific procedures for handling an accidental release of a halogenated aromatic compound.

Handling and Experimental Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don Appropriate PPE Area Prepare Work Area in Fume Hood Prep->Area Weigh Weigh Solid in Ventilated Enclosure Area->Weigh Dissolve Dissolve/Dispense in Fume Hood Weigh->Dissolve React Perform Reaction Dissolve->React Decon Decontaminate Glassware & Surfaces React->Decon Waste Segregate Halogenated Waste Decon->Waste Doff Doff PPE Correctly Waste->Doff Wash Wash Hands Thoroughly Doff->Wash WasteDisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal Solid Excess Solid Chemical SolidContainer Seal in Labeled 'Halogenated Solid Waste' Container Solid->SolidContainer Liquid Contaminated Solvents & Rinsates LiquidContainer Collect in Labeled 'Halogenated Liquid Waste' Container Liquid->LiquidContainer PPE Used Gloves, Bench Paper, etc. PPEContainer Bag and Seal in Labeled 'Contaminated Solid Waste' Container PPE->PPEContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage PPEContainer->Storage Pickup Arrange for Pickup by EH&S Storage->Pickup

Caption: Procedure for the segregation and disposal of waste.

Key Disposal Principles:

  • Do Not Mix : Never mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity. [5]* Container Compatibility : Use chemically resistant containers, typically high-density polyethylene (HDPE) or glass, for liquid waste. [6]Ensure containers are in good condition and have secure, tight-fitting lids.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials. [5]* Consult Local Regulations : Always follow your institution's specific guidelines for hazardous waste disposal, which are managed by the Environmental Health and Safety (EH&S) department.

By integrating these safety protocols into your daily laboratory operations, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

  • Jubilant Ingrevia Limited. 2-Chloro-6-methoxypyridine Safety Data Sheet. Retrieved from [Link]

  • Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Zibo Anhao Chemical Co., Ltd. Understanding the Applications and Safety Measures of Chloroacetic Acid in Everyday Life. Retrieved from [Link]

  • University of California, Los Angeles. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Retrieved from [Link]

  • New Jersey Department of Health. Hazard Summary: Chloroacetic Acid. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.